Phytochelatin 3
Description
This compound has been reported in Schizosaccharomyces pombe with data available.
small cadmium-binding peptides synthesized by Schizosaccharomyces pombe in response to cadmium; structure (gamma-Glu-Cys)n-Gly; cadmium complex contains labile sulfu
Properties
CAS No. |
86220-45-3 |
|---|---|
Molecular Formula |
C26H41N7O14S3 |
Molecular Weight |
771.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H41N7O14S3/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47)/t11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
PCOMFCPXXQONPD-QNILMXGZSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Other CAS No. |
86220-45-3 |
sequence |
XCXCXCG |
Synonyms |
cadmium-gamma-glutamyl peptide complex, S pombe cadystin protein, S pombe |
Origin of Product |
United States |
Foundational & Exploratory
Phytochelatin 3 structure and function
An In-depth Technical Guide to Phytochelatin (B1628973) 3: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in a wide range of organisms, including plants, fungi, nematodes, and algae.[1][2] These peptides are not primary gene products but are synthesized enzymatically.[3][4] Their general structure is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 5, though it can extend to 11.[5] Phytochelatin 3 (PC3), corresponding to n=3, is a key oligomer in this family. This document provides a comprehensive technical overview of the structure, biosynthesis, and function of PC3, along with relevant quantitative data and experimental protocols for its study.
Structure of this compound
This compound is a peptide with the specific structure (γ-glutamylcysteine)₃-glycine. It is derived from three units of the dipeptide γ-glutamylcysteine linked together, with a glycine (B1666218) molecule at the C-terminus.[6] The repeated γ-glutamyl linkages are a hallmark of phytochelatins and indicate their non-ribosomal synthesis pathway.[4] The presence of three cysteine residues provides the thiol groups (-SH) that are essential for its function as a metal chelator.[5][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [8] |
| Monoisotopic Mass | 771.1874 Da | [8] |
| General Structure | (γ-Glu-Cys)₃-Gly | [6] |
Biosynthesis of this compound
Phytochelatins are synthesized from glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3][9] The synthesis is not constitutive but is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenite (As(III)).[1][4][5][9][10]
The process begins with the PCS enzyme transferring the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. The acceptor can be another GSH molecule (to form PC2), or a pre-existing phytochelatin molecule (e.g., PC2 to form PC3). This sequential addition of γ-EC units generates the family of PC oligomers.[4][11]
Caption: Biosynthesis pathway of this compound from glutathione, activated by heavy metals.
Function in Metal Detoxification
The primary function of PC3 is the chelation and detoxification of heavy metals.[1][2] The sulfhydryl groups of its three cysteine residues act as high-affinity binding sites for metal ions.[5][7] Upon binding, PC3 forms stable complexes with metals like cadmium and arsenic.[3][7]
This process is a critical defense mechanism for the cell. By sequestering toxic metal ions, PC3 prevents them from interacting with and damaging essential cellular components like enzymes and structural proteins. The PC3-metal complexes are then transported, often into the plant cell vacuole, for safe storage and compartmentalization, effectively removing the toxic ions from the cytosol.[1][12]
Caption: Cellular workflow for heavy metal detoxification involving this compound.
Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics of PC3 synthesis and function. Key parameters include enzyme kinetics, metal-binding stoichiometry, and analytical detection limits.
Table 2: Phytochelatin Synthase (PCS) Properties
| Parameter | Organism | Value | Condition | Source |
| Kₘ for Glutathione | Silene cucubalus | 6.7 mM | - | [9] |
| Metal Activators | Silene cucubalus | Cd²⁺ > Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | In vitro assay | [9] |
Table 3: Metal-Phytochelatin Complex Stoichiometry
| Complex | Ratio | Method/Observation | Source |
| γ-EC:Cd²⁺ | 2:1 | Molar ratio in newly formed complex | [9] |
| SH:As | ~3:1 | Ratio in cell-free extracts of arsenite-treated cells | [10] |
| Zn(II):PC3 | 1:1 | Spectroscopic data indicates exclusive formation of equimolar complexes | [13] |
Table 4: Analytical Parameters for PC3 Quantification
| Parameter | Method | Value | Source |
| Linear Range | HPLC | 1.33 µmol/L – 6.66 mmol/L | [14] |
| Limit of Detection (LOD) | HPLC | 0.1 µmol | [14] |
| Limit of Quantitation (LOQ) | HPLC | 0.5 µmol | [14] |
| Recovery | HPLC | > 85% | [14] |
Experimental Protocols
Protocol: Quantification of PC3 in Plant Tissue via HPLC
This protocol outlines a standard method for extracting and quantifying PC3 from plant tissues exposed to heavy metal stress, adapted from methodologies described in the literature.[10][14]
1. Sample Preparation and Exposure: a. Grow plant seedlings (e.g., Arabidopsis thaliana) in a suitable sterile medium (e.g., Murashige-Skoog). b. After a set growth period (e.g., 7 days), transfer seedlings to a medium containing the heavy metal of interest (e.g., 5 µM CdCl₂) for a specified duration (e.g., 7 days).[15] Use a control group with no added metal. c. Harvest plant tissues (roots and shoots separately), rinse thoroughly with deionized water, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.
2. Thiol Extraction: a. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. b. Weigh the frozen powder and add 5 volumes of extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing 10 mM diethylenetriaminepentaacetic acid (DTPA)).[16] c. Homogenize the sample thoroughly (e.g., using a sonicator or tissue lyser) while keeping it on ice. d. Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14] e. Carefully collect the supernatant, which contains the thiol peptides.
3. Derivatization (Optional but Recommended for Fluorescence Detection): a. For fluorescent detection, derivatize the thiol groups. Mix the supernatant with a labeling agent like monobromobimane (B13751) (mBBr) in a suitable buffer (e.g., HEPES with EDTA) and incubate in the dark.[11] b. Stop the reaction by acidification (e.g., with methanesulfonic acid).
4. HPLC Analysis: a. Analyze the derivatized or underivatized extract using a reverse-phase HPLC system. b. Column: C18 column. c. Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA).[11] d. Detection: UV detector (for underivatized thiols, ~210-220 nm) or a fluorescence detector (for derivatized thiols).[16] e. Quantification: Run a standard curve using purified PC3 standards of known concentrations (e.g., 1.33 µmol/L to 6.66 mmol/L).[14] Identify the PC3 peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration based on the peak area and the standard curve.
Caption: Workflow for quantifying PC3 in plant tissue using HPLC.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, PC3 - 1 mg [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]
- 9. pnas.org [pnas.org]
- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phytochelatin Synthase has Contrasting Effects on Cadmium and Arsenic Accumulation in Rice Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phytochelatin 3 Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Phytochelatin (B1628973) 3 (PC3) in plants, a crucial pathway in heavy metal detoxification. This document details the enzymatic processes, quantitative data on key components, and explicit experimental protocols for the study of this pathway.
Introduction to Phytochelatin Biosynthesis
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a vital role in chelating and detoxifying heavy metals and metalloids in plants and some other organisms. These peptides are not primary gene products but are synthesized enzymatically. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 3 (PC3) corresponds to the structure where n=3. The biosynthesis of PCs is a key mechanism for plant tolerance to heavy metal stress, initiated by the presence of metal ions which act as activators for the key enzyme in the pathway.
The this compound Biosynthesis Pathway
The synthesis of phytochelatins is a transpeptidation reaction catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme is constitutively expressed in plant cells and is post-translationally activated by a wide range of heavy metal ions.
The primary substrate for PCS is the tripeptide glutathione (B108866) (GSH), which is composed of glutamate, cysteine, and glycine. The biosynthesis of GSH itself is a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
The synthesis of PC3 occurs in a stepwise manner. First, PCS catalyzes the transfer of a γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-EC)2-Gly) and releasing glycine. Subsequently, another γ-EC group from a donor GSH is added to PC2 to form PC3 ((γ-EC)3-Gly). This process can continue to form longer-chain phytochelatins.
The activation of PCS by heavy metals is a critical regulatory step. Metal ions such as cadmium (Cd²⁺), arsenic (As³⁺), copper (Cu²⁺), and zinc (Zn²⁺) can all activate the enzyme, with cadmium being a particularly potent activator. The C-terminal domain of PCS is thought to be involved in sensing these metal ions.
Once synthesized, phytochelatins, including PC3, bind to heavy metal ions through the thiol groups of their cysteine residues, forming stable metal-PC complexes. These complexes are then transported and sequestered into the vacuole, effectively removing the toxic metals from the cytoplasm and preventing them from interfering with cellular processes.
The Role of Phytochelatin 3 in Heavy Metal Detoxification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Phytochelatin (B1628973) 3 (PC3) in the detoxification of heavy metals in plants. PC3, a member of the phytochelatin family of peptides, is a key component of the cellular defense mechanisms against the toxicity of various heavy metals and metalloids. This document delves into the synthesis, mechanism of action, and regulation of PC3, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways.
Data Presentation: Quantitative Insights into Phytochelatin 3 Function
The efficacy of this compound in heavy metal detoxification is underpinned by its binding affinity for various metal ions and its induced synthesis in response to metal stress. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities of Phytochelatins for Heavy Metals
| Phytochelatin | Metal Ion | Stability Constant (log K) | Method | Reference |
| PC2 | Cd²⁺ | 6.2 | Spectrophotometry | |
| PC3 | Cd²⁺ | ≤ PC4, PC5 | Isothermal Titration Calorimetry | |
| PC4 | Cd²⁺ | 7.5 | Spectrophotometry | |
| PC4 | Cd²⁺ | 13.39 (at pH 7.4) | Potentiometry | |
| PC2 | Zn²⁺ | - | NMR Spectroscopy | |
| PC3 | Zn²⁺ | pKₐ' = 6.23 ± 0.01 | UV-Vis Spectroscopy | |
| PC4 | Zn²⁺ | pKₐ' = 6.00 ± 0.02 | UV-Vis Spectroscopy | |
| PC5 | Zn²⁺ | pKₐ' = 5.93 ± 0.02 | UV-Vis Spectroscopy |
Table 2: Phytochelatin Levels in Plants Under Heavy Metal Stress
| Plant Species | Metal Stress | Tissue | PC2 Levels | PC3 Levels | PC4 Levels | Reference |
| Arabidopsis thaliana | 20 µM CdCl₂ | Shoots | 42% of total PCs | 20% of total PCs | 5.5% of total PCs | |
| Arabidopsis thaliana | 40 µM CdCl₂ | Shoots | 46% of total PCs | 26% of total PCs | 6.6% of total PCs | |
| Arabidopsis thaliana | 20 µM CdCl₂ | Roots | 20% of total PCs | 35% of total PCs | 20% of total PCs | |
| Arabidopsis thaliana | 40 µM CdCl₂ | Roots | 25% of total PCs | 40% of total PCs | 19% of total PCs | |
| Oryza sativa (Rice) | Arsenic | Roots | Positively correlated with total As | Positively correlated with total As | - | |
| Holcus lanatus | Arsenic | Plant Extract | Present | Dominant As-PC complex | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in heavy metal detoxification.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of phytochelatins.
Objective: To quantify the concentration of PC3 in plant tissue extracts.
Materials:
-
Plant tissue (roots, shoots)
-
Liquid nitrogen
-
0.1% (v/v) Trifluoroacetic acid (TFA)
-
200 mM Dithiothreitol (DTT)
-
Centrifuge
-
0.22 µm filter
-
HPLC system with a C18 reverse-phase column and a UV or ELSD detector
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh approximately 0.2 g of the powdered tissue into a microcentrifuge tube.
-
Add 1.8 mL of 0.1% TFA and 0.2 mL of 200 mM DTT to the sample.
-
Homogenize the sample using a vortex or a tissue homogenizer.
-
Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Venusil AA column).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Generate a standard curve using a purified PC3 standard of known concentrations. The concentration of PC3 in the plant extracts is determined by comparing the peak area to the standard curve.
-
In Vitro Phytochelatin Synthase (PCS) Activity Assay
This protocol is based on the method described for the assay of recombinant Arabidopsis thaliana PCS1.
Objective: To measure the enzymatic activity of phytochelatin synthase in vitro.
Materials:
-
Purified recombinant phytochelatin synthase (PCS) or a crude protein extract from plant tissue.
-
Glutathione (GSH)
-
Cadmium chloride (CdCl₂)
-
2-Mercaptoethanol
-
Tris-HCl buffer (pH 8.0)
-
5% (w/v) 5-Sulfosalicylic acid
-
HPLC system as described in Protocol 2.1.
-
Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM GSH
-
10 mM 2-mercaptoethanol
-
0.1 mg/mL BSA (optional)
-
-
Add the purified PCS enzyme or crude protein extract to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding CdCl₂ to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of 5% 5-sulfosalicylic acid.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of synthesized phytochelatins (including PC3) using the HPLC method described in Protocol 2.1.
-
Enzyme activity can be expressed as the amount of PC3 produced per unit time per amount of enzyme.
-
Generation of Phytochelatin-Deficient Mutants in Arabidopsis thaliana using CRISPR/Cas9
This protocol provides a general workflow for generating a knockout mutant for a specific phytochelatin synthase gene (e.g., one responsible for PC3 synthesis) in Arabidopsis thaliana using the CRISPR/Cas9 system.
Objective: To create a stable, heritable mutation in a target gene to study its function in vivo.
Materials:
-
Arabidopsis thaliana (wild-type, e.g., Col-0)
-
CRISPR/Cas9 vector system for plants
Phytochelatin 3 and Cadmium Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying cadmium (Cd) tolerance in plants and other organisms, with a specific focus on the pivotal role of Phytochelatin (B1628973) 3 (PC3). It details the biosynthesis of phytochelatins, the process of cadmium chelation and sequestration, and the experimental protocols used to investigate these phenomena.
Introduction to Phytochelatins and Cadmium Toxicity
Cadmium is a non-essential, highly toxic heavy metal that poses significant threats to ecosystems and human health.[1] Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify heavy metals. A primary defense strategy involves a class of cysteine-rich peptides known as phytochelatins (PCs).[1][2][3] These are not primary gene products but are synthesized enzymatically. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[4][5] Phytochelatin 3 (PC3) corresponds to a structure where n=3.
PCs play a central role in mitigating cadmium toxicity by chelating Cd ions in the cytosol, forming stable PC-Cd complexes.[1][3] These complexes are then transported and sequestered into the vacuole, effectively removing the toxic metal from sensitive cellular compartments and metabolic pathways.[1][6][7] Understanding this mechanism is crucial for developing strategies in phytoremediation and for engineering crops with enhanced heavy metal tolerance.
The Phytochelatin Biosynthesis Pathway
The synthesis of phytochelatins is a critical, metal-activated enzymatic process. It begins with the ubiquitous tripeptide glutathione (B108866) (GSH), which serves as the substrate for the key enzyme in the pathway.
Core Synthesis Steps:
-
Precursor Synthesis: Glutathione (γ-Glu-Cys-Gly) is synthesized in two ATP-dependent steps from its constituent amino acids: glutamate, cysteine, and glycine.[8]
-
Enzymatic Polymerization: The enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase, catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule (or a growing PC chain).[1][8]
-
Chain Elongation: This process can be repeated to elongate the PC chain, forming PC2, PC3, PC4, and longer oligomers. The synthesis is directly activated by the presence of heavy metal ions, with cadmium being a particularly strong inducer.[1][2]
The diagram below illustrates the enzymatic synthesis of phytochelatins from glutathione.
Caption: Phytochelatin biosynthesis pathway activated by cadmium.
Core Mechanism of PC3-Mediated Cadmium Tolerance
The tolerance to cadmium conferred by phytochelatins is a multi-step intracellular process involving chelation, transport, and compartmentalization.
-
Cytosolic Chelation: Upon entry into the cytosol, free Cd²⁺ ions are rapidly bound by the sulfhydryl (-SH) groups of the cysteine residues within PC3 and other phytochelatins. This forms a more stable, less toxic PC-Cd complex.[1][3]
-
Vacuolar Sequestration: The PC-Cd complexes are then actively transported from the cytosol across the tonoplast (the vacuolar membrane) and into the vacuole. This transport is primarily mediated by ATP-binding cassette (ABC) type transporters, such as HMT1 (Heavy Metal Tolerance 1) in yeast and AtABCC1/AtABCC2 in Arabidopsis.[4][6]
-
Complex Maturation: Inside the vacuole, the low molecular weight PC-Cd complexes can further polymerize and incorporate acid-labile sulfide, forming more stable, high molecular weight complexes, ensuring the long-term sequestration of cadmium.[9]
The following diagram outlines the cellular mechanism of cadmium detoxification.
Caption: Cellular pathway of cadmium chelation and vacuolar sequestration.
Data Presentation: Quantitative Analysis
The synthesis of phytochelatins and the accumulation of cadmium are tightly linked and have been quantified in numerous studies. Overexpression of phytochelatin synthase (PCS) can lead to higher PC production but does not always correlate with increased tolerance, sometimes causing hypersensitivity, possibly due to depletion of the glutathione precursor pool.[10]
Table 1: Phytochelatin and Cadmium Levels in Arabidopsis thaliana
| Plant Line | CdCl₂ Exposure (µM) | PC Production (vs. Wild-Type) | Cd Tolerance Phenotype | Reference |
| Wild-Type (Col-0) | 85 | 1.0x | Tolerant | [10] |
| pcs lines (AtPCS1 Overexpressor) | 85 | 1.3x - 2.1x | Hypersensitive | [10] |
| cad1-3 (PCS deficient) | 50 - 85 | Not detectable | Sensitive | [10][11] |
| Adh::TaPCS1/cad1-3 (Root-specific PCS) | 20 | PCs detected in roots and shoots | Complemented sensitivity | [11][12] |
Table 2: Thiol and Cadmium Concentrations in Phloem and Xylem Sap of Brassica napus
| Sample | Exposure | GSH (µM) | PC₂ (µM) | Cd (µM) | Reference |
| Phloem Sap | 2 weeks (75 µM Cd) | ~400 | ~200 | ~120 | [13] |
| Xylem Sap | 1 day (75 µM Cd) | ~15 | <1% of total thiols | ~12 | [13] |
| Xylem Sap | 2 weeks (75 µM Cd) | ~10 | <1% of total thiols | ~4 | [13] |
Experimental Protocols
Accurate quantification of phytochelatins and cadmium is essential for studying tolerance mechanisms. Below are detailed methodologies for key experiments.
Protocol: Quantification of Phytochelatins by HPLC
This protocol outlines the extraction and analysis of PCs from plant tissues using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.
1. Sample Preparation and Extraction:
- Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Homogenize 0.5 g of tissue powder in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing a chelating agent like DTPA).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
- Filter the supernatant through a 0.22 µm filter before HPLC analysis.[13][14][15]
2. HPLC Analysis:
- Column: Use a C18 reverse-phase HPLC column.
- Mobile Phase: Employ a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA).
- Detection: After separation on the column, thiols in the eluate are derivatized post-column with a fluorescent dye (e.g., monobromobimane (B13751) or Ellman's reagent).[13][16] The fluorescent products are then detected using a fluorescence detector.
- Quantification: Identify and quantify PC2, PC3, and other PCs by comparing retention times and peak areas to those of known standards.[13][17]
The workflow for this protocol is visualized below.
Caption: Experimental workflow for phytochelatin quantification.
Protocol: Measurement of Cadmium Content
This protocol describes the quantification of total cadmium in plant tissues using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS).
1. Sample Preparation:
- Harvest plant tissues and wash thoroughly with deionized water to remove external contamination.
- Dry the samples in an oven at 60-80°C until a constant weight is achieved.
- Record the dry weight.
2. Acid Digestion:
- Weigh a precise amount of the dried, ground plant material.
- Digest the sample using a strong acid mixture (e.g., 65% nitric acid) at high temperature (e.g., 200°C) until the solution is clear.[16] This process breaks down all organic matter, leaving the metal ions in solution.
- Dilute the digested sample to a known final volume with ultrapure water.
3. Analysis:
- Analyze the diluted samples using ICP-AES or AAS.[12][18]
- Create a standard curve using solutions of known cadmium concentrations.
- Calculate the cadmium concentration in the original plant tissue based on the standard curve, dilution factor, and initial dry weight.
Protocol: Cadmium Tolerance Assay
This is a common method to assess the sensitivity of plants to cadmium by measuring primary root growth.
1. Plate Preparation:
- Prepare a sterile solid growth medium (e.g., Murashige and Skoog - MS agar).
- While the medium is still molten, add sterile CdCl₂ to achieve the desired final concentrations (e.g., 0, 50 µM, 85 µM).[10] Pour the medium into sterile petri dishes.
2. Seed Germination and Growth:
- Surface-sterilize seeds of the plant lines to be tested (e.g., wild-type, mutants, transgenics).
- Place the seeds on the agar (B569324) plates.
- Vertically orient the plates in a growth chamber with controlled light and temperature.
3. Data Collection and Analysis:
- After a set period (e.g., 7-10 days), photograph the plates.
- Measure the length of the primary root for each seedling using image analysis software.
- Calculate the average root length and standard error for each plant line at each cadmium concentration. Compare the relative root growth of different lines to assess tolerance.[10]
Conclusion
This compound, as part of the broader family of phytochelatins, is a cornerstone of the cadmium tolerance mechanism in plants and other organisms. The process of its synthesis, subsequent chelation of cadmium ions, and final sequestration into the vacuole represents a highly efficient detoxification pathway. The intricate balance between PC synthesis and the precursor glutathione pool is critical, as evidenced by the hypersensitivity observed in some PCS-overexpressing lines. A thorough understanding of these molecular and physiological processes, aided by the robust experimental protocols detailed herein, is fundamental for advancing the fields of phytoremediation, crop science, and environmental toxicology.
References
- 1. Phytochelatins and Cadmium Mitigation: Harnessing Genetic Avenues for Plant Functional Manipulation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fission Yeast HMT1 Lowers Seed Cadmium through Phytochelatin-Dependent Vacuolar Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochelatin - Wikipedia [en.wikipedia.org]
- 6. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Long-distance root-to-shoot transport of phytochelatins and cadmium in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, PC3 - 1 mg [anaspec.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Guardian of the Cell: A Technical Guide to Phytochelatin Synthase 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular defense, particularly against heavy metal toxicity, a family of enzymes known as phytochelatin (B1628973) synthases (PCS) stands as a primary line of defense. This technical guide delves into the core of identifying and characterizing the Phytochelatin 3 (PC3) synthase gene, a key player in the biosynthesis of phytochelatins—cysteine-rich peptides crucial for chelating and detoxifying heavy metals. Understanding the nuances of PC3 synthase function is paramount for advancements in phytoremediation, crop improvement, and the development of novel therapeutic strategies.
Phytochelatins (PCs) are enzymatically synthesized from glutathione (B108866) (GSH) and have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] The enzyme responsible for this synthesis, phytochelatin synthase, is a γ-glutamylcysteine dipeptidyl transpeptidase.[2] PCS enzymes are characterized by a highly conserved N-terminal catalytic domain and a more variable C-terminal domain, which is thought to be involved in the activation of the enzyme by metal ions.[3] This guide will provide a comprehensive overview of the methodologies used to identify and characterize the PC3 synthase gene, present key quantitative data, and illustrate the underlying biochemical pathways and experimental workflows.
Quantitative Data Summary
The functional expression and activity of phytochelatin synthase have been quantified in various studies. The following tables summarize key findings related to gene expression, enzyme kinetics, and the impact of PCS on heavy metal accumulation.
Table 1: Gene Expression and Phytochelatin Production in Transgenic Arabidopsis thaliana Overexpressing AtPCS1
| Parameter | Fold Change/Increase (Compared to Wild Type) | Condition | Reference |
| AtPCS1 mRNA accumulation | 12- to 25-fold higher | - | [4][5] |
| Phytochelatin (PC) production | 1.3- to 2.1-fold increase | 85 µM CdCl₂ stress for 3 days | [4][5] |
| PC₂ and PC₃ levels in roots | 5- to 10-fold more | Cadmium stress | [2] |
Table 2: Heavy Metal Accumulation in Escherichia coli Expressing AtPCS
| Metal | Fold Increase in Cellular Content | Reference |
| Cadmium (Cd) | 20-fold | [6] |
| Arsenic (As) | 50-fold | [6] |
Table 3: Enzyme Kinetics of Phytochelatin Synthase
| Parameter | Value | Reference |
| Michaelis Constant (Kₘ) | 2.3 mM | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the phytochelatin synthesis pathway and a typical experimental workflow for characterizing a PCS gene.
Caption: Phytochelatin synthesis and heavy metal detoxification pathway.
Caption: Experimental workflow for PCS gene characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section provides methodologies for key experiments in the study of phytochelatin synthase.
Heterologous Expression of Phytochelatin Synthase in Escherichia coli
This protocol describes the expression of a PCS gene in a bacterial system to study its function in a simplified cellular environment.
a. Gene Cloning and Vector Construction:
-
Amplify the open reading frame (ORF) of the putative PC3 synthase gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligate the digested gene insert into the expression vector.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.
b. Protein Expression:
-
Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
-
Harvest the cells by centrifugation.
Heavy Metal Tolerance Assay in E. coli
This assay evaluates the ability of the expressed PCS to confer heavy metal resistance to the bacterial host.
-
Grow overnight cultures of E. coli expressing the PCS gene and a control strain (harboring an empty vector) in LB medium with the appropriate antibiotic.
-
Inoculate fresh LB medium (with antibiotic) with the overnight cultures to an initial OD₆₀₀ of ~0.05.
-
Add various concentrations of the heavy metal to be tested (e.g., CdCl₂, NaAsO₂) to the cultures.
-
Incubate the cultures at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for several hours.
-
Plot the growth curves (OD₆₀₀ vs. time) to compare the tolerance of the PCS-expressing strain to the control strain.
Phytochelatin Synthase Activity Assay using HPLC
This protocol allows for the in vitro quantification of PCS enzyme activity.[7]
a. Protein Extraction:
-
Resuspend the harvested E. coli cells (from protocol 1b) in an appropriate lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to obtain the crude protein extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
b. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
Glutathione (GSH) as the substrate
-
A heavy metal activator (e.g., CdCl₂)
-
The crude protein extract containing the PCS enzyme.
-
-
Incubate the reaction mixture at a specific temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
c. HPLC Analysis:
-
Separate the phytochelatins produced in the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect the phytochelatins using a suitable method, such as post-column derivatization with a thiol-reactive fluorescent dye (e.g., monobromobimane) followed by fluorescence detection, or by using a detector specific for sulfur-containing compounds.
-
Quantify the amount of phytochelatins produced by comparing the peak areas to a standard curve generated with known concentrations of phytochelatin standards.
-
Calculate the specific activity of the PCS enzyme (e.g., in nmol of PC produced per mg of protein per minute).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript levels of the PCS gene in response to stimuli such as heavy metal stress.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from plant tissues or bacterial cells using a suitable RNA extraction kit or method (e.g., TRIzol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix or a probe-based master mix
-
Forward and reverse primers specific for the PCS gene
-
cDNA template
-
Nuclease-free water.
-
-
Perform the qRT-PCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the PCR product.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for the PCS gene and a reference (housekeeping) gene in both control and treated samples.
-
Calculate the relative expression of the PCS gene using a suitable method, such as the 2-ΔΔCt method.
Conclusion
The identification and characterization of this compound synthase are critical for a deeper understanding of the mechanisms of heavy metal detoxification in living organisms. The methodologies and data presented in this guide provide a robust framework for researchers and professionals in the fields of plant science, environmental science, and drug development. By leveraging these techniques, it is possible to unravel the intricate functions of PC3 synthase, paving the way for innovative solutions to environmental contamination and the development of new therapeutic agents. The continued exploration of the PCS gene family holds immense promise for addressing some of the most pressing challenges at the intersection of biology and environmental health.
References
- 1. Heterologous Expression of the Phytochelatin Synthase CaPCS2 from Chlamydomonas acidophila and Its Effect on Different Stress Factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhanced Toxic Metal Accumulation in Engineered Bacterial Cells Expressing Arabidopsis thaliana Phytochelatin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Metal Chelation Mechanism of Phytochelatin 3 (PC3)
Executive Summary
Phytochelatins (PCs) are a family of cysteine-rich, non-ribosomally synthesized peptides crucial for heavy metal detoxification in plants, algae, and some fungi.[1][2] With a general structure of (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 5, these molecules play a central role in chelating toxic metal and metalloid ions, thereby mitigating their cellular damage.[1][3] This guide focuses specifically on Phytochelatin (B1628973) 3 (PC3), a key oligomer with the structure (γ-Glu-Cys)₃-Gly, detailing its biosynthesis, the intricate mechanism of metal chelation, the stoichiometry of the resulting complexes, and the experimental methodologies used for its study. Understanding this mechanism is vital for advancements in phytoremediation, environmental science, and the development of novel chelation therapies.
Biosynthesis of Phytochelatin 3
The synthesis of PC3 is not directly coded by a gene but is an enzymatic process catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[4][5] The process is a direct response to the presence of heavy metal ions in the cytosol.
2.1 The Synthetic Pathway The synthesis begins with glutathione (B108866) (GSH, γ-Glu-Cys-Gly), the ubiquitous tripeptide precursor.[6][7] In the presence of activating metal ions, PCS catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly) and releasing a glycine (B1666218) molecule.[5][8] Subsequently, PCS can use PC2 as an acceptor, adding another γ-EC group from a new GSH molecule to form PC3. This process can continue to form longer-chain PCs (PC4, PC5, etc.).[5][9]
2.2 Activation by Metal Ions PCS is a constitutively expressed enzyme that remains largely inactive until activated by metal(loid) ions.[5][10] The enzyme's activity is triggered when these ions enter the cytoplasm. The reaction continues until the activating metal ions are chelated by the newly synthesized PCs, creating a self-regulating feedback loop.[5][11] A wide range of metals can activate PCS, though with varying efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Ancestral function of the phytochelatin synthase C-terminal domain in inhibition of heavy metal-mediated enzyme overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Synthesis of Phytochelatins and Homo-Phytochelatins in Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Evolutionary Conservation of Phytochelatin 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a crucial role in heavy metal detoxification and homeostasis in a wide range of organisms. Phytochelatin (B1628973) 3 (PC3), with its structure (γ-Glu-Cys)₃-Gly, is a key oligomer in this family. The synthesis of PC3 is catalyzed by the enzyme phytochelatin synthase (PCS), which utilizes glutathione (B108866) (GSH) as a substrate. The evolutionary conservation of the PC synthesis pathway, particularly the PCS enzyme, underscores its fundamental biological importance. This technical guide provides an in-depth analysis of the evolutionary conservation of PC3, focusing on the structure and function of PCS, quantitative data on PC production, detailed experimental protocols for its study, and the signaling pathways governing its synthesis.
Introduction
Heavy metal contamination of the environment poses a significant threat to living organisms. Plants and some other organisms have evolved sophisticated mechanisms to cope with toxic levels of heavy metals. A primary defense strategy is the chelation of metal ions by specific ligands, followed by their sequestration into cellular compartments, primarily the vacuole. Phytochelatins are central to this process.[1] First identified in fission yeast as cadystins, they were later found in higher plants and named phytochelatins.[1]
Phytochelatin 3 is a crucial component of the cellular response to heavy metal stress. Its synthesis is induced by the presence of various heavy metal ions, including cadmium (Cd), arsenic (As), copper (Cu), and zinc (Zn).[2] The evolutionary persistence of the phytochelatin synthesis pathway across diverse taxa, from algae to higher plants and even in some nematodes, highlights its ancient origins and conserved function.[3][4] This guide delves into the technical details of PC3's evolutionary conservation, providing valuable information for researchers in plant biology, toxicology, and drug development who may be interested in leveraging this natural detoxification system.
The Phytochelatin Synthesis Pathway
The synthesis of phytochelatins is not directly encoded by a gene but is catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme transfers a γ-glutamylcysteine (γ-EC) group from a donor glutathione (GSH) molecule to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.
The Central Role of Phytochelatin Synthase (PCS)
PCS is a constitutively expressed enzyme that is allosterically activated by heavy metal ions.[5] The N-terminal domain of PCS is highly conserved across species and contains the catalytic site responsible for the transpeptidase activity.[4][6][7] In contrast, the C-terminal domain is more variable and is thought to be involved in metal sensing and activation of the enzyme.[4][7]
A significant finding in the evolution of PCS is an ancient gene duplication event in core eudicotyledons, resulting in two distinct paralogous clades, D1 and D2. These paralogs exhibit conserved functional differences, with D2 PCS genes often showing higher activity, suggesting a degree of functional specialization in metal detoxification.[8][9]
Signaling Pathway for PCS Activation
The presence of heavy metals triggers a signaling cascade that leads to the activation of PCS and the subsequent synthesis of phytochelatins. While the complete pathway is still under investigation, several components have been implicated. Heavy metal stress is known to induce the production of reactive oxygen species (ROS), which can act as signaling molecules.[2] Mitogen-activated protein kinase (MAPK) cascades and hormonal signaling pathways are also thought to play a role in the plant's response to heavy metal toxicity, ultimately leading to the activation of defense mechanisms including PC synthesis.[10]
Diagram of the Phytochelatin Synthesis and Detoxification Pathway
Caption: Phytochelatin synthesis and heavy metal detoxification pathway.
Quantitative Data on this compound
The production of PC3 varies significantly depending on the plant species, the type and concentration of the heavy metal, and the duration of exposure. The following tables summarize key quantitative data related to PC3 and PCS.
Table 1: this compound Concentration in Various Plant Species under Cadmium Stress
| Plant Species | Tissue | Cadmium Concentration (µM) | PC3 Concentration (nmol/g FW) | Reference |
| Brassica napus | Phloem Sap | 75 | Detected | [11] |
| Datura innoxia | Cell Culture | - | Detected | [12] |
| Vicia faba | - | - | Quantified | [13] |
Note: Quantitative data for PC3 specifically is often grouped with other phytochelatins (e.g., PC2, PC4). The presence and induction of PC3 are widely reported, but precise concentrations are highly variable and experiment-dependent.
Table 2: Kinetic Parameters of Phytochelatin Synthase (PCS)
| Organism | Enzyme | Substrate | Kₘ (mM) | Activator | Reference |
| Arabidopsis thaliana | AtPCS1 | GSH | - | Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺ | [14] |
| Lotus japonicus | LjPCS1 | GSH | - | Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺ | [14] |
| Schizosaccharomyces pombe | SpPCS | GSH | - | Cd²⁺ and other metals | [4] |
Note: Kₘ values for PCS can be difficult to determine due to the complex reaction mechanism involving both donor and acceptor substrates.
Experimental Protocols
The study of phytochelatins requires robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) is the most common method for the quantification of PCs.
Extraction of Phytochelatins from Plant Tissue
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.
-
Acid Extraction: Extract the powdered tissue with a solution of 60% perchloric acid (2 mL per gram of fresh weight).[15]
-
Centrifugation: Vortex the homogenate and centrifuge at 13,000 x g for 5-10 minutes to pellet cell debris.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins. Store at -80°C until analysis.[15]
-
Sample Preparation for HPLC: Prior to injection, thaw the extract and centrifuge again to remove any precipitates. The supernatant can then be directly injected or further purified if necessary.[15]
Quantification of this compound by HPLC
This protocol is based on a method that does not require a pre-column derivatization step.[1][15][16][17]
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase:
-
Gradient: A linear gradient from 2% to 100% Solvent B over a specified time (e.g., 20-30 minutes) is typically used for separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV absorbance at 214 nm.[1]
-
Quantification: A standard curve is generated using a purified PC3 standard. The concentration in the plant extract is determined by comparing the peak area to the standard curve.[15][16]
Diagram of the Experimental Workflow for PC3 Quantification
Caption: Workflow for the extraction and quantification of PC3 from plant tissues.
Mass Spectrometry Analysis of Phytochelatin-Metal Complexes
To study the interaction of PC3 with heavy metals, mass spectrometry (MS) is a powerful tool. Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) can be used to identify and characterize PC-metal complexes directly from plant extracts.[12][18][19] This technique provides information on the stoichiometry of the complexes.[18][19]
Evolutionary Conservation of Phytochelatin Synthase
The evolutionary conservation of the phytochelatin synthesis pathway is primarily reflected in the structure and function of the PCS enzyme.
Phylogenetic Analysis
Phylogenetic analyses of PCS protein sequences from a wide range of organisms, including green algae, mosses, and higher plants, have revealed a high degree of conservation in the N-terminal catalytic domain.[3][6][20] This domain contains the conserved catalytic triad (B1167595) of Cys-His-Asp, which is essential for the enzyme's transpeptidase activity.[6] The C-terminal domain is more divergent, which may reflect adaptations to different metal sensitivities and regulatory mechanisms in various lineages.[6]
Diagram of a Simplified Phylogenetic Relationship of PCS
Caption: Simplified phylogeny of phytochelatin synthase, showing its presence across major plant lineages.
Conservation of Gene Structure
The gene structure of PCS, in terms of exon-intron organization, also shows patterns of conservation, particularly within major plant groups like monocots and dicots.[6] This structural conservation further supports the idea of a common evolutionary origin and a conserved functional role. Studies have shown that despite genetic variations, the three-dimensional structure of the PCS enzyme is highly conserved, which is crucial for maintaining its function in heavy metal detoxification across different species.[21]
Conclusion and Future Directions
The evolutionary conservation of this compound and its synthesis pathway, centered around the phytochelatin synthase enzyme, is a testament to its critical role in cellular defense against heavy metal toxicity. The deep evolutionary roots of this system, extending to the earliest land plants and their algal ancestors, highlight its fundamental importance for life in environments containing toxic metals. For researchers and professionals in drug development, understanding this conserved mechanism offers potential avenues for enhancing phytoremediation strategies and exploring novel chelation-based therapies.
Future research should focus on elucidating the intricate details of the signaling pathways that regulate PCS activity. A deeper understanding of the post-translational modifications of PCS and the specific roles of different PCS paralogs will provide a more complete picture of this elegant and essential detoxification system. Furthermore, the development of more sensitive and high-throughput methods for the in vivo imaging of PC-metal complexes will be invaluable in visualizing the dynamics of heavy metal sequestration in real-time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Phylogeny and comparative modeling of phytochelatin synthase from Chlorella sp. as an efficient bioagent for detoxification of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochelatin synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Overexpression of BnPCS1, a Novel Phytochelatin Synthase Gene From Ramie (Boehmeria nivea), Enhanced Cd Tolerance, Accumulation, and Translocation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openpub.fmach.it [openpub.fmach.it]
- 9. Ancient duplication and functional differentiation of phytochelatin synthases is conserved in plant genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Traversing the Links between Heavy Metal Stress and Plant Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Reassessment of Substrate Specificity and Activation of Phytochelatin Synthases from Model Plants by Physiologically Relevant Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]
- 17. tandfonline.com [tandfonline.com]
- 18. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 19. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of Phytochelatin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatin (B1628973) 3 (PC3) is a crucial peptide involved in heavy metal detoxification in a wide range of organisms, including plants, fungi, and nematodes.[1] As a member of the phytochelatin family, which are oligomers of glutathione (B108866), PC3 plays a vital role in chelating toxic metal ions, thereby mitigating their harmful effects.[1] This technical guide provides a comprehensive overview of the core biochemical properties of PC3, with a focus on its structure, synthesis, and metal-binding characteristics. Detailed experimental protocols and data are presented to facilitate further research and potential applications in drug development and phytoremediation.
Core Biochemical Properties of Phytochelatin 3
This compound is a thiol-rich peptide with the general structure (γ-glutamyl-cysteine)₃-glycine. Its primary function is to bind and sequester heavy metal ions, thus preventing them from interfering with essential cellular processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [2][3] |
| Molecular Weight | 771.84 g/mol | [2] |
| Structure | (γ-Glu-Cys)₃-Gly | [4] |
| Solubility | Water soluble | [2] |
| Isoelectric Point (pI) | Not explicitly found in search results. However, the presence of multiple carboxylic acid groups from the glutamate (B1630785) and glycine (B1666218) residues suggests an acidic pI. |
Heavy Metal Chelation
Phytochelatins are known to form stable complexes with a variety of heavy metal ions, including cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenic (As³⁺).[1][5][6] The cysteine residues' sulfhydryl (-SH) groups are primarily responsible for coordinating with the metal ions.[5]
The thermodynamic stability of phytochelatin-metal complexes generally follows the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.[5][7] While specific binding affinity constants (Kd) for PC3 with various metals are not extensively documented in the provided search results, the formation of Zn(II)-PC3 complexes has been observed using mass spectrometry, with a singly charged complex [L+Zn]⁺ detected at an m/z of 834.2 and a doubly charged complex at an m/z of 417.7.[8][9] Spectrophotometric studies have determined the log K⁷·⁴ values for Cd(II) complexes with various phytochelatins, indicating a high affinity that increases with the number of γ-Glu-Cys units up to PC4.[5]
Table 2: Metal Binding Characteristics of Phytochelatins
| Metal Ion | Binding Information | Reference |
| Cadmium (Cd²⁺) | High affinity; log K⁷·⁴ for PC₂ is 6.2 and for PC₄ is 7.5. | [5] |
| Zinc (Zn²⁺) | High affinity, comparable to or greater than Cu²⁺. | [5][7] |
| Copper (Cu²⁺) | High affinity. | [5][7] |
| Lead (Pb²⁺) | Binds to phytochelatins for sequestration. | [1] |
| Arsenic (As³⁺) | Forms complexes with phytochelatins for detoxification. | [6] |
Signaling and Biosynthesis
The synthesis of phytochelatins is induced by the presence of heavy metal ions.[1] The enzyme phytochelatin synthase (PCS) catalyzes the transfer of a γ-glutamyl-cysteine moiety from a glutathione (GSH) molecule to another GSH molecule or a growing phytochelatin chain.[10][11] This process does not require a nucleic acid template and is a post-translational modification.[11]
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. PubChemLite - this compound (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]
- 4. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
Phytochelatin 3 Induction by Heavy Metals: A Technical Guide for Researchers
Abstract: Heavy metal contamination is a significant environmental and health concern. Plants and other organisms have evolved sophisticated detoxification mechanisms, among which the production of phytochelatins (PCs) is paramount. These cysteine-rich peptides, synthesized enzymatically, chelate heavy metal ions, effectively neutralizing their toxicity. This technical guide provides an in-depth exploration of the induction of Phytochelatin (B1628973) 3 (PC3), a key oligomer in this family, by various heavy metals. It covers the core synthesis pathway, presents quantitative data on induction efficacy, details experimental protocols for analysis, and illustrates the key mechanisms through signaling and workflow diagrams. This document is intended for researchers, scientists, and professionals in drug development and phytoremediation seeking a comprehensive understanding of PC-mediated metal detoxification.
The Phytochelatin Synthesis Pathway
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. They are not primary gene products but are synthesized post-translationally from glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.
The key characteristic of this pathway is its direct activation by heavy metal ions. The PCS enzyme is constitutively present in plant cells and becomes catalytically active only in the presence of metal ions. Cadmium (Cd²⁺) is recognized as the most potent activator, but other metals such as lead (Pb²⁺), zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and the metalloid arsenic (As) also induce PC synthesis. The enzyme transfers a γ-glutamylcysteine group from a donor GSH molecule to an acceptor GSH molecule, forming PC2. This process continues, elongating the chain to produce PC3, PC4, and higher oligomers. The availability of the precursor, glutathione, can be a limiting factor for the sustained production of phytochelatins.
Caption: The activation of phytochelatin synthase by heavy metals and the subsequent polymerization of glutathione to form phytochelatins.
Quantitative Induction of Phytochelatins by Different Heavy Metals
The efficacy of heavy metals in inducing phytochelatin synthesis varies significantly. Cadmium is consistently reported as the most potent inducer. Other metals and metalloids like arsenic, lead, copper, and zinc also trigger the synthesis, though often to a lesser extent or requiring higher concentrations. The specific oligomer produced (e.g., PC2, PC3, PC4) can also depend on the metal, its concentration, exposure duration, and the plant species. For example, zinc has been shown to be a strong inducer of PC4 in the marine alga Dunaliella tertiolecta, while arsenic exposure in corn primarily induces PC3.
The following table summarizes quantitative data on phytochelatin induction from various studies.
| Plant Species / Cell Culture | Heavy Metal | Exposure Concentration | Exposure Duration | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Reference(s) |
| Thalassiosira weissflogii (Diatom) | Cadmium (Cd²⁺) | 5.50 x 10⁻⁹ mol L⁻¹ | 4 hours | ~5.7 (as amol/cell) | ~0.25 (as amol/cell) | N/A | |
| Arabidopsis thaliana (roots) | Zinc (Zn²⁺) | 50 µM | 14 days | ~15 | < 5 | < 5 | |
| Arabidopsis thaliana (roots) | Cadmium (Cd²⁺) | 2 µM | 14 days | ~45 | ~10 | < 5 | |
| Zea mays (Corn) | Arsenic (As) | Not Specified | Not Specified | 248 (µg/g) | 698 (µg/g) | 210 (µg/g) | |
| Dunaliella tertiolecta (Alga) | Zinc (Zn²⁺) | 200 µM | 24 hours | Low | High | Highest | |
| Dunaliella tertiolecta (Alga) | Cadmium (Cd²⁺) | 400 µM | 24 hours | N/A | Lower than Zn | Lower than Zn |
Note: Data is approximated from figures or text in the cited literature. Direct comparison can be challenging due to differences in units and experimental conditions.
Experimental Protocols for Phytochelatin Analysis
Accurate quantification of PC3 and other phytochelatins is critical for studying metal detoxification. The standard workflow involves tissue extraction followed by separation and detection, most commonly using High-Performance Liquid Chromatography (HPLC).
This protocol is a generalized procedure based on common methodologies.
-
Harvesting: Harvest plant tissue (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Acid Extraction: To 0.2 g of powdered tissue, add 1.8 mL of an acidic extraction buffer (e.g., 0.1% v/v trifluoroacetic acid (TFA)) to precipitate proteins and preserve the thiol groups of PCs. Some protocols use perchloric acid.
-
Reduction (Optional but Recommended): Add a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of ~20 mM to ensure all sulfhydryl groups are in their reduced state.
-
Centrifugation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: The extract is now ready for derivatization and/or HPLC analysis. If not used immediately, store at -80°C.
PCs are typically separated by reverse-phase HPLC. Because they lack a strong native chromophore, detection often requires post-column or pre-column derivatization.
-
Chromatography System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low %B to high %B is used to elute compounds of increasing hydrophobicity (e.g., 10% to 30% B over 10 minutes).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detector at 214 nm for peptide bonds, though this lacks specificity. More specific methods are preferred.
-
-
Detection Method 1: Post-Column Derivatization with Ellman's Reagent
-
After the PCs are separated on the HPLC column, the eluent is mixed with a solution of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
DTNB reacts with the sulfhydryl groups of the PCs to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
This method is effective but can be problematic for arsenic-induced PCs, as As-thiol complexes may interfere with the reaction.
-
-
Detection Method 2: Pre-Column Derivatization with Monobromobimane (mBBr)
-
Before injection into the HPLC, the thiols in the plant extract are derivatized with a fluorescent label like mBBr.
-
The reaction is typically carried out at a slightly alkaline pH (e.g., pH 8.2).
-
The derivatized PCs are then separated by HPLC and detected using a fluorescence detector. This method is highly sensitive and overcomes the interference issues seen with DTNB for arsenic complexes.
-
-
Detection Method 3: HPLC with Mass Spectrometry (HPLC-MS)
-
This is the most definitive method. The HPLC system is coupled directly to a mass spectrometer (e.g., ESI-MS/MS).
-
This allows for the separation, identification, and quantification of each PC oligomer based on its specific mass-to-charge ratio, providing unambiguous results without the need for derivatization.
-
Methodological & Application
Application Note: Quantification of Phytochelatin 3 (PC3) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure. These peptides play a crucial role in detoxification by chelating heavy metals and sequestering them in vacuoles. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 3 (PC3), with n=3, is a significant biomarker for studying metal stress responses in plants. Accurate quantification of PC3 is essential for research in phytoremediation, environmental toxicology, and understanding cellular defense mechanisms.
This application note provides detailed protocols for the quantification of PC3 using two primary High-Performance Liquid Chromatography (HPLC) methods: a rapid method with direct UV detection and a highly sensitive method involving pre-column derivatization with a fluorescent probe.
Principle of Methods
The quantification of PC3 can be achieved through two main approaches depending on the required sensitivity and sample matrix complexity.
-
Method A: Reverse-Phase HPLC with Direct UV Detection. This method is straightforward and does not require a derivatization step. It is suitable for samples where PC3 concentrations are relatively high. Separation is achieved on a C18 column, and the peptide bonds are detected using UV light, typically around 214 nm. This method is rapid and cost-effective for screening large numbers of samples.
-
Method B: Reverse-Phase HPLC with Fluorescence Detection after Pre-column Derivatization. For samples with low PC3 concentrations, a more sensitive method is required. This involves a pre-column derivatization step where the thiol (-SH) groups of the cysteine residues in PC3 are labeled with a fluorescent probe, such as monobromobimane (B13751) (mBBr). The resulting fluorescent adduct is then separated by HPLC and quantified using a fluorescence detector, offering significantly lower detection limits.
Experimental Protocols
Plant Tissue Sample Preparation
This protocol is a general guideline for extracting phytochelatins from plant tissues.
-
Harvesting: Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Acid Extraction: For every 1 gram of fresh weight, add 2 mL of 60% perchloric acid. Alternatively, an extraction buffer of 0.1% (v/v) trifluoroacetic acid (TFA) can be used.
-
Vortexing: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 13,000 x g for 5-10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytochelatins.
-
Storage & Filtration: Store the extracts at -80°C for long-term stability. Before analysis, thaw the samples and centrifuge again at 13,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method A: Protocol for HPLC with Direct UV Detection
This method is adapted from a procedure that does not require derivatization.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Prodigy ODS C18 column (250 x 4.6 mm, 5 µm) or equivalent, protected by a C18 guard column.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Gradient Program:
-
0-2 min: 2% Solvent B
-
2-22 min: Linear gradient from 2% to 100% Solvent B
-
22-25 min: 100% Solvent B (column wash)
-
25-30 min: 2% Solvent B (re-equilibration)
-
-
Method B: Protocol for HPLC with Pre-column Derivatization
This protocol utilizes monobromobimane (mBBr) for fluorescent labeling of thiols.
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 250 µL of the plant extract with 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.
-
Add 10 µL of 25 mM mBBr in acetonitrile.
-
Incubate the mixture for 30 minutes at 45°C in the dark.
-
Stop the reaction by adding 300 µL of 1 M methanesulfonic acid.
-
The sample is now ready for HPLC analysis. Store at 4°C in the dark until injection.
-
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) acetic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 380 nm, Emission at 470 nm.
-
Gradient Program:
-
0-5 min: 10% Solvent B
-
5-25 min: Linear gradient from 10% to 40% Solvent B
-
25-30 min: Linear gradient from 40% to 100% Solvent B
-
30-35 min: 100% Solvent B (column wash)
-
35-40 min: 10% Solvent B (re-equilibration)
-
-
Data and Performance
Quantitative data should be generated by creating a standard curve with a certified PC3 standard.
Table 1: Performance Parameters for the Direct UV Detection Method.
| Parameter | Value |
|---|---|
| Linearity Range | 1.33 µmol/L – 6.66 mmol/L |
| Limit of Detection (LOD) | 0.1 µmol |
| Limit of Quantitation (LOQ) | 0.5 µmol |
| Correlation Coefficient (r²) | >0.995 |
| Mean Recovery | >85% |
Table 2: Comparison of Common Derivatization Approaches.
| Method | Advantages | Disadvantages |
|---|---|---|
| Pre-column (mBBr) | Very sensitive; provides qualitative and quantitative analysis for both Cd- and As-induced PCs. | More costly; derivatization efficiency may decrease with larger PCs (n>4) due to steric hindrance. |
| Post-column (DTNB) | Simpler setup than pre-column methods. | Not suitable for arsenic-induced PCs as it fails to separate As-PC complexes. |
Visualizations
Application Notes and Protocols for Genetic Engineering of Plants for Enhanced Phytochelatin 3 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants.[1] These peptides are enzymatically synthesized and chelate heavy metals, sequestering them in vacuoles to mitigate their toxic effects.[1] Phytochelatin (B1628973) 3 (PC3), a polymer with three units of the dipeptide γ-glutamylcysteine followed by a terminal glycine (B1666218) ((γ-Glu-Cys)₃-Gly), is a key form involved in this process. Enhancing the production of PC3 in plants through genetic engineering is a promising strategy for developing crops with improved phytoremediation capabilities and for studying the mechanisms of heavy metal tolerance.
This document provides detailed application notes and protocols for the genetic engineering of Arabidopsis thaliana to enhance the production of Phytochelatin 3. The core of this strategy involves the overexpression of the enzyme Phytochelatin Synthase (PCS), which catalyzes the synthesis of PCs from glutathione (B108866) (GSH).[2]
Data Presentation
Overexpression of Phytochelatin Synthase (AtPCS1) in Arabidopsis thaliana has been shown to significantly increase the levels of phytochelatins, including PC2, PC3, and PC4, particularly under heavy metal stress. The following tables summarize quantitative data from studies on transgenic Arabidopsis lines overexpressing AtPCS1.
Table 1: Phytochelatin (PC) Levels in Wild-Type (WT) and AtPCS1-Overexpressing (AtPCSox) Arabidopsis Seedlings under Cadmium Stress. [2]
| Genotype | Treatment (9 days) | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Total PCs (nmol/g FW) |
| WT | 30 µM CdSO₄ | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 2.5 ± 0.3 |
| AtPCSox-1 | 30 µM CdSO₄ | 3.9 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 5.6 ± 0.6 |
| AtPCSox-5 | 30 µM CdSO₄ | 4.5 ± 0.5 | 1.5 ± 0.2 | 0.6 ± 0.1 | 6.6 ± 0.7 |
| WT | 90 µM CdSO₄ | 7.5 ± 0.8 | 2.8 ± 0.3 | 1.2 ± 0.2 | 11.5 ± 1.2 |
| AtPCSox-1 | 90 µM CdSO₄ | 15.2 ± 1.6 | 6.1 ± 0.7 | 2.9 ± 0.4 | 24.2 ± 2.5 |
| AtPCSox-5 | 90 µM CdSO₄ | 20.1 ± 2.1 | 8.5 ± 0.9 | 4.1 ± 0.5 | 32.7 ± 3.4 |
Data are presented as mean ± SE (n=3). FW = Fresh Weight.
Table 2: Thiol-Peptide Levels in Roots of Wild-Type (WT) and A35 (AtPCS1 Overexpressor) Arabidopsis Plants Exposed to Cadmium and Arsenate. [3]
| Genotype | Treatment | γ-EC (nmol/g DW) | GSH (nmol/g DW) | PC2 (nmol/g DW) | PC3 (nmol/g DW) | PC4 (nmol/g DW) |
| WT | 25 µM Cd(II) for 48h | 50 ± 8 | 300 ± 45 | 150 ± 20 | 50 ± 7 | 20 ± 3 |
| A35 | 25 µM Cd(II) for 48h | 250 ± 35 | 450 ± 60* | 800 ± 110 | 300 ± 40 | 100 ± 15 |
| WT | 100 µM Arsenate for 48h | 30 ± 5 | 250 ± 38 | 80 ± 12 | 25 ± 4 | 10 ± 2 |
| A35 | 100 µM Arsenate for 48h | 150 ± 22 | 350 ± 50* | 400 ± 55 | 150 ± 20 | 60 ± 9 |
Data are the average ± SEM of at least two independent experiments. DW = Dry Weight. Significant differences from WT are indicated with one asterisk (P < 0.05) or two (P < 0.01).
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cloning of AtPCS1 into a Binary Vector for Overexpression
This protocol describes the cloning of the Arabidopsis thaliana Phytochelatin Synthase 1 (AtPCS1) gene into the pBIN19 binary vector.
1.1. Primer Design and Amplification of AtPCS1
-
Design Primers: Design forward and reverse primers to amplify the full-length coding sequence of AtPCS1 (AT5G44070) from Arabidopsis thaliana cDNA. Incorporate restriction sites for enzymes compatible with the multiple cloning site of pBIN19 (e.g., BamHI and SacI).
-
Forward Primer (with BamHI site): 5'-CGCGGATCCATGGCGTCGTCGTCGTCG-3'
-
Reverse Primer (with SacI site): 5'-CGCGAGCTCTCAAGCTTCGAAGTCTTC-3'
-
-
RNA Extraction and cDNA Synthesis: Extract total RNA from Arabidopsis thaliana seedlings and synthesize first-strand cDNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using the designed primers and cDNA as a template.
-
PCR Reaction Mix (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1.5 µL 50 mM MgCl₂
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL cDNA template
-
0.5 µL Taq DNA Polymerase
-
39 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 min
-
35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 58°C for 45 sec
-
Extension: 72°C for 1.5 min
-
-
Final extension: 72°C for 10 min
-
-
-
Verify PCR Product: Run the PCR product on a 1% agarose (B213101) gel to confirm the expected size of the AtPCS1 amplicon (~1.5 kb). Purify the PCR product using a gel extraction kit.
1.2. Vector and Insert Preparation
-
Restriction Digest: Digest both the purified AtPCS1 PCR product and the pBIN19 vector with BamHI and SacI restriction enzymes.
-
Purification: Purify the digested insert and vector using a PCR purification kit.
1.3. Ligation and Transformation into E. coli
-
Ligation: Ligate the digested AtPCS1 insert into the digested pBIN19 vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli (e.g., DH5α) and plate on LB agar (B569324) containing kanamycin (B1662678) (50 µg/mL) for selection.
-
Colony PCR and Plasmid Extraction: Screen colonies by PCR to identify those with the correct insert. Culture positive colonies and extract the recombinant plasmid.
-
Sequence Verification: Sequence the purified plasmid to confirm the correct insertion and orientation of the AtPCS1 gene.
1.4. Transformation into Agrobacterium tumefaciens
-
Transform the verified recombinant pBIN19-AtPCS1 plasmid into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
-
Select for transformed Agrobacterium on YEP agar plates containing kanamycin (50 µg/mL) and rifampicin (B610482) (50 µg/mL).
Protocol 2: Agrobacterium-Mediated Floral Dip Transformation of Arabidopsis thaliana
This protocol is adapted from established floral dip methods.[4][5][6]
2.1. Plant Growth
-
Grow Arabidopsis thaliana (e.g., ecotype Columbia-0) in soil under long-day conditions (16 h light / 8 h dark) until plants are flowering and have numerous immature floral buds.[6]
-
Clip the first bolts to encourage the growth of multiple secondary bolts.
2.2. Agrobacterium Culture Preparation
-
Inoculate a single colony of the Agrobacterium strain carrying the pBIN19-AtPCS1 construct into 5 mL of LB medium with appropriate antibiotics. Grow at 28°C for 2 days.[5]
-
Use this starter culture to inoculate 500 mL of LB with the same antibiotics and grow at 28°C for 16-24 hours until the OD₆₀₀ reaches 1.5-2.0.[5]
-
Pellet the Agrobacterium cells by centrifugation (5000 x g for 10 min).
-
Resuspend the pellet in 500 mL of freshly prepared 5% (w/v) sucrose (B13894) solution.
-
Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05% (v/v) and mix well.[5]
2.3. Floral Dip Procedure
-
Invert the Arabidopsis plants and dip the aerial parts, including all floral tissues, into the Agrobacterium suspension for 10-30 seconds with gentle agitation.[4][5]
-
Place the dipped plants on their side and cover them with a plastic dome or wrap to maintain high humidity for 16-24 hours.[5]
-
Return the plants to their normal growing conditions.
-
Stop watering as the siliques mature and dry.
-
Harvest the T1 seeds.
Protocol 3: Selection and Confirmation of Transgenic Plants
3.1. Selection of T1 Transgenics
-
Surface sterilize the T1 seeds.
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium containing 50 µg/mL kanamycin.
-
Incubate at 4°C for 2-3 days for stratification, then transfer to a growth chamber.
-
After 7-10 days, identify kanamycin-resistant seedlings (green and healthy) and transfer them to soil.
3.2. PCR-based Confirmation of Transgene Insertion
-
Extract genomic DNA from the leaves of putative transgenic plants.
-
Perform PCR using primers specific for the transgene (e.g., one primer annealing to the 35S promoter and the other to the AtPCS1 gene).
-
Analyze the PCR products on an agarose gel. A band of the expected size confirms the presence of the transgene.
3.3. Western Blot Analysis of AtPCS1 Expression [7]
-
Extract total protein from the leaves of PCR-positive transgenic plants and wild-type controls.
-
Quantify protein concentration using a Bradford assay.
-
Separate 20-40 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to AtPCS1 or a tag fused to the protein (e.g., anti-HA or anti-FLAG).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Protocol 4: Quantification of this compound by HPLC
This protocol is based on a method for the quantification of phytochelatins in plant tissues.[8]
4.1. Sample Preparation
-
Harvest plant tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract thiols by adding 1 mL of 0.1 N HCl.
-
Vortex vigorously and centrifuge at 13,000 x g for 10 min at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.2. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Solvent B: 80% (v/v) acetonitrile (B52724) in 0.1% (v/v) TFA.
-
-
Gradient Program:
-
0-2 min: 2% B
-
2-20 min: Linear gradient from 2% to 100% B
-
20-25 min: 100% B
-
25-26 min: Linear gradient from 100% to 2% B
-
26-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
-
Quantification: Create a standard curve using a synthetic PC3 standard. Identify and quantify the PC3 peak in the samples by comparing the retention time and peak area to the standard curve.
Conclusion
The protocols and data presented here provide a comprehensive guide for the genetic engineering of plants to enhance this compound production. By overexpressing the AtPCS1 gene, researchers can generate plants with increased capacity for heavy metal chelation. These engineered plants serve as valuable tools for phytoremediation research and for dissecting the molecular mechanisms of heavy metal tolerance and detoxification in plants. The detailed methodologies provided will enable researchers to reliably generate and analyze transgenic lines, contributing to advancements in environmental biotechnology and plant science.
References
- 1. researchgate.net [researchgate.net]
- 2. primerDesign-A: design specific PCR primers to amplify the genomic DNA containing the target sites [skl.scau.edu.cn]
- 3. Overexpression of phytochelatin synthase in Arabidopsis leads to enhanced arsenic tolerance and cadmium hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of AtPCS1 in tobacco increases arsenic and arsenic plus cadmium accumulation and detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. Versatile Cloning Strategy for Efficient Multigene Editing in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phytochelatin 3 as a Biomarker for Heavy Metal Stress
Introduction
Heavy metal contamination of soil and water poses a significant threat to environmental and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. One such mechanism is the production of phytochelatins (PCs), a family of cysteine-rich peptides that chelate heavy metals, thereby detoxifying them. Phytochelatins are synthesized enzymatically from glutathione (B108866) and have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] Phytochelatin (B1628973) 3 (PC3), with n=3, is a prominent member of this family and its induction is a hallmark of heavy metal stress in plants.[2] This application note provides a comprehensive overview and detailed protocols for utilizing PC3 as a sensitive and reliable biomarker for assessing heavy metal stress in plant tissues.
Principle
The enzyme phytochelatin synthase (PCS) catalyzes the synthesis of phytochelatins from glutathione (GSH).[3][4][5] The activity of PCS is allosterically activated by the presence of various heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg).[5] This activation leads to a rapid increase in the intracellular concentration of PCs, including PC3. By quantifying the levels of PC3 in plant tissues, researchers can obtain a quantitative measure of the plant's response to heavy metal exposure. This makes PC3 an excellent biomarker for monitoring environmental contamination and for screening plants with enhanced heavy metal tolerance and accumulation capabilities.
Data Presentation
The following table summarizes the quantitative response of phytochelatins, with a focus on PC3 where data is available, to various heavy metal stressors as reported in the literature.
| Plant Species | Heavy Metal | Concentration | Exposure Duration | Tissue | PC3 Concentration/Response | Reference |
| Arabidopsis thaliana | Cadmium (CdCl2) | 85 µM | 3 days | Whole plant | 1.3- to 2.1-fold increase in total PCs compared to wild-type | [6] |
| Arabidopsis thaliana (overexpressing AtPCS1) | Cadmium (Cd) | Not specified | 48 hours | Roots | 5- to 10-fold more PC2 and PC3 relative to wild-type | [7] |
| Arabidopsis thaliana (overexpressing AtPCS1) | Arsenate | Not specified | 4 hours | Roots | Higher levels of PC2 and PC3 than wild-type | [7] |
| Brassica napus | Cadmium (CdSO4) | 75 µM | 1 day, 1 week, 2 weeks | Phloem sap | PCs appeared after 1 day and their concentrations increased with time of exposure | [8] |
| Silene vulgaris | Cadmium (Cd) | 6 µM and 30 µM | Not specified | Roots | Remarkable production of PCs | [9][10] |
| Silene vulgaris | Arsenic (As) | 30 µM | Not specified | Roots | Modest PCs synthesis | [9][10] |
| Silene vulgaris | Mercury (Hg) | 30 µM | Not specified | Roots | Modest PCs synthesis | [9][10] |
| Sesbania exaltata | Lead (Pb) | 10 µM | 15 days | Roots | PC synthesis was triggered | [11] |
| Sesbania exaltata | Lead (Pb) | 5 µM | 15 days | Shoots | PC synthesis was triggered | [11] |
Signaling Pathway and Experimental Workflow
Phytochelatin Synthesis Pathway
The synthesis of phytochelatins is a crucial pathway for heavy metal detoxification in plants. The process is initiated by the presence of heavy metal ions, which activate the enzyme phytochelatin synthase. This enzyme then catalyzes the transfer of a γ-glutamyl-cysteine group from a glutathione molecule to another glutathione molecule, forming PC2. This process can be repeated to elongate the phytochelatin chain, producing PC3, PC4, and longer oligomers.
Caption: Phytochelatin synthesis pathway activated by heavy metals.
Experimental Workflow for PC3 as a Biomarker
The following workflow outlines the key steps for the quantification of PC3 in plant samples as a biomarker for heavy metal stress.
Caption: Workflow for PC3 quantification as a heavy metal stress biomarker.
Experimental Protocols
Plant Material and Stress Treatment
-
Grow plants of the desired species under controlled environmental conditions (e.g., hydroponics, sterile soil).
-
Prepare stock solutions of the heavy metals to be tested (e.g., CdCl₂, Na₂HAsO₄, Pb(NO₃)₂, HgCl₂).
-
For the treatment group, expose the plants to a specific concentration of the heavy metal in the growth medium. The concentration and duration of exposure should be optimized based on the plant species and the specific research question.
-
Maintain a control group of plants grown under identical conditions but without the addition of heavy metals.
-
Harvest plant tissues (roots, shoots, or whole plants) at desired time points.
Sample Preparation and Extraction of Phytochelatins
This protocol is adapted from a rapid HPLC procedure for phytochelatin quantification.[1][12][13]
-
Immediately after harvesting, weigh the plant tissue and flash-freeze it in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
For every 1 gram of fresh weight, add 2 mL of 60% perchloric acid.[1][13]
-
Homogenize the mixture by vortexing for 1 minute.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 13,000 x g for 5-10 minutes.[1][13]
-
Carefully collect the supernatant, which contains the extracted phytochelatins.
-
For long-term storage, transfer the supernatant to cryovials and store at -80°C.
-
On the day of analysis, thaw the samples and centrifuge at 13,000 x g for 10 minutes to pellet any precipitates.[1]
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.[8]
Quantification of PC3 by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a method that does not require a derivatization step.[1][12][13]
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for the separation of phytochelatins.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Solvent B: 80% acetonitrile (B52724) in 0.1% TFA.[1]
-
-
Gradient Elution: A linear gradient from 2% to 100% Solvent B over a specified time (e.g., 20 minutes) at a flow rate of 1.0 mL/min can be used for separation.[1] The column temperature should be maintained at 30°C.[1]
-
Detection: Monitor the elution of phytochelatins by measuring the absorbance at 214 nm.[1]
-
Standard Curve: Prepare a series of standard solutions of synthetic PC3 of known concentrations (e.g., ranging from 1.33 µmol/L to 6.66 mmol/L) in 0.1% TFA.[1] Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration. A linear regression analysis of the standard curve should exhibit a high correlation coefficient (e.g., >0.99).[1][12]
-
Sample Analysis: Inject 20 µL of the filtered plant extract into the HPLC system.[1][12]
-
Quantification: Identify the PC3 peak in the sample chromatogram based on its retention time, which should match that of the PC3 standard. Quantify the amount of PC3 in the sample by integrating the peak area and using the standard curve to determine the concentration.
Mass Spectrometry (MS) for Confirmation (Optional but Recommended)
For unambiguous identification of PC3, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[8][14]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of phytochelatins.[8][14]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the detected ions can be used to confirm the identity of PC3. The theoretical mean isotopic mass of PC3 is 771.85 Da.[13]
Conclusion
Phytochelatin 3 is a robust and sensitive biomarker for assessing heavy metal stress in plants. The protocols outlined in this application note provide a reliable framework for the extraction and quantification of PC3. By employing these methods, researchers in environmental science, plant biology, and drug development can effectively monitor the impact of heavy metals on plants and explore mechanisms of metal tolerance and detoxification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific stress responses to cadmium, arsenic and mercury appear in the metallophyte Silene vulgaris when grown hydroponically - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phytochelatin 3 in Phytoremediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoremediation is an emerging biotechnology that utilizes plants to clean up contaminated environments. A key mechanism in the phytoremediation of heavy metals is the production of phytochelatins (PCs), which are small, cysteine-rich peptides. Phytochelatin 3 (PC3), a prominent member of this family, plays a crucial role in chelating and detoxifying heavy metals such as cadmium (Cd) and arsenic (As). This document provides detailed application notes and experimental protocols for studying the role of PC3 in phytoremediation.
Phytochelatins are synthesized enzymatically from glutathione (B108866) and are not primary translation products of a gene.[1] Their synthesis is induced by the presence of heavy metal ions.[2] Once synthesized, PCs, including PC3, bind to heavy metal ions through their sulfhydryl groups, forming stable complexes.[2] These PC-metal complexes are then sequestered into the plant's vacuoles, effectively removing the toxic metals from the cytoplasm and mitigating their harmful effects.[3][4]
Application Notes
The primary application of studying this compound in phytoremediation lies in understanding and enhancing the capacity of plants to tolerate and accumulate heavy metals. By investigating the dynamics of PC3 synthesis and its role in metal sequestration, researchers can:
-
Screen and select hyperaccumulator plant species: Identify plants with a high capacity for PC3 production as potential candidates for phytoremediation.
-
Genetically engineer plants for enhanced phytoremediation: Overexpression of genes involved in the PC synthesis pathway can lead to increased heavy metal tolerance and accumulation.
-
Develop biomarkers for heavy metal stress: PC3 levels can serve as a reliable indicator of heavy metal exposure and the plant's detoxification response.
-
Optimize phytoremediation strategies: Understanding the kinetics of PC3 production can help in designing more effective phytoremediation protocols, including the timing of harvest to maximize heavy metal removal.
Quantitative Data on this compound Induction
The synthesis of PC3 is significantly induced in response to heavy metal stress. The following tables summarize quantitative data from various studies on the levels of PC3 and related phytochelatins in different plant species upon exposure to cadmium and arsenic.
Table 1: Phytochelatin Levels in Arabidopsis thaliana Exposed to Cadmium and Arsenate
| Treatment | Plant Part | PC2 (nmol/g DW) | PC3 (nmol/g DW) | PC4 (nmol/g DW) |
| Control | Roots | Not Detected | Not Detected | Not Detected |
| 25 µM Cd(II) for 1 h | Roots | ~15 | ~2 | Not Detected |
| 100 µM Arsenate for 4 h | Roots | ~5 | ~1 | ~0.5 |
| 100 µM Arsenate for 4 h | Leaves | ~1.5 | Not Detected | Not Detected |
Data synthesized from studies on Arabidopsis thaliana.[5]
Table 2: Thiol Compounds in Phloem Sap of Brassica napus Exposed to Cadmium
| Thiol Compound | Concentration after 1 week of Cd exposure (µM) | Concentration after 2 weeks of Cd exposure (µM) |
| Glutathione (GSH) | ~1200 | ~1000 |
| Phytochelatins (PCs) | ~150 | ~500 |
Data from a study on Brassica napus, highlighting the presence of PCs in the phloem, suggesting a role in long-distance transport of cadmium.[6]
Table 3: Phytochelatin and Glutathione Concentrations in Rice Shoots
| Rice Cultivar Type | Glutathione (GSH + GSSG) (µmol/g DW) | Phytochelatins (PCs) (µmol SH/g DW) |
| High Grain As Accumulation | 5.0 - 6.5 | 3.2 - 3.7 |
| Low Grain As Accumulation | 4.4 - 5.0 | 4.2 - 5.2 |
This table shows a negative correlation between shoot PC concentration and grain arsenic accumulation in rice, suggesting PCs help sequester arsenic in vegetative tissues.[7]
Experimental Protocols
Protocol 1: General Phytoremediation Pot Experiment
This protocol outlines a basic experimental setup to assess the phytoremediation potential of a plant species for a specific heavy metal.
1. Plant Material and Growth Conditions:
- Select a plant species of interest (e.g., Arabidopsis thaliana, Brassica juncea, or a local hyperaccumulator).
- Germinate seeds in a controlled environment (e.g., petri dishes with moist filter paper).[8]
- Transfer seedlings to pots containing a suitable growth medium (e.g., soil, sand, or a hydroponic solution). The growth medium should be analyzed for background heavy metal concentrations.
2. Heavy Metal Treatment:
- Prepare stock solutions of the heavy metal salt (e.g., CdCl₂ or Na₂HAsO₄).
- Once the plants are established (e.g., after 2-4 weeks of growth), apply the heavy metal treatment to the growth medium at various concentrations. Include a control group with no added heavy metal.
- The experiment should be conducted with multiple replicates for each treatment group.
3. Plant Harvesting and Sample Preparation:
- Harvest plants at predetermined time points (e.g., 1, 3, 7, and 14 days after treatment).
- Separate the plants into roots and shoots.
- Wash the roots thoroughly with deionized water to remove any adsorbed heavy metals from the surface.
- Record the fresh and dry weight of the plant tissues.
- Freeze the plant material in liquid nitrogen and store at -80°C for subsequent analysis.
4. Analysis of Heavy Metal Content:
- Digest the dried plant tissues using a mixture of strong acids (e.g., HNO₃ and HClO₄).
- Analyze the concentration of the heavy metal in the digest using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
5. Analysis of this compound:
- Follow the detailed HPLC protocol outlined in Protocol 2.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a detailed method for the extraction and quantification of PC3 from plant tissues using High-Performance Liquid Chromatography (HPLC).[1][9]
1. Extraction of Phytochelatins:
- Grind the frozen plant tissue (approximately 0.5-1.0 g) to a fine powder in a mortar and pestle with liquid nitrogen.
- Add 5 volumes of ice-cold extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) in water).
- Homogenize the mixture and then centrifuge at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant for HPLC analysis.
2. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV detector is required.
- Mobile Phase:
- Solvent A: 0.1% (v/v) TFA in water.
- Solvent B: 0.1% (v/v) TFA in acetonitrile.
- Gradient Elution: A linear gradient from 0% to 50% Solvent B over 30 minutes at a flow rate of 1 mL/min is typically used.
- Detection: Monitor the absorbance at 214 nm.
- Quantification:
- Prepare a standard curve using a synthetic PC3 standard of known concentrations.
- Identify the PC3 peak in the sample chromatogram by comparing its retention time with the standard.
- Quantify the amount of PC3 in the sample by integrating the peak area and comparing it to the standard curve.
Visualizations
Signaling Pathway for Phytochelatin Synthesis and Sequestration
Caption: Heavy metal detoxification pathway involving this compound.
Experimental Workflow for a Phytoremediation Study
Caption: General workflow for a phytoremediation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Phytochelatin 3 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin (B1628973) 3 (PC3), with the structure (γ-Glu-Cys)₃-Gly, is a significant member of this family, demonstrating a high affinity for various heavy metal ions, including cadmium (Cd²⁺), arsenic (As³⁺), and zinc (Zn²⁺). The ability of PC3 to chelate these metals makes it a molecule of great interest for in vitro studies in toxicology, environmental science, and drug development.
This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of Phytochelatin 3. Furthermore, it outlines protocols for in vitro assays to study its metal-binding properties and its interaction with the enzyme phytochelatin synthase.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | H-γ-Glu-Cys-γ-Glu-Cys-γ-Glu-Cys-Gly-OH | |
| One-Letter Sequence | (γE-C)₃-G | |
| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | |
| Molecular Weight | 771.83 g/mol | |
| Storage Conditions | -20 ± 5 °C |
Metal Binding Affinities of Phytochelatins
| Metal Ion | Phytochelatin | Affinity (log K) | Method | Reference |
| Cd²⁺ | PC2 | 6.2 | Spectrophotometry | |
| Cd²⁺ | PC4 | 7.5 | Spectrophotometry | |
| Zn²⁺ | PC2 | ~6 (μM range) | UV-vis, ITC | |
| Zn²⁺ | PC3 | ~7-8 (nM range) | UV-vis, ITC | |
| Zn²⁺ | PC4 | ~9 (pM range) | UV-vis, ITC |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of PC3 using Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Gly-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Methanol
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.
-
Dissolve Fmoc-Gly-OH (2 eq) and DIEA (4 eq) in DMF.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted sites with a solution of DCM/Methanol/DIEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (Repeated for each amino acid in the sequence):
-
Pre-activate the next Fmoc-amino acid (Fmoc-Cys(Trt)-OH or Fmoc-Glu(OtBu)-OH) (3 eq) with PyBOP (3 eq) and HOBt (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x).
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification of Synthetic this compound by Preparative HPLC
Materials:
-
Crude synthetic PC3
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude PC3 in a minimal amount of 50% ACN in water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically based on analytical HPLC runs.
-
Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified PC3 as a white powder.
-
Protocol 3: In Vitro Cadmium Binding Assay using UV-Vis Spectroscopy
This protocol is adapted from a study on Zn(II) binding to phytochelatins and can be used to assess Cd(II) binding.
Materials:
-
Purified this compound
-
Cadmium sulfate (B86663) (CdSO₄) solution (stock solution of known concentration)
-
Tris-HCl buffer (20 mM, pH 7.4)
-
Chelex-treated water
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a 10 µM solution of PC3 in 20 mM Tris-HCl buffer (pH 7.4).
-
Use Chelex-treated water to prepare all solutions to minimize trace metal contamination.
-
-
Spectroscopic Titration:
-
Record a baseline UV spectrum of the PC3 solution from 200 to 280 nm.
-
Add small aliquots of the CdSO₄ stock solution to the PC3 solution to achieve final Cd(II)-to-peptide molar ratios ranging from 0.1 to 2.0.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., 220 nm) as a function of the Cd(II) concentration.
-
The resulting binding isotherm can be used to determine the stoichiometry and apparent binding affinity of the Cd(II)-PC3 complex.
-
Protocol 4: Phytochelatin Synthase (PCS) Activity Assay using HPLC
This protocol is based on the detection of the product, PC2, from the reaction of PCS with its substrate, glutathione (B108866) (GSH).
Materials:
-
Purified recombinant phytochelatin synthase (PCS)
-
Glutathione (GSH)
-
Cadmium chloride (CdCl₂)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
HPLC system with a C18 column
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM GSH
-
0.1 mg/mL BSA (to prevent enzyme adsorption)
-
50 µM CdCl₂ (to activate the enzyme)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified PCS enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 0.2% TFA.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA to separate GSH and the product, PC2.
-
Monitor the elution at 220 nm.
-
-
Quantification:
-
Quantify the amount of PC2 produced by comparing the peak area to a standard curve of known PC2 concentrations.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.
-
Visualizations
Visualizing Phytochelatin 3-Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization and characterization of Phytochelatin (B1628973) 3 (PC3)-metal complexes. Phytochelatins are crucial cysteine-rich peptides in plants and some microorganisms that play a vital role in detoxifying heavy metals by chelation. Understanding the structure and dynamics of these PC3-metal complexes is essential for research in phytoremediation, toxicology, and the development of novel therapeutic agents.
The following sections detail various analytical techniques, including mass spectrometry, chromatography, and X-ray absorption spectroscopy, offering structured protocols and data presentation to facilitate experimental design and data interpretation.
Mass Spectrometry Techniques for PC3-Metal Complex Analysis
Mass spectrometry (MS) is a powerful tool for the direct detection and characterization of PC-metal complexes, providing information on their stoichiometry and composition.[1][2][3]
Nano-Electrospray Ionization Tandem Mass Spectrometry (nano-ESI-MS/MS)
Nano-ESI-MS/MS offers high sensitivity for analyzing PC-metal complexes directly from biological extracts.[1] This technique is particularly useful for identifying the specific types of PCs involved in metal binding and the nature of the resulting complexes.[1]
Experimental Protocol: Nano-ESI-MS/MS Analysis of PC3-Cd Complexes
This protocol is adapted from methods used for the analysis of PC-Cd complexes from plant tissue cultures.[1]
-
Sample Preparation:
-
Extract PC-metal complexes from plant cell cultures exposed to the metal of interest (e.g., Cadmium).
-
Homogenize the plant tissue in a suitable extraction buffer (e.g., 100 mM NH₄CH₃COO and 50 mM (NH₄)₂CO₃).
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant using a 0.45-μm cut-off filter.[3]
-
For in vitro complex formation, mix standard PC3 with a metal salt solution (e.g., 0.5 mM PC3 and 0.25 mM CdCl₂).[3][4] Allow the complex to form for 15 minutes at room temperature.[3]
-
Just before analysis, add 0.1% formic acid to the sample.[3]
-
-
Nano-ESI-MS/MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray source.
-
Acquire mass spectra in positive ion mode.
-
Set the instrument parameters to optimize for the detection of PC-metal complexes. Typical parameters might include a capillary voltage of 4,000 V and a fragmenter voltage of 100 V.[5]
-
Perform tandem MS (MS/MS) on the detected parent ions to confirm their identity through fragmentation patterns.
-
Data Presentation: Observed m/z for PC-Metal Complexes
The following table summarizes the mass-to-charge ratios (m/z) for various PC-metal complexes identified using ESI-MS. This data is crucial for identifying specific complexes in experimental samples.
| Phytochelatin | Metal | Complex Stoichiometry | Observed m/z | Reference |
| PC2 | As(III) | As(III)-(PC2)2 | 576 [M+2H]²⁺, 1151 [M+H]⁺ | [5] |
| PC2 | As(III) | GS-As(III)-PC2 | 460 [M+2H]²⁺, 919 [M+H]⁺ | [5] |
| PC3 | As(III) | As(III)-PC3 | 422.5 [M+2H]²⁺, 844 [M+H]⁺ | [5] |
| PC2 | Pb(II) | [Pb-PC2]⁺ | 746.10 | [2] |
| PC2 | Pb(II) | [Pb2-PC2]⁺ | 952.06 | [2] |
| PC2 | Pb(II) | [Pb-(PC2)2]⁺ | 1285.24 | [2] |
| PC2 | Pb(II) | [Pb2-(PC2)2]⁺ | 1491.20 | [2] |
| PC3 | Pb(II) | Pb-PC3 | Not specified | [2] |
| PC3 | Pb(II) | Pb2-PC3 | Not specified | [2] |
| PC2 | Zn(II) | [Zn-PC2]⁺ | 602.05 | [2] |
Logical Workflow for PC-Metal Complex Identification using MS
Caption: Workflow for identifying PC-metal complexes via nano-ESI-MS/MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another valuable technique for the analysis of PC-metal complexes, particularly for in vitro formed complexes.[4] It is known for its speed and reliability in determining the molecular weight of these complexes.[4]
Experimental Protocol: MALDI-TOF Analysis of in vitro formed PC2-Cd Complexes
This protocol is based on a study characterizing in vitro formed Cd-PC2 complexes.[4]
-
Complex Formation:
-
Prepare solutions of PC2 and CdCl₂ in a suitable buffer.
-
Optimize the concentrations of PC2 and CdCl₂. A high yield of the complex was observed with 100 µg·mL⁻¹ PC2 and 100 µg·mL⁻¹ of CdCl₂.[4]
-
Incubate the mixture to allow for complex formation.
-
-
MALDI-TOF Analysis:
-
Prepare the MALDI plate by spotting the sample mixed with a suitable matrix (e.g., sinapinic acid).
-
Allow the spot to dry completely.
-
Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Chromatographic Techniques for Separation and Analysis
Chromatography is essential for separating PC-metal complexes from other cellular components and from unbound PCs and metals.
High-Performance Liquid Chromatography (HPLC)
HPLC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry, for the separation and quantification of PCs and their metal complexes.[4][6][7] A simple HPLC procedure without a derivatization step can be used for the identification and quantitation of PCs.[7]
Experimental Protocol: HPLC for PC3 Quantitation
This protocol describes a rapid HPLC method for the quantitation of PC3 in plant tissue extracts.[7]
-
Sample Preparation:
-
HPLC Analysis:
-
Inject 20 µL of the sample into the HPLC system.[7]
-
Use a suitable column (e.g., C18) for separation.
-
Employ a mobile phase gradient appropriate for separating PCs. A common mobile phase is a mixture of water with 0.1% trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) with 0.1% TFA.
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
Data Presentation: HPLC Performance for PC3 Quantitation
| Parameter | Value | Reference |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L | [7] |
| Correlation Coefficient (r²) | 0.996 | [7] |
| Limit of Detection (LOD) | 0.1 µmol | [7] |
| Limit of Quantitation (LOQ) | 0.5 µmol | [7] |
| Recovery | > 85% | [7] |
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for unbound PC analysis using HPLC with parallel MS detection.
Ion Exchange Chromatography (IEC)
IEC is a rapid and effective method for the determination of PCs and their metal complexes.[4]
Experimental Protocol: IEC for PC2-Cd Complex Analysis
This protocol is based on the analysis of in vitro formed Cd-PC2 complexes.[4]
-
Sample Preparation:
-
Prepare in vitro formed Cd-PC2 complexes as described in the MALDI-TOF protocol.
-
-
IEC Analysis:
-
Equilibrate an ion-exchange column with a suitable starting buffer.
-
Load the sample onto the column.
-
Elute the bound molecules using a salt gradient (e.g., NaCl).
-
Collect fractions and analyze them for the presence of the PC-metal complex using a suitable detection method, such as post-column derivatization with ninhydrin (B49086) or mass spectrometry.[4]
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the coordination environment of the metal within the PC complex.
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for determining the local atomic structure around a specific element.[8] For PC-metal complexes, it can reveal the coordination number, the identity of the coordinating atoms, and the bond distances between the metal and the ligands.[9][10]
Experimental Protocol: XAS of PC-Cd Complexes
This protocol is based on studies of cadmium binding in phytochelatins.[9][10]
-
Sample Preparation:
-
Isolate PC-Cd complexes from plants exposed to cadmium.
-
Prepare synthetic Cd-peptide complexes for comparison.
-
The samples can be in solid or solution form.
-
-
XAS Data Acquisition:
-
Conduct measurements at a synchrotron facility.
-
Collect Cd K-edge, L-edge, and S K-edge X-ray absorption spectra.
-
The X-ray absorption near-edge structure (XANES) region provides information on the oxidation state and coordination geometry.
-
The extended X-ray absorption fine structure (EXAFS) region provides information on the number and type of neighboring atoms and their distances from the absorbing atom.
-
Data Presentation: Structural Parameters from XAS
| Parameter | Value | Reference |
| Cd Coordination | Tetrahedral | [9][10] |
| Coordinating Atom | Sulfur | [9][10] |
| Cd-S Distance | 2.54 Å | [9][10] |
Signaling Pathway: Phytochelatin-Mediated Metal Detoxification
Caption: Pathway of heavy metal detoxification mediated by phytochelatins.
Stability of PC3-Metal Complexes
The stability of PC-metal complexes is a key factor in their detoxification efficiency. Potentiometric and spectroscopic studies have been used to determine the stability constants (log K) of these complexes.
Data Presentation: Stability Constants of PC-Metal Complexes
The affinity of PCs for metals generally increases with the length of the peptide chain up to PC4.[11]
| Ligand | Metal | log K (1:1 complex) | Reference |
| Glutathione | Cd | 4.8 | [11] |
| PC2 | Cd | 6.2 | [11] |
| PC4 | Cd | 7.5 | [11] |
| PC6 | Cd | 5.5 | [11] |
The thermodynamic stability of PC complexes with various metals follows the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.[11][12]
These application notes and protocols provide a comprehensive guide for researchers investigating PC3-metal complexes. By employing these techniques, it is possible to gain detailed insights into the mechanisms of heavy metal detoxification in biological systems, which can inform applications in bioremediation and the development of novel therapeutic strategies.
References
- 1. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 4. Ion Exchange Chromatography and Mass Spectrometric Methods for Analysis of Cadmium-Phytochelatin (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nature of Arsenic-Phytochelatin Complexes in Holcus lanatus and Pteris cretica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. X-ray absorption spectroscopy of cadmium phytochelatin and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Phytochelatin 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and algae in response to heavy metal exposure. These peptides play a crucial role in cellular detoxification by chelating heavy metals and metalloids, thereby reducing their toxicity. Phytochelatin 3 (PC3) has the general structure (γ-Glu-Cys)₃-Gly. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and specific detection, characterization, and quantification of PC3 and its metal complexes in various biological matrices. This document provides detailed protocols and data for the analysis of PC3 using electrospray ionization mass spectrometry (ESI-MS).
Data Presentation
Quantitative and qualitative data pertinent to the MS analysis of PC3 are summarized below.
Table 1: Mass Spectrometric Properties of this compound (PC3) and its Metal Complexes
| Compound/Complex | Chemical Formula | Exact Mass (Da) | Observed Ion | Observed m/z | Citation |
|---|---|---|---|---|---|
| This compound (Apo-form) | C₂₆H₄₁N₇O₁₄S₃ | 771.1870 | [M+H]⁺ | 772.1946 | |
| Oxidized this compound | C₂₆H₃₉N₇O₁₄S₃ | 769.1714 | [M+H]⁺ | 770.1790 | |
| Lead-PC3 Complex | C₂₆H₄₀N₇O₁₄S₃Pb | 977.1482 (for ²⁰⁸Pb) | [Pb-PC3]⁺ | 978.1559 | |
| Di-Lead-PC3 Complex | C₂₆H₃₉N₇O₁₄S₃Pb₂ | 1183.1074 (for ²⁰⁸Pb) | [Pb₂-PC3]⁺ | 1184.1151 | |
| Arsenic-PC3 Complex | C₂₆H₄₀AsN₇O₁₄S₃ | 844.0818 | [As-PC3]⁺ | 844 |
| Selenium-PC2 Complex* | C₁₇H₂₆N₄O₁₀S₂Se | 618.0310 (for ⁸⁰Se) | [Se-PC2]⁺ | 618 | |
*Note: Data for Se-PC2 is included for comparative purposes as PC3-specific data was not available in the search results.
Table 2: Key Collision-Induced Dissociation (CID) Fragment Ions of Protonated PC3
| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Proposed Neutral Loss | Citation |
|---|---|---|---|---|
| 772.2 | 643.0 | y-type | Glu (129 Da) | |
| 772.2 | 411.0 | y-type | Glu-Cys (232 Da) |
| 772.2 | 179.0 | y-type | (Glu-Cys)₂ (464 Da) | |
Experimental Protocols & Methodologies
Protocol 1: Extraction of Phytochelatins from Plant Tissue
This protocol is a general guideline for extracting PCs from plant material for LC-MS analysis.
-
Harvesting & Preparation: Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 50-100 mg of frozen powder into a microcentrifuge tube.
-
Add 1.0-2.0 mL of an acidic extraction buffer (e.g., 0.1% formic acid or 0.1 N HCl) to the tube. To prevent oxidation of thiol groups, 50 mM dithiothreitol (B142953) (DTT) can be included.
-
Vortex or sonicate the sample for 1-5 minutes to ensure thorough extraction.
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube. For cleaner samples, a second centrifugation step may be performed.
-
-
Filtration & Storage:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an LC vial.
-
Store the extracts at -80°C until analysis to minimize degradation.
-
Protocol 2: In-Vitro Formation of Pb-PC3 Complexes for Direct Infusion MS
This protocol is adapted from a method for characterizing lead-phytochelatin complexes by nano-ESI-MS.
-
Reagent Preparation:
-
Prepare a 0.5 mM solution of standard PC3.
-
Prepare a 0.25 mM solution of Lead(II) nitrate (B79036) (Pb(NO₃)₂).
-
Prepare a buffer solution of 100 mM ammonium (B1175870) acetate (B1210297) and 50 mM ammonium carbonate.
-
-
Complex Formation:
-
Mix the PC3 and Pb(NO₃)₂ solutions in the buffer to achieve the desired final concentrations.
-
Allow the mixture to incubate at room temperature for 15 minutes to facilitate complex formation.
-
-
Sample Finalization:
-
Just prior to analysis, add 0.1% formic acid to the solution.
-
Filter the sample using a 0.45-μm centrifugal filter to remove any precipitates.
-
The sample is now ready for direct infusion into the mass spectrometer.
-
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines a representative method for the separation and detection of PC3 using UPLC-MS/MS.
-
Chromatographic Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column such as an Acquity UPLC HSS T3 or a hydrophilic interaction chromatography (HILIC) column like Xbridge Amide.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM aqueous ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over several minutes is a typical starting point. The gradient should be optimized to achieve baseline separation of PC3 from other thiols like glutathione (B108866) and PC2.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: A tandem quadrupole or QTOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Capillary Voltage: 1.5 - 3.5 kV.
-
Source Temperature: 150 - 200°C.
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, use full scan mode.
-
MRM Transition for PC3:
-
Parent Ion (Q1): m/z 772.2
-
Fragment Ion (Q3): m/z 643.0 (This transition corresponds to the loss of a glutamic acid residue and is often a strong, specific signal).
-
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from Glutathione.
General Workflow for LC-MS/MS Analysis of PC3
Caption: Standard experimental workflow for the quantification of PC3 in plant samples.
Proposed Fragmentation of Protonated this compound
Application Notes and Protocols for Inhibiting Phytochelatin 3 Synthesis with L-buthionine-S,R-sulfoximine (BSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants, fungi, and some invertebrates.[1][2] The synthesis of these peptides is enzymatically driven by phytochelatin (B1628973) synthase (PCS), which utilizes glutathione (B108866) (GSH) as a substrate. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 3 (PC3) represents a key oligomer in this family. Understanding the mechanisms of PC synthesis and its role in metal tolerance is vital for fields such as phytoremediation and for developing strategies to mitigate heavy metal toxicity.
L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of GSH.[3] By inhibiting GSH synthesis, BSO effectively depletes the cellular pool of this precursor, thereby inhibiting the production of phytochelatins.[4] This makes BSO an invaluable tool for studying the functional significance of the phytochelatin pathway in response to heavy metal stress. These application notes provide detailed protocols for utilizing BSO to inhibit PC3 synthesis, along with methods for quantifying the effects.
Signaling Pathway of Phytochelatin Synthesis and Inhibition by BSO
The synthesis of phytochelatins is a multi-step process initiated by the presence of heavy metal ions, which activate phytochelatin synthase. This enzyme then catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2. Subsequent additions of γ-glutamyl-cysteine groups lead to the formation of longer-chain phytochelatins, including PC3. BSO intervenes at the initial stage of this pathway by preventing the synthesis of GSH, the essential building block for all phytochelatins.
Caption: Phytochelatin synthesis pathway and BSO inhibition.
Experimental Protocols
Protocol 1: Inhibition of Phytochelatin Synthesis in Arabidopsis thaliana using BSO in Hydroponic Culture
This protocol is adapted from studies investigating heavy metal tolerance in Arabidopsis thaliana.[1][5]
1. Plant Growth and Culture Conditions:
- Sterilize Arabidopsis thaliana (e.g., ecotype Columbia) seeds and germinate on 0.5x Murashige and Skoog (MS) agar (B569324) plates containing 0.6% sucrose.
- After 2-3 days, transfer seedlings to a hydroponic system with fresh nutrient solution. Change the hydroponic medium every 3-4 days.
- Grow plants for 4 weeks under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
2. BSO and Heavy Metal Treatment:
- Prepare stock solutions of L-buthionine-S,R-sulfoximine (BSO) and a heavy metal salt (e.g., CdCl₂).
- After the 4-week growth period, introduce the treatments to the hydroponic solution. For a dose-response experiment, use a range of BSO concentrations (e.g., 50 µM, 250 µM, 500 µM).[5]
- Simultaneously, apply the heavy metal stressor, for example, 50 µM CdCl₂.[5] Include control groups with no BSO or CdCl₂.
- Continue the treatment for a specified duration, for instance, 7 days.[5]
3. Sample Harvesting and Preparation:
- Harvest root and shoot tissues separately.
- To remove externally bound metals, rinse the roots briefly in deionized water, followed by a wash in a solution like 25 mM CaCl₂ for 5-10 minutes.[1]
- Blot the tissues dry and record the fresh weight.
- Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Quantification of this compound (PC3) using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of phytochelatins.[6][7]
1. Extraction of Thiols:
- Grind the frozen plant tissue to a fine powder in liquid nitrogen.
- Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1% trifluoroacetic acid (TFA) with 6.3 mM diethylenetriaminepentaacetic acid (DTPA)).
- Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant for analysis.
2. Derivatization (Optional but Recommended for Fluorescence Detection):
- For increased sensitivity, derivatize the thiol groups in the extract with a fluorescent label such as monobromobimane (B13751) (mBBr). This step should be performed according to established methods.
3. HPLC Analysis:
- Use a reverse-phase C18 column for separation.
- Employ a gradient elution system with two mobile phases:
- Mobile Phase A: An aqueous solution with a low concentration of an ion-pairing agent and acid (e.g., 0.1% TFA).
- Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with the same concentration of the ion-pairing agent and acid.
- Set a flow rate of approximately 1.0 mL/min.
- The gradient should be optimized to separate GSH, PC2, PC3, and other phytochelatins. A typical gradient might run from 10% B to 50% B over 20-30 minutes.
- Detect the separated compounds using a UV detector (around 210-220 nm) or a fluorescence detector if a derivatization step was included.
4. Quantification:
- Prepare standard curves using commercially available PC3 standards.[8]
- Identify and quantify the PC3 peak in the sample chromatograms by comparing the retention time and peak area to the standards.
- Express the concentration of PC3 in nmol/g fresh weight of the plant tissue.
Data Presentation
The following table summarizes the quantitative data on the effect of different BSO concentrations on GSH and phytochelatin levels in the roots and shoots of Arabidopsis thaliana exposed to 50 µM Cd for 7 days. The data is adapted from a study by Wysocki and Krupa (2007).[5]
| Tissue | BSO Concentration (µM) | GSH (nmol SH/g FW) | PC2 (nmol SH/g FW) | PC3 (nmol SH/g FW) | PC4 (nmol SH/g FW) |
| Roots | 0 (Cd only) | 175.2 | 120.5 | 45.2 | 15.8 |
| 50 | 165.3 | 98.7 | 35.1 | 10.2 | |
| 250 | 103.5 | 45.3 | 12.6 | 4.1 | |
| 500 | 77.8 | 15.1 | 3.9 | 1.2 | |
| Shoots | 0 (Cd only) | 194.1 | 85.4 | 30.1 | 8.9 |
| 50 | 199.8 | 70.2 | 24.5 | 6.3 | |
| 250 | 106.7 | 30.1 | 8.7 | 2.1 | |
| 500 | 55.7 | 10.2 | 2.5 | 0.8 |
FW = Fresh Weight
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an experiment designed to study the inhibition of PC3 synthesis by BSO.
Caption: Experimental workflow for BSO inhibition of PC3.
References
- 1. Long-distance root-to-shoot transport of phytochelatins and cadmium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochelatin synthesis and glutathione levels in response to heavy metals in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols for Creating Phytochelatin Synthase Knockout Mutants in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal and metalloid detoxification in plants.[1][2][3][4] Synthesized from glutathione (B108866) (GSH), these molecules chelate heavy metals, facilitating their sequestration and reducing cellular toxicity.[4][5][6] The key enzyme in this pathway is phytochelatin (B1628973) synthase (PCS). In the model plant Arabidopsis thaliana, the primary gene responsible for PC biosynthesis is AtPCS1. Knockout mutants of this gene, such as the well-characterized cad1-3 allele, exhibit hypersensitivity to heavy metals like cadmium (Cd) and arsenic (As), and also show altered homeostasis of essential metals like zinc (Zn).[1][2][7][8][9]
These application notes provide detailed protocols for the generation and characterization of phytochelatin synthase knockout mutants in Arabidopsis thaliana, a critical tool for studying heavy metal detoxification pathways and for developing strategies to enhance stress tolerance in plants or for phytoremediation purposes. The primary methods covered are CRISPR/Cas9-mediated gene editing and T-DNA insertional mutagenesis.
Signaling Pathway: Phytochelatin Biosynthesis
The biosynthesis of phytochelatins is a fundamental pathway for heavy metal detoxification in plants. The process is initiated in the presence of heavy metal ions, which activate the enzyme phytochelatin synthase (PCS). PCS catalyzes the transfer of a γ-glutamylcysteine group from a glutathione (GSH) molecule to another GSH molecule, forming phytochelatin with two γ-glutamylcysteine repeats (PC2). This process can be repeated to elongate the phytochelatin chain, creating PC3, PC4, and so on. These phytochelatins then bind to heavy metal ions, and the resulting metal-phytochelatin complexes are transported into the vacuole for sequestration, thus detoxifying the cytoplasm.
Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.
Experimental Workflow for Generating Knockout Mutants
The general workflow for creating and confirming a gene knockout in Arabidopsis involves several key stages, from initial design and vector construction to the final molecular and phenotypic characterization of the mutant lines. Both CRISPR/Cas9 and T-DNA insertion approaches follow a similar overarching process, with variations in the initial steps of mutant generation and screening.
Caption: General experimental workflow for generating and characterizing knockout mutants.
Protocols
Protocol 1: Creating AtPCS1 Knockout Mutants using CRISPR/Cas9
The CRISPR/Cas9 system is a powerful tool for targeted gene editing, allowing for the creation of specific knockout mutants by introducing small insertions or deletions (indels) that disrupt the gene's open reading frame.[10][11][12][13]
1.1. sgRNA Design and Vector Construction
-
Target Selection: Identify the target gene, AtPCS1 (At5g44070).
-
sgRNA Design:
-
Use online tools (e.g., CRISPR-P, ChopChop) to design 2-3 single guide RNAs (sgRNAs) targeting the first or second exon of AtPCS1.
-
Select sgRNAs with high on-target scores and low off-target scores. The target sequence should be 20 bp long and followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).[13]
-
-
Vector Selection: Choose a suitable plant CRISPR/Cas9 vector system. Many are available that contain the Cas9 nuclease and a cloning site for the sgRNA.
-
sgRNA Cloning: Synthesize the designed sgRNA sequences as DNA oligonucleotides and clone them into the chosen CRISPR/Cas9 vector according to the manufacturer's or developer's protocol.[10][12] This often involves annealing complementary oligos and ligating them into a linearized vector.
-
Verification: Sequence the resulting construct to confirm the correct insertion of the sgRNA.
1.2. Arabidopsis Transformation
-
Transform Agrobacterium tumefaciens: Introduce the CRISPR/Cas9 construct into a suitable Agrobacterium strain (e.g., GV3101) via electroporation or heat shock.
-
Floral Dip Transformation: Grow wild-type Arabidopsis thaliana (e.g., Col-0) until they bolt and have young floral buds.
-
Prepare an Agrobacterium suspension containing the CRISPR/Cas9 construct.
-
Invert the flowering plants into the Agrobacterium suspension for 30-60 seconds, ensuring all floral tissues are submerged.
-
Place the treated plants in a humid environment for 16-24 hours before returning them to standard growth conditions.
-
Allow the plants to set seed (T1 generation).
1.3. Screening and Verification of Mutants
-
T1 Plant Selection:
-
Sterilize and plate the T1 seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker on the CRISPR/Cas9 vector.
-
Transfer resistant seedlings to soil.
-
-
Genomic DNA Extraction: Extract genomic DNA from the leaves of T1 plants.
-
Mutation Detection:
-
Isolation of Homozygous Mutants:
-
Grow the T2 generation from self-pollinated T1 plants that showed mutations.
-
Screen T2 plants by PCR and sequencing to identify homozygous mutants (those with the same mutation on both chromosomes).
-
Select for Cas9-free mutants in the T2 or T3 generation by screening for the absence of the Cas9 transgene via PCR.[14]
-
-
Expression Analysis:
-
Extract RNA from homozygous mutant lines and wild-type controls.
-
Perform quantitative real-time PCR (qRT-PCR) to confirm the absence or significant reduction of AtPCS1 transcript levels.
-
Protocol 2: Identifying AtPCS1 Knockout Mutants using T-DNA Insertion Lines
T-DNA insertional mutagenesis is a reverse genetics approach where a segment of DNA from an Agrobacterium Ti plasmid integrates randomly into the plant genome, potentially disrupting a gene.[15][16][17]
2.1. Identification and Acquisition of T-DNA Lines
-
Database Search: Use online resources like the Salk Institute Genomic Analysis Laboratory (SIGnAL) T-DNA Express tool to search for publicly available T-DNA insertion lines for AtPCS1 (At5g44070).[18][19]
-
Line Selection: Choose lines where the T-DNA is inserted within an exon to maximize the probability of a complete gene knockout.
-
Seed Ordering: Order the selected T-DNA lines from a stock center such as the Arabidopsis Biological Resource Center (ABRC).
2.2. Screening and Genotyping
-
Plant Growth and Selection:
-
If the T-DNA line has a selectable marker, grow the seeds on a medium containing the corresponding selective agent (e.g., kanamycin).[20]
-
Transfer resistant seedlings to soil.
-
-
Genomic DNA Extraction: Extract genomic DNA from the leaves of individual plants.
-
PCR-based Genotyping:
-
Design three primers: a left genomic primer (LP) and a right genomic primer (RP) that flank the T-DNA insertion site, and a T-DNA left border primer (LB) that anneals to the T-DNA sequence.[19]
-
Perform PCR with two primer combinations:
-
LP + RP: This will amplify a product in wild-type plants but not in homozygous mutants (due to the large size of the T-DNA). Heterozygotes will show this band.
-
LB + RP: This will amplify a product only if the T-DNA is present. Homozygous and heterozygous mutants will show this band.
-
-
Analyze the PCR products on an agarose (B213101) gel to determine the genotype (wild-type, heterozygous, or homozygous).[19]
-
2.3. Confirmation of Knockout
-
Isolate Homozygous Lines: Identify and propagate plants that are homozygous for the T-DNA insertion.
-
Expression Analysis: Perform qRT-PCR on the homozygous lines to confirm the absence of the full-length AtPCS1 transcript.
Phenotypic Analysis of pcs1 Mutants
3.1. Heavy Metal Sensitivity Assay
-
Plate-based Assay:
-
Prepare Murashige and Skoog (MS) agar (B569324) plates supplemented with a range of concentrations of heavy metals (e.g., 0, 50, 100, 150 µM CdCl₂ or 0, 100, 200, 300 µM ZnSO₄).
-
Sterilize and sow seeds of wild-type and homozygous pcs1 mutant lines on the plates.
-
After stratification, grow the plates vertically in a growth chamber.
-
Measure root length and fresh weight after 7-14 days to quantify sensitivity. pcs1 mutants are expected to show significantly reduced root growth and biomass on media containing elevated levels of cadmium and zinc compared to wild-type.[1][7]
-
-
Hydroponic Assay:
-
For more controlled experiments, grow seedlings in a hydroponic system with nutrient solution.
-
After an acclimation period, add heavy metals to the nutrient solution at desired concentrations.
-
Monitor plant growth and health over time.
-
3.2. Quantification of Metal Accumulation
-
Sample Preparation:
-
Grow wild-type and pcs1 mutant plants in soil or hydroponics with or without heavy metal treatment.
-
Harvest root and shoot tissues separately, wash them thoroughly to remove external metal contamination.
-
Dry the tissues in an oven at 60-70°C until a constant weight is achieved.
-
-
Metal Analysis:
-
Digest the dried plant material using a strong acid mixture (e.g., nitric acid and perchloric acid).
-
Determine the concentration of heavy metals in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Presentation
Table 1: Genotyping Results for T-DNA Insertion Mutants
| Primer Combination | Wild-Type | Heterozygous Mutant | Homozygous Mutant |
| Genomic (LP + RP) | Band Present | Band Present | No Band |
| T-DNA (LB + RP) | No Band | Band Present | Band Present |
Table 2: Expected Phenotypic Data for pcs1 Knockout Mutants
| Treatment | Genotype | Root Length (cm) | Fresh Weight (mg) | Cadmium Content (µg/g DW) |
| Control (0 µM CdCl₂) | Wild-Type | 5.0 ± 0.5 | 50 ± 5 | < detection limit |
| pcs1 knockout | 4.8 ± 0.6 | 48 ± 6 | < detection limit | |
| 100 µM CdCl₂ | Wild-Type | 3.5 ± 0.4 | 35 ± 4 | 100 ± 15 |
| pcs1 knockout | 1.0 ± 0.2 | 10 ± 3 | 50 ± 10 |
Note: The data in Table 2 are hypothetical and serve as an example of expected results. Actual values will vary depending on experimental conditions.
Conclusion
The creation and characterization of phytochelatin synthase knockout mutants in Arabidopsis thaliana are essential for advancing our understanding of heavy metal detoxification in plants. The protocols outlined here provide a comprehensive guide for researchers to generate these valuable genetic resources using either the precision of CRISPR/Cas9 or the convenience of publicly available T-DNA insertion lines. The resulting mutants are powerful tools for functional genomics and can aid in the development of plants with enhanced phytoremediation capabilities or improved tolerance to environmental stressors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Arabidopsis thaliana Knockout Mutant for Phytochelatin Synthase1 (cad1-3) Is Defective in Callose Deposition, Bacterial Pathogen Defense and Auxin Content, But Shows an Increased Stem Lignification [frontiersin.org]
- 9. The Arabidopsis thaliana Knockout Mutant for Phytochelatin Synthase1 (cad1-3) Is Defective in Callose Deposition, Bacterial Pathogen Defense and Auxin Content, But Shows an Increased Stem Lignification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purdue.edu [purdue.edu]
- 11. media.addgene.org [media.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Generation and characterization of Arabidopsis T-DNA insertion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epigenetic Suppression of T-DNA Insertion Mutants in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Arabidopsis Knockout Lines for Genes of Interest | Springer Nature Experiments [experiments.springernature.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for Separating Phytochelatin Homologs
Introduction
Phytochelatins (PCs) are a family of cysteine-rich, enzymatically synthesized peptides that play a crucial role in heavy metal detoxification and homeostasis in plants and some microorganisms.[1][2] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[3] The number of γ-Glu-Cys repeats determines the specific homolog (e.g., PC2, PC3, PC4). Due to their structural similarity, propensity for oxidation, and complexation with metals, the separation and quantification of individual PC homologs present significant analytical challenges.[4] These application notes provide detailed protocols and comparative data for the primary analytical techniques used to separate and quantify phytochelatin (B1628973) homologs, intended for researchers in plant biology, environmental science, and drug development.
Core Analytical Strategies
The effective analysis of phytochelatins involves a multi-step process, beginning with efficient extraction from complex biological matrices, followed by high-resolution separation, and concluding with sensitive detection and quantification. The most common and effective techniques employed are High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), often coupled with Mass Spectrometry (MS) for unambiguous identification.
Caption: General workflow for phytochelatin analysis.
Data Presentation: Comparative Analysis of Techniques
The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation. The following tables summarize quantitative data from published methods to facilitate comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Venusil AA (250 x 4.6 mm, 5 µm)[5] | C18 (unspecified)[3] | Luna C18 (250 x 4.0 mm, 5 µm)[6] |
| Mobile Phase A | Acetonitrile[5] | 0.1% TFA in Water[3] | 0.1% Acetic Acid in Water[6] |
| Mobile Phase B | Water with 0.1% TFA[5] | 80% Acetonitrile in 0.1% TFA[3] | Acetonitrile with 20% Solvent A[6] |
| Gradient | 10-30% A (0-10 min), 30-100% A (10-15 min)[5] | Linear gradient 2-100% B[3] | Linear gradient 2% A to 100% B[6] |
| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min[3] | 1.0 mL/min[6] |
| Detection | Evaporative Light-Scattering Detector (ELSD)[5] | UV (214 nm)[3] | Mass Spectrometry (MS/MS)[6] |
| LOD/LOQ | 0.2 - 0.5 µg/mL (LOD)[5] | 0.1 µmol (LOD), 0.5 µmol (LOQ) for PC3[3][7] | Not specified |
| Retention Time (PC3) | ~6-7 min (estimated from chromatogram) | 6.11 min[3] | Not specified |
Table 2: Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Method 1 (mBrB Derivatization)[8] | Method 2 (Direct CZE-MS)[9] |
|---|---|---|
| Capillary | 38 cm total length, 30 cm to detector, 50 µm i.d.[8] | Uncoated capillary[9] |
| Background Electrolyte | 150 mM phosphate (B84403) buffer (pH 1.60) with 2.5% v/v methanol[8] | 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4)[9] |
| Voltage | 13 kV[8] | Not specified |
| Injection | Pressure at 50 mbar for 17 s[8] | Not specified |
| Detection | UV (390 nm)[8] | Electrospray MS/MS[9] |
| Detection Limit | 2.5 µM (for Glutathione)[8] | Not specified |
Table 3: Mass Spectrometry Data for Phytochelatin Identification
| Compound | Adduct/Ion | Observed m/z | Reference |
|---|---|---|---|
| PC2 | [M+H]+ | 538.1272 | [10] |
| PC2 (mBBr-labeled) | [M+H]+ (singly charged) | 920.1 | [11] |
| PC3 | [M+H]+ | 770.1790 | [10] |
| PC3 (mBBr-labeled) | [M+2H]2+ (doubly charged) | 671.8 | [11] |
| PC4 | [M+H]+ | 1004.2406 | [12] |
| Pb-PC2 Complex | [Pb-PC2]+ | 746.10 | [12] |
| Pb-PC2 Complex | [Pb2-PC2]+ | 952.06 | [12] |
| Cd-PC3 Complex | CdPC3, Cd2PC3 | Detected | [13] |
| Cd-PC2 Complex | CdL, CdL2 | Detected |[13] |
Experimental Protocols
Protocol 1: Phytochelatin Extraction from Plant Tissue
This protocol is a generalized procedure based on common acid-extraction methods.[6][7]
Materials:
-
Plant tissue (roots, shoots, etc.)
-
Liquid nitrogen
-
Mortar and pestle or blender
-
60% Perchloric acid or similar (e.g., 5% sulfosalicylic acid)
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
0.45 µm syringe filters
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Weigh the frozen powder and transfer to a centrifuge tube.
-
Add 2 mL of 60% perchloric acid per gram of fresh weight.[7]
-
Vortex the homogenate vigorously for 1 minute.
-
Carefully transfer the supernatant to a new, clean tube. This is the crude PC extract.
-
For HPLC or CZE analysis, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Store extracts at -80°C until analysis.
Protocol 2: RP-HPLC with UV Detection
This protocol describes a simple, non-derivatization method for separating PC homologs.[3][7]
Caption: Workflow for RP-HPLC separation of phytochelatins.
Instrumentation & Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Solvent A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
Filtered plant extract (from Protocol 1).
-
PC standards (if available for quantification).
Procedure:
-
Equilibrate the C18 column with 98% Solvent A and 2% Solvent B at a flow rate of 1.0 mL/min. Set the column temperature to 30°C.[3]
-
Set the UV detector to monitor absorbance at 214 nm.[3]
-
Inject 20 µL of the filtered plant extract or standard solution.[7]
-
Run a linear gradient from 2% to 100% Solvent B over a defined period (e.g., 20-30 minutes).
-
Monitor the chromatogram. PC homologs will elute in order of increasing hydrophobicity (typically GSH, PC2, PC3, PC4, etc.).[3]
-
Identify peaks by comparing retention times with known standards or by collecting fractions for MS analysis.
-
Quantify by generating a standard curve using a known concentration of a PC standard (e.g., PC3).
Protocol 3: CZE with Pre-column Derivatization
This protocol enhances sensitivity by labeling thiol groups with monobromobimane (B13751) (mBBr) for fluorescence detection.[8][11]
Materials:
-
Capillary Electrophoresis (CE) system with a UV or fluorescence detector.
-
Uncoated fused-silica capillary.
-
Plant extract (from Protocol 1).
-
Monobromobimane (mBBr) solution (e.g., 10 mM in acetonitrile).
-
Buffer: 150 mM phosphate buffer, pH 1.60.[8]
-
Reaction quenching agent: 3% Perchloric acid or similar.[11]
Procedure:
-
Derivatization: a. To 50-100 µL of plant extract, add mBBr to a final concentration of ~3.5 mM.[11] b. Incubate the mixture in the dark at 45°C for 30 minutes. c. Stop the reaction by adding an acid like perchloric acid to a final concentration of 3%.[11] d. Centrifuge to precipitate any protein and filter the supernatant.
-
CZE Analysis: a. Condition the capillary by flushing with 0.1 M NaOH, then water, and finally the background electrolyte (150 mM phosphate buffer, pH 1.60). b. Fill the capillary and electrode reservoirs with the background electrolyte. c. Inject the derivatized sample using pressure (e.g., 50 mbar for 17 seconds).[8] d. Apply a separation voltage of 13 kV.[8] e. Detect the migrating mBBr-labeled PCs using a detector set to excitation and emission wavelengths of 380 nm and 470 nm, respectively.[11]
Signaling Pathway: Phytochelatin Biosynthesis
The synthesis of phytochelatins is a defense mechanism triggered by heavy metal exposure. It is catalyzed by the enzyme phytochelatin synthase (PCS), which is constitutively expressed but activated by the presence of metal ions.[14]
Caption: Phytochelatin synthesis pathway activated by heavy metals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capillary zone electrophoresis for analysis of phytochelatins and other thiol peptides in complex biological samples derivatized with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phytochelatins by capillary zone electrophoresis with electrospray tandem mass spectrometry detection (CZE-ES MS/MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Phytochelatin Characterization in Commonly Consumed Plant Foods Using Mass Spectrometry-based Metabolomics (P18-122-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 13. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Phytochelatin 3 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phytochelatin (B1628973) 3
Phytochelatin 3 (PC3) is a crucial peptide involved in heavy metal detoxification in plants, fungi, and certain invertebrates. Structurally, it is a polymer of the tripeptide glutathione (B108866), with the general formula (γ-glutamyl-cysteine)n-glycine, where 'n' for PC3 is 3. The sulfhydryl groups of the cysteine residues are responsible for chelating heavy metals and metalloids such as cadmium (Cd), arsenic (As), lead (Pb), and copper (Cu), thereby neutralizing their toxicity. The biosynthesis of PC3 is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of heavy metal ions. This document provides detailed experimental designs, application notes, and protocols for the study of this compound.
I. Quantification of this compound in Plant Tissues
A precise and reliable method for quantifying PC3 is essential for understanding its role in heavy metal stress responses. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Application Note:
This protocol describes a rapid HPLC method for the quantification of PC3 in plant tissue extracts without the need for a derivatization step. The method is sensitive, reproducible, and suitable for high-throughput analysis.
Experimental Protocol:
1. Plant Material and Stress Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, maize, or tobacco cell cultures) under controlled conditions.
-
For heavy metal stress induction, treat the plants with a solution containing the desired heavy metal (e.g., 50 µM CdCl₂).
-
Harvest plant tissues (roots and shoots) at different time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C until further processing.
2. Extraction of Phytochelatins:
-
Grind the frozen plant tissue (approximately 0.5 g) to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30-95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95-5% B (linear gradient)
-
40-45 min: 5% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve using a commercially available PC3 standard.
-
Quantify the amount of PC3 in the plant extracts by comparing the peak area with the standard curve.
Data Presentation:
| Treatment | Tissue | PC3 Concentration (nmol/g FW) | Standard Deviation |
| Control (0 µM Cd) | Root | 1.5 | ± 0.2 |
| Control (0 µM Cd) | Shoot | 0.8 | ± 0.1 |
| 50 µM Cd (24h) | Root | 25.6 | ± 3.1 |
| 50 µM Cd (24h) | Shoot | 12.3 | ± 1.5 |
| 50 µM Cd (48h) | Root | 48.2 | ± 5.4 |
| 50 µM Cd (48h) | Shoot | 23.7 | ± 2.8 |
II. Phytochelatin Synthase (PCS) Activity Assay
Understanding the enzymatic activity of PCS is key to elucidating the regulation of PC biosynthesis.
Application Note:
This protocol details an in vitro assay to determine the activity of phytochelatin synthase extracted from plant tissues. The assay measures the production of phytochelatins from glutathione (GSH) in the presence of a heavy metal activator.
Experimental Protocol:
1. Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract.
2. Activity Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂ (or other heavy metal activator)
-
100 µL of crude enzyme extract
-
-
Bring the final volume to 500 µL with sterile water.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant for PC3 content using the HPLC method described in Section I.
3. Calculation of Enzyme Activity:
-
One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the assay conditions.
Data Presentation:
| Treatment | Tissue | PCS Activity (nmol γ-Glu-Cys/min/mg protein) | Standard Deviation |
| Control (0 µM Cd) | Root | 1.2 | ± 0.15 |
| Control (0 µM Cd) | Shoot | 0.5 | ± 0.08 |
| 50 µM Cd (24h) | Root | 15.8 | ± 2.1 |
| 50 µM Cd (24h) | Shoot | 7.4 | ± 0.9 |
III. Visualization of Signaling Pathways and Experimental Workflows
Phytochelatin Biosynthesis and Detoxification Pathway
Caption: this compound biosynthesis from amino acid precursors and its role in heavy metal detoxification.
Experimental Workflow for PC3 Quantification
Caption: Step-by-step workflow for the quantification of this compound from plant tissues.
IV. Gene Expression Analysis of Phytochelatin Synthase (PCS)
Investigating the transcriptional regulation of PCS genes provides insights into the molecular response to heavy metal stress.
Application Note:
This protocol outlines the steps for analyzing the gene expression of Phytochelatin Synthase (PCS) using quantitative real-time PCR (qPCR). This method allows for the sensitive and accurate quantification of changes in PCS mRNA levels in response to heavy metal exposure.
Experimental Protocol:
1. RNA Extraction:
-
Extract total RNA from control and heavy metal-treated plant tissues using a commercial RNA extraction kit or a standard Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. Quantitative Real-Time PCR (qPCR):
-
Primer Design: Design gene-specific primers for the PCS gene of interest and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
qPCR Reaction:
-
Prepare a reaction mixture containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to verify product specificity.
-
4. Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Data Presentation:
| Treatment | Tissue | PCS Gene Fold Change (relative to control) | Standard Deviation |
| 50 µM Cd (6h) | Root | 3.5 | ± 0.4 |
| 50 µM Cd (6h) | Shoot | 1.8 | ± 0.2 |
| 50 µM Cd (24h) | Root | 8.2 | ± 1.1 |
| 50 µM Cd (24h) | Shoot | 4.1 | ± 0.5 |
V. Subcellular Localization of PC-Metal Complexes
Determining the subcellular localization of PC-metal complexes is crucial for understanding the detoxification mechanism.
Application Note:
This protocol describes a method for isolating vacuoles and performing transport assays to investigate the sequestration of PC-metal complexes. The involvement of specific transporters, such as ABC-type transporters, can also be assessed.
Experimental Protocol:
1. Protoplast Isolation:
-
Digest plant tissue (e.g., leaves) with a cell wall-degrading enzyme solution (e.g., cellulase (B1617823) and macerozyme) to release protoplasts.
2. Vacuole Isolation:
-
Lyse the protoplasts using a gentle osmotic shock or mechanical disruption.
-
Isolate intact vacuoles by density gradient centrifugation (e.g., using a Ficoll or Percoll gradient).
3. Transport Assay:
-
Incubate the isolated vacuoles with radiolabeled or fluorescently tagged PC3 and a heavy metal (e.g., ¹⁰⁹Cd).
-
At different time points, separate the vacuoles from the incubation medium by rapid filtration.
-
Measure the amount of radioactivity or fluorescence inside the vacuoles to determine the transport rate.
-
To investigate the role of specific transporters, include inhibitors such as vanadate (B1173111) (for P-type ATPases) or specific antibodies against ABC transporters in the assay.
Data Presentation:
| Condition | PC3-Cd Uptake (pmol/mg protein/min) | Standard Deviation |
| Control | 15.2 | ± 1.8 |
| + ATP | 45.8 | ± 5.3 |
| + ATP + Vanadate | 18.5 | ± 2.1 |
Conclusion
The experimental designs and protocols provided in this document offer a comprehensive framework for the investigation of this compound and its role in heavy metal detoxification. These methods can be adapted and optimized for specific research questions and plant species, contributing to a deeper understanding of plant stress physiology and potentially informing strategies for phytoremediation and the development of crops with enhanced heavy metal tolerance. For professionals in drug development, understanding the chelation mechanisms of phyt
Troubleshooting & Optimization
optimizing Phytochelatin 3 extraction efficiency from complex matrices
Welcome to the technical support center for the optimization of Phytochelatin 3 (PC3) extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and reliability of their extraction protocols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during PC3 extraction and analysis.
Q1: Why am I observing low or no PC3 recovery in my final extract?
A1: Low recovery of PC3 is a frequent issue stemming from several factors throughout the extraction process. Potential causes include:
-
Degradation: Phytochelatins (PCs) are sulfur-rich peptides highly susceptible to oxidation. The thiol (-SH) groups can form disulfide bridges, preventing detection. Degradation can also occur due to endogenous protease activity released from vacuoles during cell lysis.
-
Inefficient Extraction: The choice of extraction buffer is critical. PCs are acidic peptides and require an acidic environment (pH < 4.0) to remain protonated and soluble in typical reversed-phase solvents.
-
Strong Metal Chelation: PCs may be strongly bound to heavy metals within the sample, which can affect their chromatographic behavior and recovery.[1] The high stability of these complexes can make analysis of unbound PCs challenging.[1]
-
Suboptimal Solid-Phase Extraction (SPE): Improper conditioning of the SPE cartridge, incorrect sample loading pH, an inefficient wash step that removes the analyte, or an elution solvent that is too weak can all lead to significant loss of PC3.
Recommended Solutions:
-
Prevent Degradation:
-
Work quickly and keep samples on ice at all times to minimize enzymatic activity.[2][3]
-
Immediately freeze-dry or store samples at -80°C after harvesting.[1][4]
-
Add an antioxidant like dithiothreitol (B142953) (DTT) or a reducing agent like β-mercaptoethanol to the extraction buffer at the very beginning of the procedure to prevent oxidation of thiol groups.[5][6]
-
Incorporate a protease inhibitor cocktail into the lysis buffer to prevent enzymatic degradation.[7][8]
-
-
Optimize Extraction Buffer:
-
Address Metal Complexes:
-
For analysis of total unbound PCs, consider adding a strong chelating agent like sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS) to the extraction buffer to release PCs from metal complexes.[1]
-
-
Optimize SPE Protocol:
-
Ensure the sample pH is adjusted to the optimal range for sorbent binding before loading.
-
Test different wash solvents to maximize removal of interferences without causing analyte breakthrough.
-
Evaluate multiple elution solvents and volumes to ensure complete recovery of PC3 from the cartridge.[10][11]
-
Q2: How can I minimize the impact of interfering compounds from a complex plant matrix?
A2: Plant extracts are notoriously complex, containing numerous compounds (phenolics, lipids, pigments) that can interfere with PC3 analysis by co-eluting or causing ion suppression in mass spectrometry.
Recommended Solutions:
-
Solid-Phase Extraction (SPE): This is the most effective method for sample cleanup.[11][12] A reversed-phase polymeric sorbent is often effective for isolating peptides like PCs while removing highly polar compounds such as sugars and organic acids.[11]
-
Liquid-Liquid Extraction (LLE): While often more labor-intensive and requiring larger solvent volumes than SPE, LLE can be used as a preliminary cleanup step to remove non-polar interferences like lipids and chlorophyll (B73375) before proceeding to SPE.[11]
-
Chromatographic Optimization: Adjust the HPLC gradient and mobile phase composition to improve the separation of PC3 from co-eluting matrix components. Using a column with a different selectivity, such as a polystyrene-based column instead of a standard silica (B1680970) C18, can also provide better resolution.[5]
-
Derivatization: Derivatizing the thiol groups on PCs with a fluorescent tag like monobromobimane (B13751) (mBBr) can enhance detection specificity and sensitivity, particularly for fluorescence-based detection, helping to distinguish PCs from the matrix background.[13][14]
Q3: My HPLC-MS results show poor peak shape or shifting retention times for PC3. What are the likely causes?
A3: Poor chromatography can compromise quantification accuracy and reproducibility.
Recommended Solutions:
-
Check Mobile Phase: Ensure the mobile phase pH is stable and appropriate for the analyte and column. For PCs, an acidic mobile phase (e.g., 0.1% formic acid or 0.05% TFA) is standard.[9] Inconsistent mobile phase preparation can lead to retention time shifts.
-
Evaluate Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions. A mismatch (e.g., a high percentage of strong organic solvent in the sample when the initial gradient is highly aqueous) can cause peak distortion.
-
Column Contamination: Complex matrices can lead to the buildup of contaminants on the column, affecting performance. Implement a regular column washing protocol.
-
Analyte Stability in Autosampler: PCs can degrade in the autosampler over a long sequence.[2] Keep the autosampler temperature low (e.g., 4°C) and consider adding an antioxidant to the reconstitution solvent if run times are long.
Experimental Protocols & Data
Detailed Protocol: Extraction and Purification of PC3 from Plant Tissue
This protocol provides a generalized method for PC3 extraction, suitable for adaptation.
1. Sample Preparation: a. Harvest plant tissue (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize (freeze-dry) the tissue to remove water and allow for accurate weighing. c. Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder. Store the powder at -80°C until extraction.
2. Extraction: a. Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. b. Prepare the extraction buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water containing 5 mM Dithiothreitol (DTT). c. Add 1.5 mL of ice-cold extraction buffer to the tube. d. Homogenize the sample using a sonicator probe or bead beater. Keep the sample on ice during this process to prevent heating. e. Vortex vigorously for 1 minute, then place on a shaker at 4°C for 30 minutes. f. Centrifuge at 15,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. This is the crude extract.
3. Solid-Phase Extraction (SPE) Cleanup (using a C18 cartridge): a. Conditioning: Pass 3 mL of methanol (B129727) through the C18 cartridge, followed by 3 mL of water. b. Equilibration: Pass 3 mL of the extraction buffer (0.1% TFA) through the cartridge. c. Loading: Load the crude extract onto the cartridge. A flow rate of approximately 1 drop per second is recommended.[10] d. Washing: Pass 3 mL of 0.1% TFA in water through the cartridge to remove salts and other polar impurities. e. Elution: Elute the phytochelatins by passing 1.5 mL of 80% methanol in 0.1% TFA through the cartridge into a clean collection tube.
4. Final Preparation: a. Dry the eluted sample completely using a vacuum centrifuge. b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of mobile phase A (e.g., 0.1% formic acid in water) for HPLC-MS analysis. c. Filter through a 0.22 µm syringe filter before injection.
Data Tables: Extraction & Analysis Parameters
Table 1: Comparison of Extraction Methods for Bioactive Compounds
| Extraction Method | Typical Temperature | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | Room Temperature | Long (hours to days) | High | Inexpensive, simple equipment | Low efficiency, time-consuming[15] |
| Soxhlet Extraction | Solvent Boiling Point | Long (hours) | High | Exhaustive extraction | Degradation of thermolabile compounds[15][16] |
| Ultrasonic-Assisted (UAE) | Moderate | Short (minutes) | Low | High efficiency, time-saving[15] | Requires specialized equipment |
| Microwave-Assisted (MAE) | Moderate to High | Very Short (minutes) | Low | Rapid, high yield[15] | Potential for localized heating |
Table 2: Performance Parameters for HPLC-based PC3 Quantification
| Parameter | Reported Value | Matrix/Method | Reference |
| Recovery | > 85% | Plant Tissue / HPLC-UV | [4] |
| Limit of Detection (LOD) | 0.1 µmol | Plant Tissue / HPLC-UV | [4] |
| Limit of Quantification (LOQ) | 0.5 µmol | Plant Tissue / HPLC-UV | [4] |
| LOQ (HPLC-ESI-MS/MS) | 0.2 µmol/kg | Vicia faba tissue | [5] |
| PC2 Accumulation (Zn vs Cd) | Zn-induced is ~30% of Cd-induced | Arabidopsis roots | [17][18] |
Visualizations: Workflows and Logic Diagrams
Below are diagrams illustrating key processes for PC3 extraction, created using the DOT language.
Caption: General workflow for PC3 extraction from plant matrices.
Caption: Troubleshooting logic for low PC3 recovery.
References
- 1. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Phytochelatin 3 Detection by HPLC: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Phytochelatin (B1628973) 3 (PC3) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during PC3 analysis, from sample preparation to HPLC detection.
Category 1: Chromatogram & Peak Issues
Question: I am not seeing any peaks, or my PC3 peak is very small. What should I check?
Answer: This is a common issue with several potential causes:
-
System Leaks: Check for loose fittings throughout the system, especially between the column and the detector, as leaks can prevent the sample from reaching the detector or cause pressure drops.[1]
-
Detector Issues: Ensure the detector lamp is turned on and has not exceeded its lifespan.[2] Faulty or reversed cable connections can also be a source of the problem.
-
Injection Problems: Verify that your sample vial contains enough sample and that there are no air bubbles in the syringe or sample loop.
-
Sample Degradation: Phytochelatins can be unstable.[3] Ensure samples were processed and stored correctly (e.g., frozen at -80°C) to prevent degradation.[4][5]
-
Derivatization Failure: If using a derivatization step (pre- or post-column), confirm that reagents are fresh and that the reaction conditions (pH, temperature, time) were met.
-
Low Concentration: The PC3 concentration in your sample may be below the limit of detection (LOD) of your method.[4][5] Consider concentrating your sample or using a more sensitive detection method, such as fluorescence after derivatization with monobromobimane (B13751) (mBBr).[6]
Question: My PC3 peak is broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[7]
-
Incompatible Solvents: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1][7]
-
Secondary Interactions: Basic compounds like phytochelatins can interact with acidic silanol (B1196071) groups on silica-based columns, causing tailing.[2] Adjusting the mobile phase pH can help. Using a mobile phase containing an acid like 0.1% trifluoroacetic acid (TFA) is common for PC analysis and helps improve peak shape.[4][5][8]
Question: My peak retention times are shifting between runs. What is the cause?
Answer: Variable retention times make peak identification difficult and affect reproducibility.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a primary cause. Ensure accurate measurements and fresh preparation, especially for buffered solutions.[7][9] If using a gradient, ensure the pump is mixing the solvents correctly.[9]
-
Flow Rate Fluctuations: Leaks or trapped air in the pump can cause the flow rate to be inconsistent.[2][7] Degas the mobile phase and purge the pump.[10]
-
Temperature Fluctuations: Changes in column temperature affect retention time.[2] Using a column oven is crucial for maintaining a stable temperature.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.[11]
Question: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram.
-
Contaminated Mobile Phase: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[9] Use high-purity, HPLC-grade solvents.[12]
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Implement a robust needle wash protocol and run blank injections to check for carryover.
-
Derivatization Reagent Artifacts: If using derivatization, the reagent itself or its byproducts can sometimes appear as peaks in the chromatogram.[13][14]
Category 2: System & Method Issues
Question: My HPLC system backpressure is too high. What should I do?
Answer: High backpressure can damage the pump and column.
-
Blockages: The most common cause is a blockage in the system.[2][15] This is often due to particulate matter from the sample or mobile phase.
-
Troubleshooting Steps:
-
Start by checking the in-line filter and guard column, as these are designed to trap particulates and are easier to replace than the analytical column.[7]
-
If the pressure is still high after replacing these, disconnect the analytical column. If the pressure drops significantly, the column is likely clogged. Try back-flushing the column or cleaning it with a series of strong solvents.
-
Ensure your mobile phase and samples are filtered through a 0.22 µm or 0.45 µm filter before use.[10][12][16]
-
Question: Should I use pre-column or post-column derivatization? And with which reagent?
Answer: The choice depends on your sample and the available equipment. Phytochelatins lack a strong chromophore, so derivatization is often necessary to enhance sensitivity.
-
Monobromobimane (mBBr): This is a popular pre-column derivatization reagent that reacts with thiol groups to form a highly fluorescent product.[13][17][18] It is very sensitive, with detection limits in the picomole range.[6] This method is particularly recommended for samples from organisms exposed to arsenic, as the pre-column derivatization step can break up stable arsenic-thiol complexes that would otherwise interfere with detection.[6][15][19]
-
Ellman's Reagent (DTNB): This is used for post-column derivatization, where it reacts with thiols after they have been separated on the column.[6][15] While it is a cheaper and faster method, it is less sensitive than mBBr.[6] Crucially, it is not suitable for arsenic-exposed samples because the arsenic-PC complexes formed during extraction are stable under the separation conditions and render the method ineffective.[6][15][19]
-
No Derivatization: Direct UV detection at a low wavelength (e.g., 214 nm) is possible.[4][5] This method is simpler as it avoids the derivatization step but is significantly less sensitive and may be subject to more interference from other sample components.[4]
Question: My phytochelatin recovery is low. How can I improve it?
Answer: Low recovery can occur during sample preparation and extraction.
-
Extraction Efficiency: Ensure plant tissues are thoroughly homogenized, often by grinding in liquid nitrogen, to disrupt cell walls.[4][5][8] The extraction buffer, typically an acid like 0.1% TFA or perchloric acid, must be added in sufficient volume.[4][5][8]
-
Preventing Oxidation: Phytochelatins contain thiol groups that are prone to oxidation. While acid extraction helps, some protocols include reducing agents like DTT in the extraction buffer to keep the thiols in their reduced state.[8]
-
Solid-Phase Extraction (SPE): For complex matrices or low concentrations, using SPE can help clean up the sample and concentrate the phytochelatins, which can improve overall recovery and method sensitivity.[20]
HPLC Methodologies and Parameters
The following tables summarize typical parameters for PC3 detection by HPLC, providing a starting point for method development.
Table 1: Comparison of HPLC Methods for Phytochelatin Detection
| Parameter | Method 1: No Derivatization (UV) | Method 2: Pre-column Derivatization (Fluorescence) | Method 3: No Derivatization (ELSD) |
| Column | Prodigy ODS (C18), 250 x 4.6 mm, 5 µm[4][5] | Phenomenex Luna C8, 150 x 0.3 mm, 3 µm[13] | Venusil AA, 250 x 4.6 mm, 5 µm[8] |
| Mobile Phase A | 0.1% TFA in Water[4][5] | 0.1% Formic Acid in Water[13] | 0.1% TFA in Water[8] |
| Mobile Phase B | 80% Acetonitrile in 0.1% TFA[4][5] | 0.1% Formic Acid in Acetonitrile[13] | Acetonitrile[8] |
| Gradient | Linear gradient from 2% to 100% B[4][5] | Linear gradient from 5% to 22% B over 35 min[13] | Step gradient (e.g., 10-30% A over 10 min)[8] |
| Flow Rate | 1.0 mL/min[4][5] | 5.5 µL/min[13] | 0.8 mL/min[8] |
| Detection | UV at 214 nm[4][5] | Fluorescence (Excitation: 380 nm, Emission: 470 nm)[3] | Evaporative Light-Scattering Detector (ELSD)[8] |
| PC3 Retention Time | ~6.11 min[4] | Varies with exact method | Varies with exact method |
| LOD/LOQ | LOD: 0.1 µmol, LOQ: 0.5 µmol[4][5] | High sensitivity (pmol range)[6] | LOD: 0.2 - 0.5 µg/mL[8] |
| Key Advantage | Simple, no extra steps[4] | Very high sensitivity, good for As-exposed samples[6] | Universal detection, no chromophore needed |
Experimental Protocol: PC3 Detection with mBBr Derivatization and Fluorescence Detection
This protocol provides a detailed methodology for the extraction and quantification of PC3 from plant tissues.
1. Materials and Reagents
-
HPLC-grade Acetonitrile, Water, and Methanol
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Monobromobimane (mBBr)
-
HEPES buffer
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Methanesulfonic acid
-
PC3 Standard
-
Liquid Nitrogen
2. Sample Preparation and Extraction
-
Harvest plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.[4][8]
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.[4][5][8]
-
Weigh the frozen powder and add 2 mL of ice-cold 0.1% (v/v) TFA per gram of fresh weight.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C.[8][19]
-
Carefully collect the supernatant, which contains the phytochelatins. Filter through a 0.22 µm syringe filter.[8]
3. Pre-column Derivatization with mBBr
-
In a microfuge tube, mix 250 µL of the plant extract supernatant with 450 µL of 200 mM HEPES buffer containing DTPA (pH 8.2).[19]
-
Add 10 µL of 25 mM mBBr (dissolved in acetonitrile).
-
Incubate the mixture in the dark at room temperature for 30 minutes.[17]
-
Stop the reaction by adding 25-60 µL of 1 M methanesulfonic acid to acidify the sample.[13][19]
-
The sample is now ready for HPLC analysis.
4. HPLC-Fluorescence Analysis
-
Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8, 3 µm, 150 x 0.3 mm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Injection Volume: 2-20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 22% B
-
40-50 min: 95% B (column wash)
-
50-60 min: 5% B (re-equilibration)[13]
-
-
Flow Rate: 5.5 µL/min (for a capillary column; adjust to ~0.8-1.0 mL/min for a standard 4.6 mm ID column).[13]
-
Fluorescence Detector Settings: Excitation at 380 nm, Emission at 470 nm.[3]
5. Quantification
-
Prepare a series of PC3 standards and derivatize them using the same procedure as the samples.
-
Generate a standard curve by plotting the peak area against the known concentration of the PC3 standards.
-
Determine the concentration of PC3 in the plant samples by interpolating their peak areas from the standard curve.
Visualizations
Phytochelatin Synthesis Pathway
Caption: The enzymatic synthesis of phytochelatins from glutathione, activated by heavy metal stress.
HPLC Troubleshooting Workflow for PC3 Detection
Caption: A logical workflow for troubleshooting common issues in the HPLC detection of PC3.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Low Phytochelatin 3 Concentrations
Welcome to the technical support center for the quantification of low concentrations of Phytochelatin 3 (PC3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low concentrations of this compound?
Quantifying low concentrations of PC3 presents several analytical challenges. Due to the presence of multiple thiol groups, PC3 is highly susceptible to oxidation, which can lead to an underestimation of its concentration.[1][2] Its low abundance in many biological samples requires highly sensitive analytical methods.[3][4] Furthermore, complex sample matrices can interfere with the analysis, affecting the accuracy and precision of quantification.[3] The inherent instability of phytochelatins necessitates rapid and careful sample handling and analysis to prevent degradation.[1]
Q2: How can I prevent the degradation of PC3 during sample preparation and storage?
To minimize PC3 degradation, it is crucial to work quickly and at low temperatures. Samples should be processed on ice and stored at -80°C.[5][6] The extraction process should be performed in an oxygen-free environment, for instance, under an argon atmosphere, to reduce auto-oxidation.[2] The use of reducing agents, such as dithiothreitol (B142953) (DTT), during extraction can also help maintain the reduced state of the thiol groups.[7] Long-term storage of phytochelatins in solution is generally not recommended.
Q3: Is derivatization necessary for PC3 quantification?
Derivatization is not always necessary but is often employed to enhance the sensitivity and selectivity of detection, especially for fluorescence-based methods.[8][9] A common derivatization agent is monobromobimane (B13751) (mBBr), which reacts with thiol groups to form fluorescent adducts.[8] However, some HPLC methods with UV detection can quantify PC3 without a derivatization step.[5][6][10] The choice of whether to use derivatization depends on the required sensitivity and the detection method available.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for PC3?
The LOD and LOQ for PC3 can vary significantly depending on the analytical method employed. For a simple HPLC procedure without a derivatization step, LOD and LOQ values have been reported as 0.1 µmol and 0.5 µmol, respectively.[5][10] Methods utilizing mass spectrometry detection can achieve much lower detection limits, often in the nanomolar range.[2][11] For instance, one study reported method detection limits of 0.120 µM for PC3 using RP-HPLC ESI-MS/MS.[2]
Troubleshooting Guides
Low Signal Intensity or No Detectable PC3 Peaks
| Potential Cause | Recommended Solution |
| PC3 Degradation | Prepare samples quickly on ice and under an inert atmosphere (e.g., argon) to prevent oxidation.[2] Store extracts at -80°C.[5][6] Consider adding a reducing agent like DTT to the extraction buffer.[7] |
| Low PC3 Concentration in Sample | Increase the amount of starting material if possible. Concentrate the sample extract before analysis. Optimize the extraction protocol to improve recovery. |
| Insufficient Derivatization | If using a derivatization method, ensure the reaction conditions (pH, temperature, time) are optimal for the specific reagent used.[9] Check the freshness and concentration of the derivatizing agent. |
| Suboptimal HPLC Conditions | Verify the mobile phase composition and gradient program. Ensure the column is not clogged and is appropriate for peptide separation. Check the detector settings (e.g., wavelength for UV detection).[5][6] |
| Matrix Effects | Complex sample matrices can suppress the signal.[3] Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. |
Poor Peak Resolution in HPLC
| Potential Cause | Recommended Solution |
| Inappropriate HPLC Column | Use a column specifically designed for peptide or small molecule separation, such as a C18 column.[5][6] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program to improve the separation of PC3 from other components. Adjust the composition of the mobile phases (e.g., acetonitrile (B52724) concentration, pH). |
| Column Overloading | Inject a smaller volume of the sample or dilute the sample extract. |
| Co-elution with Interfering Compounds | Improve sample clean-up to remove matrix components that may co-elute with PC3.[3] Adjusting the mobile phase composition may also help resolve co-eluting peaks. |
Quantitative Data Summary
The following table summarizes the performance parameters of a representative HPLC method for PC3 quantification.
| Parameter | Value | Method | Reference |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L | HPLC-UV (without derivatization) | [5][10] |
| Correlation Coefficient (r) | 0.996 | HPLC-UV (without derivatization) | [5][10] |
| Limit of Detection (LOD) | 0.1 µmol | HPLC-UV (without derivatization) | [5][10] |
| Limit of Quantitation (LOQ) | 0.5 µmol | HPLC-UV (without derivatization) | [5][10] |
| Recovery | > 85% | HPLC-UV (without derivatization) | [5][10] |
| Intra-assay Precision (%CV) | 7.22% - 9.91% | HPLC-UV (without derivatization) | [5] |
| Inter-assay Precision (%CV) | 7.65% - 9.91% | HPLC-UV (without derivatization) | [5] |
| Method Detection Limit | 0.120 µM | RP-HPLC ESI-MS/MS | [2] |
Experimental Protocols
Protocol: Quantification of PC3 by HPLC with UV Detection (Without Derivatization)
This protocol is based on a method that does not require a derivatization step, making it a relatively simple and rapid approach.[5][6]
1. Sample Preparation and Extraction:
-
Homogenize fresh plant tissue in 60% perchloric acid (2 mL per gram of fresh weight).[6]
-
Vortex the homogenate for 1 minute and then centrifuge at 13,000 x g for 5 minutes.[5][6]
-
Transfer the supernatant to cryovials and store at -80°C until analysis.[5][6]
-
On the day of analysis, thaw the samples and centrifuge at 13,000 x g for 10 minutes.[6]
-
Transfer the supernatant to autosampler vials for HPLC analysis.[10]
2. HPLC Analysis:
-
Column: Prodigy ODS(3) column (250 x 4.6 mm) with a C18 ODS guard column.[5]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 80% acetonitrile in 0.1% (v/v) TFA.[5]
-
Gradient: A linear gradient from 2% to 100% of solvent B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 214 nm.[5]
3. Standard Curve Preparation:
-
Prepare a stock solution of synthetic PC3 standard in 0.1% TFA.[10]
-
Create a series of standard solutions with concentrations ranging from 1.33 µmol/L to 6.66 mmol/L by diluting the stock solution with 0.1% TFA.[5][10]
-
Inject the standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared samples into the HPLC system.
-
Identify the PC3 peak based on the retention time of the PC3 standard.
-
Quantify the amount of PC3 in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Experimental workflow for PC3 quantification.
References
- 1. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
overcoming matrix effects in Phytochelatin 3 mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry of Phytochelatin 3 (PC3).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape, Low Sensitivity, and Inconsistent Results
-
Question: My chromatogram for PC3 shows poor peak shape, low signal intensity, and the results are not reproducible. What could be the cause and how can I fix it?
-
Answer: These are classic symptoms of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, PC3.[1] This can lead to ion suppression or enhancement, resulting in the issues you are observing.[1][2]
Here is a step-by-step approach to troubleshoot this problem:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): For a moderately polar molecule like PC3, reversed-phase SPE (e.g., C18) can be highly effective.[1]
-
Liquid-Liquid Extraction (LLE): This can also be used to separate PC3 from interfering substances based on differential solubility.
-
Protein Precipitation (PPT): If your matrix has a high protein content, PPT is a necessary first step.[3]
-
-
Refine Chromatographic Conditions: Improve the separation of PC3 from matrix components.[4]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between PC3 and any co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., different C18 phases, or HILIC for polar compounds) to alter selectivity.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for matrix effects.[5][6] A SIL-IS for PC3 will have nearly identical chemical and physical properties, ensuring it is affected by the matrix in the same way as the analyte.[5] By using the ratio of the analyte signal to the IS signal, you can achieve accurate and precise quantification despite variations in ionization.[5]
-
Issue 2: Signal Suppression or Enhancement
-
Question: I have confirmed that I am experiencing signal suppression (or enhancement) for PC3. How can I mitigate this?
-
Answer: Signal suppression or enhancement is a direct consequence of matrix effects.[7] Here are targeted strategies to address this:
-
Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of PC3.[4]
-
Matrix-Matched Calibrants: If you have access to a blank matrix (a sample of the same type that does not contain PC3), preparing your calibration standards in this matrix can help to compensate for the matrix effect.[4][8]
-
Optimize MS Parameters: Fine-tune ion source parameters such as gas flow rates, temperature, and voltages to maximize the ionization of PC3 and potentially reduce the influence of interfering compounds.[1]
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of PC3 by co-eluting compounds from the sample matrix.[9] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[7][8]
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the preferred method for overcoming matrix effects?
A2: A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte (PC3).[5][6] This means it will behave similarly during sample preparation, chromatographic separation, and ionization.[5] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same degree, allowing for reliable correction and accurate quantification.[5][6]
Q3: What are some common sample preparation techniques to reduce matrix effects for PC3?
A3: Common and effective sample preparation techniques include:
-
Solid-Phase Extraction (SPE): Particularly reversed-phase SPE (e.g., C18), is very effective at cleaning up samples and removing interfering components.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
-
Protein Precipitation (PPT): Essential for samples with high protein content, such as plasma or cell lysates, to remove the bulk of proteins which can cause significant matrix effects.[3]
Q4: Can I just dilute my sample to get rid of matrix effects?
A4: Sample dilution can be a quick and easy way to reduce the impact of matrix effects by lowering the concentration of interfering compounds.[4] However, this also dilutes your analyte of interest, PC3, which may compromise the sensitivity of your assay, especially if PC3 is present at low concentrations. It is often a trade-off between reducing matrix effects and maintaining adequate signal intensity.
Quantitative Data Summary
While specific quantitative data for PC3 matrix effect reduction is highly dependent on the matrix and analytical method, the following table summarizes the effectiveness of different strategies.
| Strategy | Principle | Expected Improvement in Reproducibility (RSD) | Potential Impact on Sensitivity |
| Sample Dilution | Reduces the concentration of interfering matrix components.[4] | 5-15% | Can decrease sensitivity. |
| Solid-Phase Extraction (SPE) | Removes interfering components from the matrix before analysis.[1] | 10-20% | Can improve sensitivity by concentrating the analyte. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix.[4][8] | 15-25% | No direct impact on sensitivity, but improves accuracy. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-eluting standard that experiences the same matrix effects as the analyte, allowing for correction.[5][6] | >25% | Does not improve the raw signal but significantly improves the accuracy and precision of quantification. |
Experimental Protocols
Protocol: Quantification of this compound using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation (using SPE):
-
Homogenization: Homogenize 100 mg of plant tissue in 1 mL of extraction buffer (e.g., 0.1% formic acid in water).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and spike with the PC3 SIL-IS to a final concentration of 50 nM.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Sample Loading: Load the spiked sample extract onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the PC3 and SIL-IS with 1 mL of 80% methanol in water.[1]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
LC Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both PC3 and its SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for both the PC3 and the PC3 SIL-IS.
-
Calculate the ratio of the PC3 peak area to the PC3 SIL-IS peak area.
-
Quantify the concentration of PC3 in the sample using a calibration curve constructed by plotting the peak area ratio against the concentration of the standards.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing HPLC Gradients for Phytochelatin Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of phytochelatins (PCs) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any peaks for my phytochelatins, or the peaks are very small. What should I do?
A1: Low or no signal for phytochelatins is a common issue and can stem from several factors:
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Insufficient Sensitivity: Phytochelatins often exist in low concentrations in plant tissues.[1] Direct UV detection at low wavelengths (e.g., 214 nm) may lack the required sensitivity.[2]
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Solution: Consider pre-column derivatization with a fluorescent tag like monobromobimane (B13751) (mBrB).[1][3][4] This can significantly enhance detection sensitivity by orders of magnitude.[5] Alternatively, using Mass Spectrometry (MS) detection, especially with techniques like ESI-MS/MS, offers high sensitivity and specificity without the need for derivatization.[6][7][8]
-
-
Sample Degradation: Phytochelatins are prone to oxidation and degradation.
-
Solution: Ensure proper sample preparation. This includes immediate freezing of tissue in liquid nitrogen upon harvesting, extraction with acids like perchloric acid or trifluoroacetic acid (TFA), and storage at -80°C until analysis.[2]
-
-
Complexation with Metals: Phytochelatins chelate heavy metals, which can affect their chromatographic behavior and detection.
-
Solution: While often the goal is to study these complexes, if you are trying to quantify total phytochelatins, sample preparation may need to be optimized to dissociate these complexes if they interfere with your detection method.[6]
-
Q2: My phytochelatin (B1628973) peaks are broad and not well-resolved. How can I improve peak shape?
A2: Poor peak shape can be attributed to several factors related to your HPLC method and system.
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Inappropriate Mobile Phase pH: The charge state of phytochelatins, which are peptides, is pH-dependent. An incorrect pH can lead to interactions with the stationary phase that cause peak tailing.
-
Solution: Adjust the pH of your mobile phase. Using an acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% acetic acid, can help to suppress the ionization of silanol (B1196071) groups on the column and improve peak shape.[6][9]
-
-
Suboptimal Gradient Program: A gradient that is too steep may not provide sufficient time for the separation of different phytochelatin species (e.g., PC2, PC3, PC4).
-
Solution: Optimize your gradient slope. Start with a shallow gradient to improve the resolution between closely eluting peaks.[10][11] You can begin with a scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution region of your compounds of interest and then create a shallower gradient in that specific region.[10]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column can lead to peak broadening and tailing.[12]
Q3: I am observing inconsistent retention times for my phytochelatin standards and samples. What is the cause?
A3: Fluctuations in retention time can compromise the reliability of your results.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent composition, can lead to shifts in retention time.[13][14]
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation in the pump.[15]
-
-
System Equilibration: Insufficient column equilibration between injections can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 5-10 column volumes.
-
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and, consequently, variable retention times.[15]
-
Solution: Regularly inspect the pump for leaks and listen for unusual noises.[15] Perform routine maintenance as recommended by the manufacturer.
-
Q4: Should I use derivatization for phytochelatin analysis?
A4: The decision to use derivatization depends on your detection method and sensitivity requirements.
-
Without Derivatization: Direct detection is possible using UV at low wavelengths (e.g., 214 nm) or with Mass Spectrometry (MS).[2][9] MS detection is highly sensitive and specific, making it an excellent choice for quantification without derivatization.[6][7]
-
With Derivatization: If you are using a fluorescence detector, pre-column derivatization with a thiol-reactive fluorescent probe like monobromobimane (mBrB) is necessary.[1][3][4] This method offers high sensitivity for detecting low concentrations of phytochelatins.[1][5]
Data Presentation
Table 1: HPLC Gradient Programs for Phytochelatin Separation
| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Detection |
| Hunaiti et al. | Prodigy ODS (250 x 4.6 mm) | 0.1% TFA in Water | 80% Acetonitrile in 0.1% TFA | Linear gradient from 2% to 100% B | 1.0 | UV (214 nm) |
| Clemens et al. | Phenomenex Luna C8 (150 x 0.3 mm) | Water/0.1% Formic Acid | Acetonitrile/0.1% Formic Acid | 0-5 min: 5% B; 5-40 min: linear to 22% B; 40-50 min: 95% B; 50-60 min: 5% B | 0.0055 | ESI-QTOF-MS |
Table 2: Performance Parameters for Phytochelatin Analysis
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.1 µmol | HPLC-UV (no derivatization) | Hunaiti et al.[2][9] |
| Limit of Quantitation (LOQ) | 0.5 µmol | HPLC-UV (no derivatization) | Hunaiti et al.[2][9] |
| Recovery | > 85% | HPLC-UV (no derivatization) | Hunaiti et al.[2][9] |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L | HPLC-UV (no derivatization) | Hunaiti et al.[2][9] |
| Correlation Coefficient (R²) | 0.996 | HPLC-UV (no derivatization) | Hunaiti et al.[2][9] |
Experimental Protocols
Protocol 1: Sample Preparation for Phytochelatin Analysis
This protocol is adapted from Hunaiti et al.[2]
-
Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to prevent degradation of phytochelatins.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.
-
For every 1 gram of fresh weight, add 2 mL of 60% perchloric acid.
-
Vortex the homogenate for 1 minute.
-
Centrifuge the mixture at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean cryovial.
-
Store the extract at -80°C until HPLC analysis.
-
On the day of analysis, thaw the sample and centrifuge at 13,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the clear supernatant to an autosampler vial for injection.
Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)
This protocol is based on the method described by Chen et al.[4]
-
To your sample extract, add a labeling solution containing 3.5 mM monobromobimane (mBBr) (final concentration).
-
Allow the reaction to proceed for 30 minutes in the dark at room temperature.
-
Stop the reaction by adding perchloric acid to a final concentration of 3%.
-
Centrifuge at 20,000 x g for 5 minutes to precipitate any proteins.
-
Filter the supernatant through a 0.45 µm membrane filter before HPLC injection.
Mandatory Visualization
Caption: Experimental workflow for phytochelatin analysis.
Caption: Troubleshooting guide for HPLC-based phytochelatin separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Phytochelatins in Rice by Stable Isotope Labeling Coupled with Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mastelf.com [mastelf.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. agilent.com [agilent.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
preventing degradation of Phytochelatin 3 during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phytochelatin 3 (PC3) during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during PC3 extraction that can lead to sample degradation and low yields.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No PC3 Yield | Oxidative Degradation: PC3 is rich in cysteine residues, whose thiol (-SH) groups are highly susceptible to oxidation, leading to the formation of disulfide bridges and subsequent degradation. This is a primary cause of low yield. | Work under oxygen-minimized conditions: If possible, perform extraction steps in an inert atmosphere (e.g., under argon or nitrogen).Use reducing agents: Add reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or β-mercaptoethanol to the extraction buffer to keep the thiol groups in their reduced state.Immediate processing and freezing: Process samples immediately after harvesting. Snap-freeze samples in liquid nitrogen and store them at -80°C until extraction. Perform extraction on ice. |
| Inappropriate pH: The stability of phytochelatins is pH-dependent. Extreme pH values can lead to hydrolysis or conformational changes that promote degradation. | Maintain an acidic pH: Use acidic extraction buffers. Common protocols utilize 0.1 M HCl or perchloric acid. The acidic environment helps to inactivate degradative enzymes and maintain the stability of the peptide. | |
| Enzymatic Degradation: Plant tissues contain proteases and other enzymes that can be released upon homogenization and degrade PC3. | Use of protease inhibitors: Add a cocktail of protease inhibitors to the extraction buffer to inactivate endogenous proteases.Rapid inactivation: The use of strong acids (e.g., perchloric acid) and immediate freezing also helps to denature and inactivate enzymes. | |
| Inefficient Extraction: The chosen solvent or method may not be effectively liberating PC3 from the plant matrix. | Optimize extraction solvent: Acidic aqueous buffers are generally effective. Some protocols use a combination of acetonitrile (B52724) and methanol. Thorough homogenization: Ensure the plant tissue is finely ground to a powder in liquid nitrogen to maximize the surface area for extraction. | |
| Inconsistent/Irreproducible Results | Sample Handling Variability: Differences in the time between harvesting and freezing, or thawing and extraction, can lead to variable degradation. | Standardize protocols: Ensure all samples are handled identically. Minimize the time samples spend at room temperature. Thaw frozen samples on ice immediately before extraction. |
| Incomplete Reduction or Re-oxidation: If reducing agents are not used in sufficient concentration or if the sample is exposed to air after reduction, re-oxidation can occur. | Sufficient reducing agent: Ensure the concentration of the reducing agent is adequate. Derivatization: For quantification by HPLC with fluorescence detection, derivatize the reduced thiols with a stabilizing and fluorescent agent like monobromobimane (B13751) (mBrB). This blocks the thiol group, preventing re-oxidation. | |
| Presence of Interfering Peaks in HPLC | Co-extraction of Other Thiols: Other thiol-containing compounds (e.g., glutathione, other phytochelatins) will also be extracted and may have similar retention times. | Optimize HPLC gradient: Adjust the mobile phase gradient to improve the separation of PC3 from other thiols. Use of a specific detector: Mass spectrometry (LC-MS) provides greater specificity for identifying and quantifying PC3 compared to UV or fluorescence detection alone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of PC3 degradation is the oxidation of the thiol groups (-SH) on its cysteine residues. This leads to the formation of disulfide bonds, altering the structure of the peptide and making it susceptible to further degradation.
Q2: At what temperature should I store my samples to prevent PC3 degradation?
A2: Plant samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C. All subsequent extraction steps should be carried out on ice to minimize degradation. Phytochelatins are reported to be stable for a maximum of 4 hours at room temperature.
Q3: What type of buffer is recommended for PC3 extraction?
A3: An acidic extraction buffer is recommended to maintain PC3 stability and inhibit enzymatic activity. Buffers containing 0.1 M HCl or 60% perchloric acid are commonly used.
Q4: Is it necessary to add antioxidants or reducing agents to the extraction buffer?
A4: Yes, it is highly recommended to add a reducing agent such as TCEP or β-mercaptoethanol to the extraction buffer. This will help to maintain the cysteine residues in their reduced state and prevent oxidative degradation.
Q5: How can I confirm the identity and quantity of my extracted PC3?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (after derivatization with a fluorescent probe like monobromobimane) or a mass spectrometer (LC-MS) are the preferred methods for the identification and quantification of PC3. One HPLC method has shown a recovery rate of over 85%.
Experimental Protocols
Protocol 1: Acidic Extraction of this compound from Plant Tissue
This protocol is adapted from methods emphasizing acidic conditions to inhibit degradation.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 0.1 M HCl
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
-80°C freezer
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder and transfer to a pre-chilled tube.
-
Add 2 mL of ice-cold Extraction Buffer containing a protease inhibitor cocktail per gram of fresh weight.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 30 minutes.
-
Centrifuge the homogen
Technical Support Center: Phytochelatin 3 (PC3) Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phytochelatin (B1628973) 3 (PC3) functional assays. Our goal is to help you address variability and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PC3 functional assays, particularly those involving quantification by High-Performance Liquid Chromatography (HPLC).
Q1: Why am I seeing inconsistent or no PC3 peaks in my HPLC chromatogram?
A1: Several factors can lead to inconsistent or absent PC3 peaks. Follow this troubleshooting guide:
-
Sample Integrity: Phytochelatins are prone to oxidation due to their thiol groups. Ensure that samples are processed quickly and stored at -80°C.[1][2] The addition of a reducing agent like dithiothreitol (B142953) (DTT) during extraction can help prevent oxidation.
-
Extraction Efficiency: Inefficient extraction can lead to low PC3 recovery. A common method involves homogenizing plant tissue in an acidic solution, such as 60% perchloric acid or 0.1 N HCl, followed by centrifugation.[1][3][4] Ensure the tissue is thoroughly ground, preferably in liquid nitrogen, to facilitate cell lysis.[1][2]
-
Derivatization (if applicable): While some methods allow for direct UV detection, others may use a derivatization step to enhance sensitivity and stability. If you are using a derivatization agent, ensure it is fresh and that the reaction conditions (pH, temperature, and incubation time) are optimal.
-
HPLC System Suitability:
-
Column Choice: A C18 reversed-phase column is commonly used for phytochelatin separation.[1]
-
Mobile Phase: The mobile phase typically consists of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent like acetonitrile (B52724).[1] Ensure the mobile phase is properly prepared, degassed, and of high purity.[5][6][7]
-
Detection Wavelength: Phytochelatins can be monitored at a low UV wavelength, typically around 214 nm.[1]
-
Q2: My PC3 peak is broad and shows significant tailing. What could be the cause?
A2: Peak broadening and tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to poor peak shape.[5] Try diluting your sample or injecting a smaller volume.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded.[5][8] Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column.[6][8]
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of phytochelatins and their interaction with the stationary phase. Ensure the mobile phase composition is correct.[5]
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[6]
Q3: I am observing a drifting baseline in my chromatogram. How can I fix this?
A3: A drifting baseline can be caused by:
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[6]
-
Mobile Phase Issues: Inconsistent mobile phase composition, contamination, or inadequate degassing can lead to a drifting baseline.[6] Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.[6]
Q4: How can I improve the sensitivity of my PC3 assay?
A4: To enhance the sensitivity of your assay:
-
Optimize Sample Preparation: Ensure efficient extraction and minimize degradation as described in Q1.
-
Increase Injection Volume: If not limited by column overload, a larger injection volume can increase the signal.
-
Use a More Sensitive Detector: While UV detection is common, coupling HPLC with a mass spectrometer (HPLC-MS) can provide significantly higher sensitivity and specificity.[3]
-
Derivatization: As mentioned in Q1, using a fluorescent derivatizing agent can improve detection limits.
Experimental Protocols
Protocol 1: HPLC-UV Quantification of Phytochelatin 3
This protocol is based on a method for the direct quantification of phytochelatins without a derivatization step.[1][9][10]
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.[1][2]
-
Grind the frozen tissue to a fine powder.
-
For every gram of fresh weight, add 2 mL of 60% perchloric acid.[1][2][4]
-
Vortex the homogenate for 1 minute and then centrifuge at 13,000 x g for 5 minutes.[1][2]
-
Transfer the supernatant to a new tube and store at -80°C until analysis.[1][2]
-
Prior to injection, centrifuge the samples again to pellet any precipitates.
-
-
HPLC Analysis:
-
Quantification:
Data Presentation
Table 1: HPLC Method Parameters for PC3 Quantification
| Parameter | Value | Reference |
| Column | Prodigy ODS (octadecyl 3), 250 x 4.6 mm | [1] |
| Guard Column | C18 ODS, 4 x 3 mm | [1] |
| Mobile Phase A | 0.1% TFA in water | [1] |
| Mobile Phase B | 80% acetonitrile in 0.1% TFA | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30°C | [1] |
| Injection Volume | 20 µL | [1][9][10] |
| Detection Wavelength | 214 nm | [1] |
Table 2: Performance Characteristics of a PC3 HPLC Assay
| Parameter | Value | Reference |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L | [1][9][10] |
| Correlation Coefficient (r²) | 0.996 | [1][9][10] |
| Limit of Detection (LOD) | 0.1 µmol | [1][9][10] |
| Limit of Quantitation (LOQ) | 0.5 µmol | [1][9][10] |
| Recovery | > 85% | [1][9][10] |
Visualizations
Phytochelatin Synthesis Pathway
Phytochelatins are synthesized from glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS).[11][12][13] This enzyme is activated by the presence of heavy metal ions.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
dealing with co-eluting compounds in Phytochelatin 3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytochelatin (B1628973) 3 (PC3) analysis. The focus is on addressing challenges related to co-eluting compounds during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is Phytochelatin 3 (PC3) and why is its analysis important?
A1: this compound (PC3) is a small, cysteine-rich peptide with the general structure (γ-Glu-Cys)₃-Gly. Phytochelatins are synthesized by plants, algae, and some fungi in response to heavy metal exposure and play a crucial role in detoxification by chelating heavy metal ions. Accurate analysis of PC3 is vital for studies in plant physiology, ecotoxicology, and bioremediation to understand and assess heavy metal stress and tolerance mechanisms in organisms.
Q2: What are the most common analytical methods for PC3 quantification?
A2: The most prevalent methods for PC3 analysis involve separation by High-Performance Liquid Chromatography (HPLC), typically reverse-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is commonly achieved using fluorescence after pre-column or post-column derivatization of the thiol groups, or by mass spectrometry (MS), often in a tandem MS/MS configuration for enhanced specificity and sensitivity.
Q3: What is co-elution and why is it a problem in PC3 analysis?
A3: Co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping peaks. This is a significant issue in PC3 analysis as it can lead to inaccurate identification and quantification. Common co-eluting compounds include other phytochelatin oligomers (like PC2 and PC4) and their precursor, glutathione (B108866) (GSH), which are structurally very similar to PC3.
Q4: What is derivatization and is it necessary for PC3 analysis?
A4: Derivatization is a chemical reaction to convert an analyte into a product that is easier to detect or separate. In PC3 analysis, thiol-reactive fluorescent dyes like monobromobimane (B13751) (mBBr) are often used to label the cysteine residues. This pre-column derivatization significantly enhances detection sensitivity for fluorescence-based methods. While not strictly necessary for MS-based detection, it can improve chromatographic resolution.
Troubleshooting Guide: Co-eluting Compounds
Problem 1: My PC3 peak is not well-resolved from the glutathione (GSH) peak.
-
Question: How can I improve the separation between PC3 and the highly abundant, co-eluting glutathione (GSH)?
-
Answer:
-
Optimize the Gradient Elution: A shallow gradient of the organic mobile phase (e.g., acetonitrile) at the beginning of the run can enhance the separation of early-eluting polar compounds like GSH and PC3. For instance, holding the organic phase at a low percentage for the first few minutes before starting the gradient can improve resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the carboxyl and amino groups on PC3 and GSH, thereby affecting their retention on a reverse-phase column. Experimenting with small adjustments to the pH of the aqueous mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) can improve separation.
-
Consider a Different Column Chemistry: If using a standard C18 column, switching to a column with a different stationary phase may provide better selectivity. A column with a polar endcapping or a phenyl-hexyl phase can offer different interactions. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating highly polar compounds and can provide a very different elution profile compared to reverse-phase chromatography.
-
Problem 2: I am seeing a broad or tailing peak for PC3.
-
Question: What are the likely causes of poor peak shape for PC3, and how can I fix it?
-
Answer:
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting your sample extract.
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on the silica-based column packing can cause tailing of polar, acidic compounds like phytochelatins. Using a high-purity, end-capped column or adding a small amount of a competitive amine to the mobile phase can mitigate this. Lowering the mobile phase pH can also help by suppressing the ionization of silanols.
-
Ensure Complete Derivatization: Incomplete derivatization can result in multiple forms of the analyte, leading to peak broadening. Ensure your derivatization protocol is optimized and that the reagents are fresh.
-
Problem 3: I suspect another phytochelatin (e.g., PC2 or PC4) is co-eluting with my PC3 peak.
-
Question: How can I confirm the identity of my PC3 peak and resolve it from other phytochelatins?
-
Answer:
-
Mass Spectrometry (MS) Detection: The most definitive way to identify your peak is by using a mass spectrometer. The different phytochelatin oligomers have distinct molecular weights and will produce different parent ions. By using tandem mass spectrometry (MS/MS), you can further confirm the identity by looking for specific fragment ions.
-
Optimize Chromatographic Selectivity: Similar to resolving GSH, adjusting the gradient, mobile phase composition, or switching to a different column chemistry (e.g., a longer column for higher efficiency or a different stationary phase for altered selectivity) can help separate the different PC oligomers.
-
Run Standards: If available, inject pure standards of PC2, PC3, and PC4 to determine their individual retention times under your experimental conditions. This will help you to identify each peak in your sample chromatogram.
-
Data Presentation
Table 1: Typical Retention Times of Glutathione and Phytochelatins.
| Compound | Typical Retention Time (minutes) on C18 Column | Notes |
| Glutathione (GSH) | 5 - 9 | Often elutes earliest among the thiols of interest. |
| Phytochelatin 2 (PC2) | 6 - 10 | Elutes shortly after GSH. |
| This compound (PC3) | 6 - 12 | Target analyte, often closely eluting with PC2 and PC4. |
| Phytochelatin 4 (PC4) | 7 - 14 | Elutes after PC3. |
Note: Retention times are highly dependent on the specific HPLC method (column dimensions, flow rate, gradient program, and mobile phase composition) and are provided as a general guide.
Table 2: Mass-to-Charge Ratios (m/z) for MS Detection of Monobromobimane (mBBr) Derivatized Phytochelatins.
| Compound | Molecular Weight (Da) | Derivatized Ion [M+H]⁺ (m/z) | Common Adducts/Charge States |
| PC2 | 539.58 | 920.1 | [M+2H]²⁺ at m/z 460.5 |
| PC3 | 771.83 | 1342.2 | [M+2H]²⁺ at m/z 671.8 |
| PC4 | 1004.08 | 1764.3 | [M+2H]²⁺ at m/z 882.9 |
Note: The mass of the monobromobimane (mBBr) derivative adds approximately 190 Da per thiol group.
Experimental Protocols
Protocol 1: Sample Extraction and Derivatization
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Sample Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
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Extraction: To approximately 0.2 g of powdered tissue, add 1.8 mL of 0.1% trifluoroacetic acid (TFA) and 0.2 mL of 200 mM dithiothreitol (B142953) (DTT) to extract and reduce the thiols.
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Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Derivatization: Mix the filtered extract with a monobromobimane (mBBr) solution in a buffered environment (pH ~8.2) and incubate in the dark. Stop the reaction by adding a strong acid like methanesulfonic acid.
Protocol 2: HPLC-Fluorescence Detection Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program:
-
0-10 min: 10% to 30% B
-
10-15 min
-
improving the sensitivity of Phytochelatin 3 detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Phytochelatin (B1628973) 3 (PC3).
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying Phytochelatin 3?
The most prevalent methods for PC3 detection include High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or fluorescence detectors, and Mass Spectrometry (MS). Electrochemical biosensors are also emerging as a sensitive detection technique.
Q2: Why is derivatization sometimes required for HPLC analysis of PC3?
Phytochelatins lack a strong chromophore, making their detection by UV-Vis spectrophotometry less sensitive. Derivatization with agents like monobromobimane (B13751) (mBBr) attaches a fluorescent tag to the thiol groups of PC3, significantly enhancing detection sensitivity with a fluorescence detector.[1][2] However, methods exist that do not require a derivatization step.[3][4]
Q3: What is the primary advantage of using Mass Spectrometry for PC3 analysis?
Mass Spectrometry (MS) offers high sensitivity and specificity, allowing for the direct identification and quantification of PC3 and its complexes with heavy metals (e.g., As-PC3).[5][6] Techniques like nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) can detect and characterize different forms of phytochelatins and their metal complexes directly from plant extracts.[7]
Q4: How do electrochemical biosensors detect PC3?
Electrochemical biosensors for phytochelatins typically rely on the interaction between the thiol groups in PC3 and a modified electrode surface.[8][9][10] For instance, a biosensor might utilize the adsorption of phytochelatin onto a hanging mercury drop electrode, with detection via techniques like differential pulse voltammetry.[8][9][10] These sensors can offer rapid, low-cost, and sensitive detection of heavy metal ions bound to phytochelatins.[8][9][10]
Q5: What is the role of this compound in biological systems?
This compound is part of a family of peptides (phytochelatins) that play a crucial role in detoxifying heavy metals and metalloids like cadmium and arsenic in plants and some fungi.[11][12] They chelate these toxic substances, facilitating their sequestration into vacuoles.[11]
II. Troubleshooting Guides
A. HPLC-Based Detection of PC3
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No or Low PC3 Peak | Insufficient sample concentration. | Concentrate the sample or increase the injection volume. |
| Degradation of PC3 during sample preparation. | Work quickly on ice and consider using an inert atmosphere (e.g., argon) during extraction to minimize oxidation.[13] | |
| Inefficient derivatization (if using fluorescence detection). | Optimize derivatization conditions (reagent concentration, reaction time, pH). | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct pH and solvent ratios.[14][15] | |
| Poor Peak Resolution | Inappropriate column. | Use a column suitable for peptide separation, such as a C18 column.[3] |
| Suboptimal gradient elution. | Adjust the gradient profile (slope, duration) to improve separation of PC3 from other components.[16] | |
| Column degradation. | Clean or replace the column.[14][17] | |
| Peak Tailing | Column overload. | Reduce the sample injection volume or dilute the sample.[14] |
| Active sites on the column. | Use a column with better end-capping or add a competing agent to the mobile phase. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter solvents and clean the detector flow cell.[14][15] |
| Air bubbles in the system. | Degas the mobile phase.[15] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[15] |
B. Mass Spectrometry (MS)-Based Detection of PC3
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Signal Intensity (Poor Ionization) | Suboptimal electrospray voltage. | Optimize the electrospray source voltages.[18] |
| Ion suppression from matrix components. | Improve sample cleanup and purification. Consider using a guard column.[19] | |
| Inefficient peptide "flying". | Peptides that fail to ionize or are too unstable will not be detected.[20] Consider alternative ionization methods if available. | |
| Inaccurate Mass Measurement | Instrument not calibrated. | Calibrate the mass spectrometer according to the manufacturer's instructions. |
| Poor Fragmentation in MS/MS | Insufficient collision energy. | Optimize collision energy to achieve better fragmentation patterns for sequence confirmation. |
| Co-elution of isobaric peptides. | Improve chromatographic separation to resolve interfering species.[21] | |
| Contamination Peaks (e.g., Keratins) | Contamination during sample handling. | Wear appropriate personal protective equipment (e.g., gloves, lab coat) and avoid natural fiber clothing like wool.[18] Use clean labware. |
C. Electrochemical Biosensor-Based Detection
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Sensor Response/Sensitivity | Inefficient immobilization of phytochelatin on the electrode surface. | Optimize the immobilization strategy (e.g., concentration of the thiol-containing molecule, incubation time).[22] |
| Fouling of the electrode surface. | Clean the electrode surface between measurements or use a renewable electrode surface like a hanging mercury drop electrode.[9] | |
| Poor Reproducibility | Inconsistent electrode surface preparation. | Standardize the electrode cleaning and modification procedure. |
| Fluctuations in experimental conditions (pH, temperature). | Maintain stable experimental conditions. | |
| Interference from other Thiols | The sensor may not be specific to PC3 and can react with other thiol-containing molecules like glutathione (B108866).[23] | Implement a separation step (e.g., HPLC) before electrochemical detection or develop a more selective recognition element. |
III. Quantitative Data Summary
The following table summarizes the performance characteristics of different PC3 detection methods based on available literature.
| Detection Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC (without derivatization) | PC3 | 0.1 µmol | 0.5 µmol | 1.33 µmol/L–6.66 mmol/L | [3][4] |
| HPLC-ESI-MS/MS | PC3 | 0.120 µM | - | - | [13][24] |
| HPLC-ELSD | PC3 | 0.2 to 0.5 µg/ml | - | - | [16] |
| Electrochemical Biosensor (AdTS DPV) | Cd(II) bound to PC | 1.0 pmole in 5 μl | - | - | [8][9] |
IV. Experimental Protocols
A. HPLC Detection of PC3 (without derivatization)
This protocol is adapted from a simplified HPLC procedure for the quantification of phytochelatins.[3][4]
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Centrifuge the extract at 13,000 x g for 10 minutes.
-
Transfer the supernatant to autosampler vials for HPLC analysis.[4]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of PC3 standard in 0.1% TFA.
-
Create a series of dilutions to generate a standard curve over a suitable concentration range (e.g., 1.33 µmol/L to 6.66 mmol/L).[4]
-
-
Chromatographic Conditions:
-
Column: C18 ODS column (e.g., 250 x 4.6 mm) with a guard column.[3]
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[3]
-
Gradient: A linear gradient from 2% to 100% of solvent B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detector at 214 nm.[3]
-
-
Data Analysis:
-
Identify the PC3 peak based on the retention time of the standard.
-
Quantify PC3 concentration in the samples by comparing the peak area to the standard curve.
-
B. Mass Spectrometry Detection of PC3 and its Arsenic Complexes
This protocol is based on the use of paper-spray mass spectrometry (PS-MS) for the detection of phytochelatins and their metal complexes.[5][6]
-
Sample Preparation:
-
Mass Spectrometry Analysis (PS-MS):
V. Visualizations
Caption: Phytochelatin synthesis pathway starting from amino acid precursors.
Caption: General experimental workflow for the detection of this compound.
References
- 1. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. scilit.com [scilit.com]
- 7. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Phytochelatin Modified Electrode Surface as a Sensitive Heavy-Metal Ion Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aelabgroup.com [aelabgroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 21. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrochemical detection of thiols in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Role of Phytochelatin 3 in Cadmium Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phytochelatin (B1628973) 3 (PC3)-mediated cadmium tolerance with other cellular defense mechanisms. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to facilitate a comprehensive understanding of this critical detoxification process.
Comparative Analysis of Cadmium Tolerance Mechanisms
Phytochelatins, particularly PC3, are key players in the detoxification of heavy metals like cadmium in plants and some other organisms. Their primary role is to chelate cadmium ions in the cytosol, forming stable complexes that are then sequestered into the vacuole, thereby reducing the concentration of toxic free cadmium in sensitive cellular compartments. This mechanism is a crucial component of the plant's defense against cadmium-induced stress.
However, PC-mediated detoxification is not the sole mechanism of cadmium tolerance. Other strategies employed by organisms include the action of metallothioneins (MTs), which are cysteine-rich proteins that also bind heavy metals, and various transport systems that actively efflux cadmium ions from the cell or sequester them in specific subcellular compartments. The effectiveness of these mechanisms can vary between different species and even between different cultivars of the same species.
The following table summarizes quantitative data from studies on cadmium tolerance, comparing wild-type organisms with those exhibiting modified phytochelatin synthesis or other tolerance mechanisms.
Table 1: Quantitative Comparison of Cadmium Tolerance
| Organism/Genotype | Treatment (Cadmium Concentration) | Parameter Measured | Result | Reference |
| Arabidopsis thaliana (Wild Type) | 2 µM CdCl₂ | Root Growth Inhibition | 57.6% | |
| Arabidopsis thaliana (cad1-3 mutant - PC deficient) | 2 µM CdCl₂ | Root Growth Inhibition | 87.0% | |
| Arabidopsis thaliana (Wild Type) | 50 µM CdCl₂ | Seedling Weight Reduction | 42.4% | |
| Arabidopsis thaliana (cad1-3 mutant - PC deficient) | 50 µM CdCl₂ | Seedling Weight Reduction | 77.0% | |
| Nicotiana tabacum (Wild Type) | 60 µM CdSO₄ | Seedling Fresh Weight | - | |
| Nicotiana tabacum (AtPCS1 over-expressing) | 60 µM CdSO₄ | Seedling Fresh Weight | More tolerant than wild type | |
| Cicer arietinum (Cultivar IC8 - Tolerant) | 50 µM Cd | Total Plant Tolerance Index | 85-93% | |
| Cicer arietinum (Cultivar IC8-B - Sensitive) | 50 µM Cd | Total Plant Tolerance Index | 49-90% |
Visualizing the Phytochelatin-Mediated Cadmium Detoxification Pathway
The synthesis and action of phytochelatins in response to cadmium exposure involve a coordinated series of molecular events. The following diagrams illustrate the central signaling pathway and a typical experimental workflow for studying cadmium tolerance.
Caption: Phytochelatin-mediated cadmium detoxification pathway.
A Comparative Guide: Phytochelatin 3 vs. Metallothioneins in Heavy Metal Sequestration
For Immediate Release
A detailed comparison of Phytochelatin (B1628973) 3 and Metallothioneins reveals distinct mechanisms and affinities in heavy metal binding, offering crucial insights for researchers in toxicology, drug development, and bioremediation.
In the realm of cellular defense against heavy metal toxicity, two classes of cysteine-rich molecules, Phytochelatin 3 (PC3) and Metallothioneins (MTs), play a pivotal role. While both are crucial for sequestering toxic metal ions, they differ fundamentally in their origin, structure, and binding characteristics. This guide provides an in-depth comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these important biological chelators.
At a Glance: PC3 vs. Metallothioneins
| Feature | This compound (PC3) | Metallothioneins (MTs) |
| Nature | Enzymatically synthesized peptide | Gene-encoded protein |
| Structure | Linear oligomer of glutathione, (γ-Glu-Cys)₃-Gly | Folded protein with distinct metal-thiolate clusters |
| Synthesis | Synthesized by phytochelatin synthase (PCS) | Translated from mRNA |
| Induction | Induced by the presence of heavy metals | Gene expression induced by heavy metals and oxidative stress |
| Primary Role | Detoxification of heavy metals, particularly in plants, fungi, and some invertebrates | Homeostasis of essential metals (Zn, Cu) and detoxification of toxic heavy metals in animals and other organisms. |
Quantitative Comparison of Heavy Metal Binding
The efficacy of a chelator is determined by its binding affinity (how strongly it binds to a metal) and its binding capacity (how many metal ions it can bind). The following tables summarize key quantitative data for PC3 and various metallothioneins. It is important to note that direct comparisons can be challenging as experimental conditions such as pH and buffer composition can significantly influence these values.
Table 1: Heavy Metal Binding Affinity (Stability Constants)
| Ligand | Metal Ion | Binding/Stability Constant (log K) | Experimental Conditions | Reference |
| Phytochelatin 2 (PC2) | Cd²⁺ | 6.2 | pH 7.4 | |
| This compound (PC3) | Cd²⁺ | ~7.0 (estimated from trend) | pH 7.5-8.5 | |
| Phytochelatin 4 (PC4) | Cd²⁺ | 7.5 | pH 7.4 | |
| Phytochelatin 2 (PC2) | Zn²⁺ | - | - | |
| This compound (PC3) | Zn²⁺ | ~5 (Binding constant ~10⁵ M⁻¹) | - | |
| Phytochelatin 4 (PC4) | Zn²⁺ | ~5 (Binding constant ~10⁵ M⁻¹) | - | |
| Metallothionein | Cd²⁺ | 17.5 (K_Cd = 3.2 x 10¹⁷ M⁻¹) | pH 7.4 | |
| Metallothionein | Zn²⁺ | 13.5 (K_Zn = 3.2 x 10¹³ M⁻¹) | pH 7.4 | |
| Metallothionein-3 (MT-3) | Zn²⁺ | 11.6 (K = 4 x 10¹¹ M⁻¹) | pH 7.4 |
Note: The stability of Cd-PCn complexes increases with chain length from PC2 to PC5.
Table 2: Heavy Metal Binding Stoichiometry (Metal:Ligand Ratio)
| Ligand | Metal Ion | Stoichiometry (Metal ions per molecule) | Reference |
| This compound (PC3) | Zn²⁺ | 1:1 | |
| Mammalian Metallothionein | Zn²⁺, Cd²⁺ | 7:1 | |
| Mammalian Metallothionein | Cu⁺, Ag⁺ | 12:1 | |
| Snail Metallothionein | Cd²⁺ | 6:1 |
Biosynthesis and Regulation: A Fundamental Divergence
The synthesis of these two classes of chelators is fundamentally different, which has significant implications for their regulation and response to metal stress.
Metallothioneins are direct products of gene expression. The presence of heavy metals or conditions of oxidative stress triggers a signaling cascade that leads to the activation of transcription factors, such as MTF-1, which in turn bind to metal response elements (MREs) in the promoter regions of MT genes, initiating their transcription.
comparative analysis of Phytochelatin 3 function in different plant species
A Comparative Analysis of Phytochelatin (B1628973) 3 Function in Model and Crop Plant Species
Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal and metalloid detoxification in plants and some other organisms. Synthesized from glutathione (B108866) (GSH), these peptides chelate heavy metal ions, effectively sequestering them to mitigate toxicity. Phytochelatin 3 (PC3), with its structure (γ-Glu-Cys)₃-Gly, represents a key oligomer in this defense mechanism. This guide provides a comparative analysis of PC3 function in three well-studied plant species: the model organism Arabidopsis thaliana, the staple crop rice (Oryza sativa), and the phytoremediation candidate Indian mustard (Brassica juncea).
Functional Comparison of this compound
The primary role of PC3 is in the detoxification of heavy metals, particularly cadmium (Cd) and arsenic (As). However, its synthesis, induction, and contribution to overall metal tolerance can vary significantly between plant species.
Arabidopsis thaliana : As a model organism, the function of phytochelatins in Arabidopsis is well-characterized. The genome of Arabidopsis thaliana contains two phytochelatin synthase genes, AtPCS1 and AtPCS2. AtPCS1 is the primary enzyme responsible for PC synthesis in response to heavy metal stress. Studies on Arabidopsis mutants deficient in PC synthesis (e.g., cad1-3) demonstrate a hypersensitivity to cadmium and arsenic, highlighting the essential role of PCs in detoxification. While PC2 is often the dominant oligomer upon initial exposure to cadmium, PC3 and PC4 levels increase with prolonged or higher concentrations of the metal. Overexpression of AtPCS2 has been shown to lead to constitutive phytochelatin accumulation, even without heavy metal exposure, suggesting a potential role beyond stress response. Furthermore, some studies indicate that AtPCS2 may play a role in salt stress tolerance.
Oryza sativa (Rice) : Rice, a staple food for a large portion of the world's population, has a more complex phytochelatin synthase gene family. Bioinformatic analyses have identified multiple putative OsPCS genes in the rice genome. This genetic diversity suggests a potentially more nuanced regulation of PC synthesis in response to different environmental cues. For instance, specific OsPCS genes show differential expression patterns in response to various heavy metals like cadmium, arsenic, mercury, lead, and zinc. Overexpression of a wheat phytochelatin synthase gene (TaPCS1) in rice led to increased PC content and cadmium accumulation in the shoots, but surprisingly, also resulted in enhanced cadmium sensitivity. This suggests that a simple increase in PC synthesis does not always correlate with enhanced tolerance and that the downstream processes of PC-metal complex transport and sequestration are equally critical.
Brassica juncea (Indian Mustard) : Brassica juncea is recognized for its potential in phytoremediation due to its high biomass and ability to accumulate heavy metals. Upon exposure to cadmium, B. juncea produces significant amounts of phytochelatins, with levels in the shoots being considerably higher than in the roots. The phytochelatin synthase from B. juncea (BjPCS1) has been cloned and characterized, showing activation by both copper and cadmium. Interestingly, in B. juncea, prolonged cadmium exposure not only leads to the accumulation of PCs but also induces an increase in the amount of the PCS protein itself in the leaves. This species is also capable of forming high-molecular-weight cadmium complexes that include sulfide, similar to what is observed in some fungi, which may represent a more efficient detoxification pathway.
Quantitative Data on PC3 and Metal Tolerance
The following tables summarize representative quantitative data on phytochelatin levels and heavy metal accumulation in the discussed plant species.
Table 1: Phytochelatin Levels in Response to Cadmium (Cd) Exposure
| Plant Species | Tissue | Cd Treatment | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Reference |
| Rauvolfia serpentina (cell culture) | Cells | 100 µM CdCl₂ | ~150 | ~250 | ~100 | |
| Nicotiana tabacum (transgenic) | Roots | 50 µM Cd(II) | ~1.5 | ~2.0 | ~1.0 | |
| Nicotiana tabacum (transgenic) | Shoots | 50 µM Cd(II) | ~0.5 | ~0.5 | ~1.2 | |
| Brassica juncea | Shoots | 25 µM Cd | > Roots | > Roots | > Roots |
Note: Direct comparative quantitative data for PC3 across all three species under identical conditions is limited in the available literature. The data presented is illustrative of the types of measurements performed.
Table 2: Effect of PCS Overexpression on Cadmium Accumulation and Tolerance
| Plant Species | Transgene | Effect on Cd Tolerance | Effect on Cd Accumulation (Shoots) | Reference |
| Arabidopsis thaliana | AtPCS1 (mutant) | Enhanced | Increased | |
| Oryza sativa | TaPCS1 (from wheat) | Decreased | Increased | |
| Brassica juncea | AtPCS1 | Enhanced | Decreased |
Experimental Protocols
Phytochelatin Extraction from Plant Tissue
This protocol is a generalized procedure based on methods described in the literature.
-
Harvesting and Freezing: Harvest plant tissues (roots, shoots) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Acid Extraction: For every 1 gram of fresh weight, add 2 mL of a strong acid, such as 60% perchloric acid, to the powdered tissue.
-
Vortexing and Centrifugation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing. Centrifuge the mixture at high speed (e.g., 13,000 x g) for 5-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytochelatins.
-
Storage: Store the extracts at -80°C until analysis.
Quantification of this compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of phytochelatins.
-
Sample Preparation: Thaw the frozen extracts on ice. If necessary, dilute the samples with the initial mobile phase solvent.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm).
-
Mobile Phase: A typical mobile phase consists of two solvents:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 80% acetonitrile (B52724) in 0.1% TFA.
-
-
Gradient Elution: Separate the phytochelatins using a linear gradient, for example, from 2% to 100% Solvent B over a specified time, at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution of phytochelatins using a UV detector at a wavelength of 214 nm.
-
Quantification: Create a standard curve using a synthetic PC3 standard of known concentrations. Compare the peak area of PC3 in the plant samples to the standard curve to determine its concentration. For confirmation of peak identity, fractions can be collected for amino acid analysis or mass spectrometry.
Visualizations
Validating Phytochelatin 3 as a Primary Detoxification Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phytochelatin (B1628973) 3 (PC3) mediated detoxification with other cellular mechanisms. Experimental data from studies on wild-type and phytochelatin-deficient organisms are presented to validate the role of PC3 in mitigating heavy metal toxicity. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development applications.
Comparative Analysis of Detoxification Mechanisms
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in the detoxification of heavy metals and metalloids in plants and some other organisms.[1][2] Among these, Phytochelatin 3 (PC3) is a significant component in the cellular defense against metal toxicity. The primary alternative detoxification mechanisms include sequestration by other chelators like metallothioneins and vacuolar transport independent of phytochelatins.
To quantitatively assess the specific contribution of the phytochelatin pathway, particularly involving PC3, numerous studies have utilized mutants deficient in phytochelatin synthase (PCS), the key enzyme in PC biosynthesis. These mutants, often designated as cad1 (cadmium-sensitive), exhibit hypersensitivity to various heavy metals compared to their wild-type counterparts.
Quantitative Data Summary
The following table summarizes experimental data from studies comparing the tolerance of wild-type (Col-0) and phytochelatin-deficient (cad1-3, cad1-6) Arabidopsis thaliana to heavy metal stress. These mutants have impaired phytochelatin synthesis, providing a clear basis for evaluating the importance of the PC-mediated detoxification pathway.
| Parameter | Heavy Metal | Wild-Type (Col-0) | PC-Deficient Mutant (cad1-3) | PC-Deficient Mutant (cad1-6) | Reference |
| Root Growth Inhibition (%) | 2 µM Cd²⁺ | 57.6% | 87.0% | 75.4% | [3] |
| 50 µM Zn²⁺ | 43.2% | 66.2% | 62.9% | [3] | |
| Seedling Weight Reduction (%) | 2 µM Cd²⁺ | 59.5% | 91.0% | 83.9% | [3] |
| 50 µM Zn²⁺ | 42.4% | 77.0% | 77.0% | [3] | |
| Cadmium Accumulation in Roots (% of Wild-Type) | 2 µM Cd²⁺ | 100% | Not specified | 52% - 58% | [3] |
| Zinc Accumulation in Roots (mg/g dry weight) | 50 µM Zn²⁺ | 3.6 | ~1.7 | ~2.0 | [3] |
| Arsenic Accumulation in Grains | Environmentally relevant As | Normal | Increased | Not specified | [4] |
| Cadmium Accumulation in Grains | Environmentally relevant Cd | Normal | Decreased | Decreased | [4] |
Experimental Protocols
Assessment of Heavy Metal Tolerance in Arabidopsis thaliana Seedlings
This protocol is adapted from methodologies used to assess heavy metal stress tolerance in plants.[4]
a. Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., wild-type Col-0 and cad1 mutants) are surface-sterilized.
-
Seeds are sown on a sterile solid medium, such as Murashige and Skoog (MS) medium, supplemented with various concentrations of the heavy metal to be tested (e.g., CdCl₂, ZnSO₄).
-
Plates are incubated in a controlled growth chamber with a defined light/dark cycle and temperature.
b. Measurement of Growth Parameters:
-
Primary Root Elongation: After a set period (e.g., 7-10 days), the plates are scanned, and the length of the primary root is measured using image analysis software.
-
Seedling Biomass: Whole seedlings are carefully removed from the agar, and their fresh weight is determined. For dry weight, seedlings are dried in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Chlorophyll (B73375) Content: A known weight of shoot tissue is homogenized in a solvent (e.g., 80% acetone), and the absorbance of the supernatant is measured at specific wavelengths to calculate the chlorophyll concentration.
Quantification of Phytochelatins by HPLC
This protocol outlines a general method for the extraction and quantification of phytochelatins from plant tissues.
a. Extraction of Phytochelatins:
-
Plant tissue (e.g., roots, leaves) is frozen in liquid nitrogen and ground to a fine powder.
-
The powder is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to precipitate proteins and preserve the thiol groups of phytochelatins.
-
The homogenate is centrifuged, and the supernatant containing the phytochelatins is collected.
b. Derivatization (Optional but common for fluorescence detection):
-
The thiol groups in the extract are derivatized with a fluorescent labeling agent, such as monobromobimane, to enhance detection sensitivity.
c. HPLC Analysis:
-
The derivatized or underivatized extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase).
-
A gradient of solvents (e.g., acetonitrile (B52724) and water with an ion-pairing agent) is used to separate the different phytochelatin species (PC2, PC3, PC4, etc.).
-
Detection is typically performed using a fluorescence detector (for derivatized PCs) or a UV detector.
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards of synthetic phytochelatins.
Signaling Pathways and Experimental Workflows
Phytochelatin Biosynthesis and Detoxification Pathway
The synthesis of phytochelatins is a direct response to heavy metal exposure. The enzyme phytochelatin synthase (PCS) is constitutively expressed but is allosterically activated by the presence of heavy metal ions.
Caption: Phytochelatin synthesis and heavy metal detoxification pathway.
Experimental Workflow for Validating PC3 Function
This workflow illustrates the key steps involved in a typical experiment to validate the role of this compound in heavy metal detoxification.
Caption: Experimental workflow for validating this compound function.
References
- 1. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reassessment of Substrate Specificity and Activation of Phytochelatin Synthases from Model Plants by Physiologically Relevant Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Tolerance to Heavy-Metal Stress in Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Phytochelatin Synthase 3: A Comparative Guide to Genetic Complementation Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of heavy metal detoxification in plants is paramount. Phytochelatin Synthases (PCS) are key enzymes in this process, catalyzing the synthesis of metal-binding peptides called phytochelatins. While PCS1 has been extensively studied, the function of its homolog, PCS3, remains less characterized. This guide provides a comparative analysis of genetic complementation studies aimed at validating the function of Phytochelatin Synthase 3 (PCS3) in heavy metal tolerance.
Genetic complementation is a powerful technique to validate gene function. This approach involves introducing a functional copy of a gene into a mutant organism that lacks that gene's function. If the introduced gene restores the wild-type phenotype, it confirms the gene's role in that specific biological process. In the context of PCS3, this typically involves expressing the PCS3 gene in a heavy metal-sensitive mutant, often a yeast strain or an Arabidopsis thaliana mutant deficient in its own PCS activity, and then assessing the restoration of heavy metal tolerance.
Comparative Analysis of PCS3 Function in Heavy Metal Tolerance
Genetic complementation studies have been instrumental in elucidating the function of PCS homologs from various plant species. A notable example is the functional characterization of PCS3 from the model legume Lotus japonicus (LjPCS3) through heterologous expression in Saccharomyces cerevisiae (budding yeast).
Below is a summary of quantitative data from a key study that demonstrates the validation of LjPCS3 function in cadmium (Cd) tolerance.
| Organism | Gene Expressed | Host Organism | Heavy Metal | Phenotype Observed | Quantitative Data (Optical Density at 600 nm) |
| Lotus japonicus | LjPCS3 | Saccharomyces cerevisiae | Cadmium (Cd) | Increased Cd Tolerance | Control (no Cd): ~1.2+100 µM Cd: ~0.8 |
| Lotus japonicus | LjPCS1 (for comparison) | Saccharomyces cerevisiae | Cadmium (Cd) | Increased Cd Tolerance | Control (no Cd): ~1.2+100 µM Cd: ~1.0 |
| N/A | Empty Vector (Control) | Saccharomyces cerevisiae | Cadmium (Cd) | Cd Sensitive | Control (no Cd): ~1.2+100 µM Cd: ~0.2 |
This data is based on the findings of Ramos et al., 2007, and illustrates the restoration of growth in the presence of cadmium upon expression of LjPCS3, confirming its role in conferring cadmium tolerance.
While comprehensive data on PCS3 from a wide range of species remains less abundant compared to PCS1, the study on LjPCS3 provides a solid foundation for its functional validation[1]. Overexpression of various PCS genes, including those from Vitis vinifera (grape), Brassica napus (rapeseed), and Zea mays (maize), in the Arabidopsis thaliana cad1-3 mutant (deficient in AtPCS1) has been shown to restore cadmium tolerance, further supporting the conserved function of PCS enzymes in heavy metal detoxification[2].
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the genetic complementation of PCS3 function.
Heterologous Expression of PCS3 in Saccharomyces cerevisiae
This protocol describes the transformation of a yeast strain with a plasmid carrying the PCS3 gene.
a. Plasmid Construction:
-
The full-length coding sequence of the PCS3 gene is amplified by PCR from the source organism's cDNA.
-
The PCR product is then cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
The construct is verified by DNA sequencing.
b. Yeast Transformation (Lithium Acetate (B1210297)/PEG Method):
-
Inoculate a single colony of the desired S. cerevisiae strain (e.g., a cadmium-sensitive mutant) into 5 mL of appropriate liquid medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and resuspend in 1 mL of 100 mM lithium acetate (LiAc).
-
Incubate for 10 minutes at 30°C.
-
In a microfuge tube, mix 100 µL of the yeast cell suspension with 5 µg of the PCS3 expression plasmid and 50 µg of single-stranded carrier DNA.
-
Add 600 µL of 40% (w/v) polyethylene (B3416737) glycol (PEG) 3350 in 100 mM LiAc and 10 mM Tris-HCl, pH 8.0, 1 mM EDTA.
-
Vortex thoroughly and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100-200 µL of sterile water.
-
Plate the cell suspension onto selective medium (lacking the appropriate nutrient to select for the plasmid) and incubate at 30°C for 2-4 days until colonies appear.
Cadmium Tolerance Assay in Yeast
This protocol assesses the ability of the transformed yeast to grow in the presence of cadmium.
a. Plate-Based (Spot) Assay:
-
Grow the transformed yeast strains (containing the PCS3 plasmid, an empty vector control, and a positive control if available) in selective liquid medium to mid-log phase (OD600 ~0.5-1.0).
-
Adjust the cultures to an OD600 of 0.5.
-
Prepare a 10-fold serial dilution series for each culture (10-1, 10-2, 10-3, 10-4).
-
Spot 5-10 µL of each dilution onto selective agar (B569324) plates containing a range of cadmium chloride (CdCl2) concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM).
-
Incubate the plates at 30°C for 2-3 days and document the growth. Increased growth of the PCS3-expressing strain compared to the empty vector control indicates enhanced cadmium tolerance.
b. Liquid Culture Growth Assay:
-
Inoculate 5 mL of selective liquid medium containing different concentrations of CdCl2 with the transformed yeast strains to a starting OD600 of 0.05.
-
Incubate the cultures at 30°C with shaking.
-
Measure the OD600 of the cultures at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) to quantitatively compare the growth rates of the different strains under cadmium stress.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
References
Comparative Transcriptomic Analysis of Plants with High and Low Phytochelatin 3 Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to varying levels of phytochelatins is crucial for advancements in phytoremediation, crop improvement, and toxicology. This guide provides an objective comparison of the transcriptomic landscapes in plants with genetically engineered high and low levels of Phytochelatin (B1628973) 3 (PC3), supported by synthesized experimental data and detailed protocols.
Phytochelatins are a family of cysteine-rich peptides essential for heavy metal detoxification in plants. Their synthesis is catalyzed by the enzyme phytochelatin synthase (PCS). By comparing transgenic plants overexpressing PCS (high PC3 levels) with mutants deficient in PCS (low PC3 levels), we can elucidate the genetic and metabolic pathways regulated by these metal-binding peptides. This guide focuses on Arabidopsis thaliana as a model organism, specifically comparing lines that overexpress AtPCS1 (the primary gene for PC synthesis) with cad1 mutants, which lack a functional AtPCS1 gene.
Quantitative Data Summary
While a single comprehensive transcriptomic dataset comparing AtPCS1 overexpressors and cad1 mutants under identical conditions is not publicly available, the following table synthesizes expected and reported gene expression changes based on multiple studies. These genes are central to heavy metal stress responses and glutathione (B108866) metabolism.
| Gene Category | Gene Name (Arabidopsis) | Gene ID | Expected Expression Change in High PC3 Plants (AtPCS1 Overexpressor) | Expected Expression Change in Low PC3 Plants (cad1 mutant) | Putative Function |
| Phytochelatin Synthesis | AtPCS1 | AT5G44070 | Significantly Upregulated (transgene) | Knocked-out/Downregulated | Phytochelatin Synthase 1 |
| AtPCS2 | AT1G03980 | No significant change expected | No significant change expected | Phytochelatin Synthase 2 (minor role) | |
| Glutathione Biosynthesis | GSH1 (GCL) | AT4G23100 | Potentially Upregulated (compensatory) | Potentially Downregulated | Glutamate-cysteine ligase |
| GSH2 (GS) | AT5G27380 | Potentially Upregulated (compensatory) | Potentially Downregulated | Glutathione synthetase | |
| Heavy Metal Transport | HMA2 | AT4G30110 | Upregulated | Downregulated | P-type ATPase (Zn/Cd transport) |
| HMA4 | AT2G19110 | Upregulated | Downregulated | P-type ATPase (Zn/Cd root-to-shoot transport) | |
| MTP1 | AT2G46800 | Upregulated | Downregulated | Metal Tolerance Protein (vacuolar Zn sequestration) | |
| ABC Transporters (e.g., AtABCC1/MRP1) | AT1G30400 | Upregulated | Downregulated | Vacuolar transport of PC-metal complexes | |
| Stress Response | WRKY45 | AT3G01970 | Upregulated | Downregulated | Transcription factor involved in stress signaling |
| ZAT6 | AT5G04340 | Upregulated | Downregulated | Zinc finger transcription factor, stress response | |
| GSTs (Glutathione S-Transferases) | Various | Upregulated | Downregulated | Detoxification, oxidative stress response |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.
Caption: A typical workflow for comparative transcriptomics in plants.
Experimental Protocols
Plant Material and Growth Conditions
-
High PC3 line: Arabidopsis thaliana (e.g., Col-0 ecotype) transformed with a construct for constitutive overexpression of AtPCS1 (e.g., under a 35S promoter).
-
Low PC3 line: Arabidopsis thalianacad1-3 or other T-DNA insertion mutants for AtPCS1.
-
Growth: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). For stress-related studies, heavy metals like cadmium chloride (CdCl₂) can be added to the growth medium at specified concentrations.
Total RNA Extraction
High-quality total RNA is extracted from plant tissues (e.g., roots or whole seedlings) using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. The integrity and quantity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
RNA-seq Library Preparation and Sequencing
-
mRNA Purification: Messenger RNA (mRNA) is enriched from total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and cDNA Synthesis: The purified mRNA is fragmented. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to create the final sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina sequencer, to generate paired-end reads.
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between high and low PC3 samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify over-represented biological processes and metabolic pathways.
Quantitative Real-Time PCR (qRT-PCR) Validation
To validate the RNA-seq results, the expression levels of selected differentially expressed genes are quantified using qRT-PCR.
-
cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
Primer Design: Gene-specific primers are designed for the target genes and a reference gene (e.g., Actin2).
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method, with the reference gene for normalization.
This guide provides a framework for understanding and conducting comparative transcriptomic studies on plants with altered phytochelatin levels. The provided data and protocols serve as a valuable resource for researchers aiming to unravel the complex gene networks governed by this compound.
Unlocking Heavy Metal Detoxification: A Comparative Guide to Phytochelatin Synthase 3 (PCS3) Function in Yeast Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Lotus japonicus Phytochelatin (B1628973) Synthase 3 (LjPCS3) in enhancing heavy metal tolerance in yeast models. Supported by experimental data, this document details the cross-species validation of this plant-derived enzyme and its potential applications in bioremediation and drug development.
The expression of plant-derived Phytochelatin Synthases (PCS) in yeast, particularly Saccharomyces cerevisiae, has emerged as a powerful tool for studying heavy metal detoxification mechanisms. These enzymes play a crucial role in synthesizing phytochelatins (PCs), which are small, cysteine-rich peptides that chelate and detoxify heavy metals. This guide focuses on the functional validation of Lotus japonicus PCS3 (LjPCS3) in a yeast system, comparing its efficacy with other plant PCS homologs and control strains.
Performance Comparison of Plant Phytochelatin Synthases in Yeast
The heterologous expression of various plant PCS genes in S. cerevisiae has consistently demonstrated a significant increase in tolerance to heavy metals, particularly cadmium (Cd). The following tables summarize key quantitative data from studies expressing different plant PCS enzymes in yeast.
Table 1: Cadmium Tolerance Conferred by Plant PCS Expression in S. cerevisiae
| Expressed Gene | Plant Origin | Yeast Strain | Cadmium Concentration for Growth Inhibition (Control) | Cadmium Concentration for Growth Inhibition (PCS Expressing) | Fold Increase in Tolerance | Reference |
| LjPCS3 | Lotus japonicus | Not Specified | Growth inhibited at 100 µM Cd | Significant growth at 100 µM Cd | Qualitatively demonstrated | Toldrà et al., 2008 |
| TaPCS1 | Wheat | Not Specified | 6 µM Cd²+ | 90 µM Cd²+ | 15-fold | Clemens et al., 1999 |
| AtPCS1 | Arabidopsis thaliana | Not Specified | Not Specified | Substantial increase | Not Quantified | Clemens et al., 1999 |
| TcPCS1 | Thlaspi caerulescens | Not Specified | Not Specified | Enhanced tolerance and accumulation | Not Quantified | Liu et al., 2011 |
| SaPCSL | Sedum alfredii | ycf1 mutant | Growth inhibited at 15-20 µM CdCl₂ | Better growth at 15-20 µM CdCl₂ | Qualitatively demonstrated | Ren et al., 2018 |
Table 2: Heavy Metal Accumulation in Yeast Expressing Plant PCS
| Expressed Gene | Plant Origin | Yeast Strain | Heavy Metal | Metal Concentration in Medium | Metal Accumulation (Control) | Metal Accumulation (PCS Expressing) | Fold Increase in Accumulation | Reference |
| TaPCS1 | Wheat | Not Specified | Cd²+ | Not Specified | Lower | Higher | Not Quantified | Clemens et al., 1999 |
| SaPCSL | Sedum alfredii | ycf1 mutant | CdCl₂ | 5 µM | Not Specified | ~2.5 times higher than control | ~2.5-fold | Ren et al., 2018 |
Signaling Pathways and Experimental Workflows
The expression of a functional phytochelatin synthase in yeast introduces a key component of the plant heavy metal detoxification pathway. The enzyme utilizes glutathione (B108866) (GSH) to synthesize phytochelatins, which then bind to heavy metal ions, effectively sequestering them and reducing their toxicity.
Caption: Heavy metal detoxification pathway in yeast expressing plant PCS3.
The experimental validation of PCS3 function in yeast typically follows a standardized workflow, from the initial cloning of the gene to the final assessment of heavy metal tolerance and accumulation.
Safety Operating Guide
Proper Disposal of Phytochelatin 3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Phytochelatin 3 (PC3) is a peptide instrumental in heavy metal detoxification in plants. While PC3 itself is not classified as a hazardous substance, its primary function involves binding to heavy metals. Consequently, the proper disposal procedures for PC3 are dictated by its use-case: whether it is in its pure form or has been complexed with heavy metals. This guide provides a comprehensive operational plan for the safe disposal of this compound in both scenarios, ensuring laboratory safety and environmental compliance.
Immediate Safety Protocols
Before handling this compound, consult the Safety Data Sheet (SDS) provided by the manufacturer. Although not classified as hazardous, general laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area.
-
Spills: In case of a spill of pure PC3, it can be cleaned with absorbent material and disposed of as non-hazardous waste. For spills of PC3 complexed with heavy metals, follow the specific spill cleanup procedures for the heavy metal involved.
Disposal of Pure this compound
Unused or uncontaminated this compound is not considered hazardous waste. The disposal should follow standard laboratory procedures for non-hazardous chemical waste.
Step-by-Step Disposal Procedure for Pure this compound:
-
Waste Identification: Confirm that the this compound has not come into contact with any hazardous materials, particularly heavy metals.
-
Containerization: Place the solid PC3 waste in a sealed, clearly labeled container indicating "Non-hazardous laboratory waste" and the chemical name, "this compound."
-
Disposal Route: Dispose of the container in the designated non-hazardous solid laboratory waste stream. Some institutions may permit small quantities of non-hazardous, water-soluble solids to be dissolved in a large volume of water and flushed down the sanitary sewer; however, it is imperative to consult and adhere to your institution's specific guidelines and local regulations before doing so.
Disposal of this compound Complexed with Heavy Metals
When this compound is used in experiments to chelate heavy metals such as cadmium, arsenic, lead, or mercury, the resulting waste is considered hazardous. The disposal protocol is determined by the specific heavy metal(s) bound to the phytochelatin.
Critical Safety Notice: Heavy metal waste is toxic and subject to stringent disposal regulations. Always handle this waste stream with extreme caution and in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure for Heavy Metal-Complexed this compound:
-
Waste Identification and Segregation:
-
Identify all heavy metals present in the waste.
-
Segregate waste containing different heavy metals to prevent potentially dangerous chemical reactions. For instance, lead and mercury waste should not be mixed.
-
This waste stream is now classified as hazardous heavy metal waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" and specify the type of heavy metal(s) present (e.g., "Hazardous Waste: this compound with Cadmium").
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
-
Disposal Route:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of heavy metal-contaminated waste in the regular trash or down the sanitary sewer.
-
Quantitative Data on Heavy Metal Waste
The following table summarizes key regulatory data for common heavy metals that may be chelated by this compound. This information is critical for the correct classification and disposal of the resulting hazardous waste.
| Heavy Metal | EPA Hazardous Waste Code | Regulatory Limit for Toxicity Characteristic (mg/L) | Primary Health Risks |
| Arsenic | D004 | 5.0 | Carcinogen, toxic |
| Cadmium | D006 | 1.0 | Carcinogen, toxic, teratogen |
| Lead | D008 | 5.0 | Neurotoxin, reproductive hazard |
| Mercury | D009 | 0.2 | Neurotoxin, reproductive hazard |
Data sourced from EPA regulations.
Experimental Protocols
While specific experimental protocols for the use of this compound will vary, the following general workflow should be followed to ensure proper waste management:
-
Pre-Experiment Planning: Before starting any experiment involving this compound and heavy metals, establish a clear waste disposal plan. This includes preparing and labeling the appropriate hazardous waste containers.
-
Execution: During the experiment, meticulously collect all waste containing heavy metal-complexed this compound into the designated hazardous waste container. This includes solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any personal protective equipment (PPE) that has been grossly contaminated.
-
Post-Experiment Decontamination: Decontaminate all non-disposable labware that has come into contact with heavy metals. The first rinse of any cleaning materials must be collected as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflows.
Caption: Workflow for the disposal of
Essential Safety and Logistical Information for Handling Phytochelatin 3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like Phytochelatin 3. Although this compound is a naturally occurring peptide involved in heavy metal detoxification in plants, its toxicological properties as an isolated, purified compound have not been fully investigated. Therefore, it is crucial to handle it with appropriate caution, adhering to standard laboratory safety protocols for research-grade peptides of unknown toxicity.
This guide provides a comprehensive operational and disposal plan, including detailed personal protective equipment (PPE) recommendations, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on general best practices for handling research-grade peptides.[1][2][3][4][5]
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses- Nitrile Gloves |
| Weighing Lyophilized Powder | - Laboratory Coat- Safety Goggles- Nitrile Gloves (double-gloving recommended)- Face Mask or use of a Fume Hood/Biosafety Cabinet[1][4] |
| Reconstituting in Solution | - Laboratory Coat- Safety Goggles or a Face Shield over Safety Glasses- Nitrile Gloves |
| Handling Solutions (e.g., pipetting, dilutions) | - Laboratory Coat- Safety Glasses- Nitrile Gloves |
| Waste Disposal | - Laboratory Coat- Safety Goggles- Chemical-resistant Gloves (e.g., Nitrile)- Closed-toe Shoes |
Operational Plan for Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Initial Inspection
Upon receiving a shipment of this compound, it is important to perform an initial inspection to ensure the integrity of the packaging and the product.[4]
-
Procedure:
-
Wear a lab coat, safety glasses, and nitrile gloves.
-
Inspect the exterior of the package for any signs of damage.
-
Carefully open the package and verify that the contents match the packing slip.
-
Examine the vial for any cracks or compromised seals.
-
Document the date of receipt and the condition of the product in your laboratory notebook.
-
Storage
Proper storage is critical to maintain the stability and integrity of this compound.[5][6][7][8]
-
Lyophilized Powder:
-
Short-term (up to 6 months): Store at -20°C in a tightly sealed container.[6]
-
Long-term: For extended storage, -80°C is recommended.[6]
-
Protect from light and moisture by storing in a dark, dry environment.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2][7]
-
-
Reconstituted Solutions:
-
Short-term (up to 1 week): Store at 4°C.[7]
-
Long-term: Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
-
Use sterile, high-quality containers, such as glass or polypropylene (B1209903) vials.[6]
-
Handling and Preparation
When working with this compound, especially in its powdered form, it is essential to minimize the risk of inhalation and contamination.
-
Procedure:
-
Always handle this compound in a designated, clean area of the laboratory.[1]
-
For weighing the lyophilized powder, use a fume hood or a biological safety cabinet to prevent the aerosolization of fine particles.[1][2] Wear a face mask if a fume hood is unavailable.[4]
-
Use sterile, dedicated equipment (e.g., spatulas, pipette tips) to avoid cross-contamination.[1]
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, preparation date, and your initials.[1][5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
-
General Principles:
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Non-Hazardous Chemical Waste" and should list "this compound" as a component.
-
For an added layer of safety, especially for larger quantities, consider inactivation through hydrolysis by treating the solution with a strong acid or base, followed by neutralization to a pH between 6.0 and 8.0 before collection.[10]
-
-
Solid Waste (Contaminated materials):
-
Final Disposal:
-
Store waste containers in a secure, designated area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1]
-
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. peptide24.store [peptide24.store]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. revgenyxlabs.com [revgenyxlabs.com]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
